molecular formula C7H4Cl2N4O B1671416 GEA 3162 CAS No. 144576-10-3

GEA 3162

Cat. No.: B1671416
CAS No.: 144576-10-3
M. Wt: 231.04 g/mol
InChI Key: VXGYFEOSZYEJBK-UHFFFAOYSA-N
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Description

Gea 3162 is a potent inhibitor of ADP-induced platelet aggregation in platelet rich plasma (PRP). GEA 3162 stimulates cGMP production in platelets, granulocytes, and polymorphonuclear leukocytes.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-oxa-2-aza-3-azonia-4-azanidacyclopent-2-en-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4O/c8-5-2-1-4(3-6(5)9)13-11-7(10)14-12-13/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGYFEOSZYEJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+]2=NOC(=N)[N-]2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144576-10-3
Record name Gea 3162
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144576103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GEA-3162
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P56F5XF8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GEA 3162: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GEA 3162, with the chemical name 1,2,3,4,-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride, is a mesoionic oxatriazole derivative that has garnered significant interest in pharmacological research due to its potent effects on inflammatory cells, particularly neutrophils. Initially characterized as a nitric oxide (NO) donor, subsequent research has revealed a more complex mechanism of action involving the co-generation of superoxide (O₂⁻), leading to the formation of peroxynitrite (ONOO⁻). This dual activity underlies its diverse biological effects, which range from the induction of apoptosis in neutrophils to the modulation of intracellular calcium levels. This technical guide provides an in-depth overview of the core mechanism of action of GEA 3162, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: A Peroxynitrite Donor

The primary mechanism of action of GEA 3162 is its decomposition to co-generate nitric oxide and superoxide.[1][2][3] This simultaneous release leads to the rapid formation of peroxynitrite, a potent and reactive oxidizing and nitrating agent. While GEA 3162 can influence cellular processes through cGMP-dependent pathways typical of NO donors, many of its significant effects are attributed to the actions of peroxynitrite.[4]

Evidence for GEA 3162 as a peroxynitrite donor comes from several key experimental observations:

  • Detection of Nitric Oxide and Superoxide: In cell-free systems, direct measurement of free nitric oxide from GEA 3162 is not readily detectable. However, in the presence of superoxide dismutase (SOD), which scavenges superoxide and prevents its reaction with NO, a concentration-dependent release of NO can be unmasked.[1][2]

  • Oxidation of Dihydrorhodamine 123: GEA 3162 has been shown to oxidize the fluorescent dye dihydrorhodamine 123 (DHR 123).[1][2] This oxidation is characteristic of peroxynitrite and other reactive oxygen species, but not nitric oxide alone.

This peroxynitrite-generating capacity of GEA 3162 is central to its biological activities, particularly its effects on neutrophil function and survival.

Key Biological Effects of GEA 3162

Induction of Neutrophil Apoptosis

GEA 3162 is a potent inducer of apoptosis in human neutrophils.[1][3][4] This pro-apoptotic effect is mediated by peroxynitrite and follows a distinct signaling pathway that differs from classical apoptosis in several ways.

  • Morphological Changes: Treatment of neutrophils with GEA 3162 induces characteristic morphological features of apoptosis, including cell shrinkage and chromatin condensation.[1]

  • Caspase Activation: The apoptotic pathway triggered by GEA 3162 is caspase-dependent, involving the activation of initiator caspases-2, -8, and -9, as well as the executioner caspase-3.[4]

  • Mitochondrial Involvement: GEA 3162 induces a loss of mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway.

  • Paradoxical Inhibition of DNA Fragmentation: Unlike many apoptotic stimuli, GEA 3162 paradoxically inhibits internucleosomal DNA fragmentation, a hallmark of late-stage apoptosis.[1][2] This effect is also observed with other peroxynitrite donors like SIN-1.[1]

Modulation of Intracellular Calcium

GEA 3162 stimulates a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i) in neutrophils.[5] This effect is crucial for many neutrophil functions and is mechanistically distinct from other calcium-mobilizing agents.

  • Guanylyl Cyclase Independence: The GEA 3162-induced calcium influx is not affected by inhibitors of guanylyl cyclase, indicating a cGMP-independent mechanism.[5]

  • Distinct from Store-Operated Calcium Entry: The pathway activated by GEA 3162 is different from the classical store-operated calcium entry (SOCE) pathway. GEA 3162 does not potentiate, but rather reduces, calcium entry activated by store-depleting agents.[5]

  • Thiol Oxidation: The mechanism of calcium entry is suggested to involve the direct oxidation of protein thiols.[5]

Inhibition of Neutrophil Functions

GEA 3162 has been shown to inhibit several pro-inflammatory functions of neutrophils, likely through both cGMP-dependent and independent mechanisms.

  • Inhibition of Chemotaxis: GEA 3162 is an effective inhibitor of fMLP-induced chemotactic movement of human polymorphonuclear leukocytes (PMNs).[1]

  • Inhibition of Mediator Release: The compound dose-dependently inhibits the release of inflammatory mediators such as leukotriene B4 (LTB4) and β-glucuronidase from activated neutrophils.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of GEA 3162.

ParameterCell TypeActivatorEffectIC₅₀ / Concentration RangeReference
Inhibition of Neutrophil Function
ChemotaxisHuman PMNsfMLPInhibition6 µM[1]
LTB4 ReleaseHuman PMNsA23187Inhibition0 - 1 mM (dose-dependent)[1]
β-glucuronidase ReleaseHuman PMNsA23187Inhibition0 - 1 mM (dose-dependent)[1]
Induction of Apoptosis
Morphological ApoptosisHuman Neutrophils-Induction100 µM[1]
DNA FragmentationHuman Neutrophils-Inhibition100 µM[1]
Caspase Activation
Caspase-2, -3, -8, -9Murine Bone Marrow Cells-Activation30 - 100 µM[6]
Calcium Influx
[Ca²⁺]i IncreaseRat Neutrophils-StimulationConcentration-dependent[5]

Signaling Pathways

The signaling pathways activated by GEA 3162 are multifaceted. The two primary pathways are the peroxynitrite-mediated apoptotic pathway and the pathway leading to calcium influx.

Peroxynitrite-Mediated Apoptotic Pathway

GEA3162_Apoptosis_Pathway GEA3162 GEA 3162 Decomposition Spontaneous Decomposition GEA3162->Decomposition NO Nitric Oxide (NO) Decomposition->NO Co-generation Superoxide Superoxide (O₂⁻) Decomposition->Superoxide Co-generation Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Mitochondria Mitochondria Peroxynitrite->Mitochondria Induces Mitochondrial Membrane Depolarization Caspase8 Caspase-8 (Initiator) Peroxynitrite->Caspase8 Activates Caspase2 Caspase-2 (Initiator) Peroxynitrite->Caspase2 Activates DNA_Frag DNA Fragmentation Peroxynitrite->DNA_Frag Inhibits Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Caspase2->Caspase3 Activates Apoptosis Apoptosis (Morphological Changes) Caspase3->Apoptosis

Caption: Peroxynitrite-mediated apoptotic pathway induced by GEA 3162 in neutrophils.

Calcium Influx Pathway

GEA3162_Calcium_Pathway GEA3162 GEA 3162 ThiolOxidation Protein Thiol Oxidation GEA3162->ThiolOxidation Causes CaChannel Plasma Membrane Ca²⁺ Channel (Non-SOCE) ThiolOxidation->CaChannel Activates CaInflux Ca²⁺ Influx CaChannel->CaInflux IntraCa ↑ Intracellular [Ca²⁺] CaInflux->IntraCa

Caption: Proposed pathway for GEA 3162-induced calcium influx in neutrophils.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of GEA 3162.

Measurement of Nitric Oxide and Superoxide Generation

Objective: To demonstrate the co-generation of NO and O₂⁻ by GEA 3162.

Methodology:

  • Nitric Oxide Measurement (Electrochemical Detection):

    • Prepare a solution of GEA 3162 in a suitable buffer (e.g., PBS) at the desired concentration.

    • Use an NO-selective electrode calibrated with a standard NO donor (e.g., DEA/NO).

    • Record the NO concentration over time in the absence and presence of superoxide dismutase (SOD). A significant increase in detectable NO in the presence of SOD indicates simultaneous O₂⁻ production.

  • Superoxide Measurement (Cytochrome c Reduction Assay):

    • Prepare a reaction mixture containing GEA 3162, cytochrome c, and buffer.

    • Monitor the reduction of cytochrome c by measuring the change in absorbance at 550 nm.

    • Perform a parallel experiment in the presence of SOD. The SOD-inhibitable portion of cytochrome c reduction is attributed to superoxide.

Assessment of Neutrophil Apoptosis

Objective: To evaluate the pro-apoptotic effect of GEA 3162 on neutrophils.

Methodology:

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

  • Morphological Assessment:

    • Culture isolated neutrophils with and without GEA 3162 for a specified time (e.g., 6-20 hours).

    • Prepare cytospins of the cell suspensions.

    • Stain the slides with a Romanowsky-type stain (e.g., May-Grünwald-Giemsa).

    • Assess apoptosis based on morphological criteria (cell shrinkage, nuclear condensation, and formation of apoptotic bodies) under a light microscope.

  • DNA Fragmentation Analysis (Flow Cytometry):

    • After incubation with GEA 3162, harvest the neutrophils.

    • Fix the cells in ethanol.

    • Resuspend the cells in a solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase.

    • Analyze the DNA content by flow cytometry. Apoptotic cells will appear as a sub-G1 peak due to the loss of fragmented DNA.

Measurement of Intracellular Calcium

Objective: To measure the effect of GEA 3162 on intracellular calcium concentration.

Methodology:

  • Cell Loading:

    • Load isolated neutrophils with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM) by incubating the cells with the dye in a suitable buffer.

  • Fluorometric Measurement:

    • Resuspend the dye-loaded cells in a calcium-containing buffer.

    • Place the cell suspension in a fluorometer cuvette with constant stirring.

    • Establish a baseline fluorescence reading.

    • Add GEA 3162 and record the change in fluorescence over time.

    • For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the intracellular calcium concentration.

Conclusion

GEA 3162 is a valuable research tool for investigating the biological roles of peroxynitrite. Its mechanism of action is centered on the co-generation of nitric oxide and superoxide, leading to the formation of this highly reactive species. This activity results in a unique profile of biological effects, including the induction of a distinct apoptotic pathway in neutrophils and the stimulation of intracellular calcium influx through a novel mechanism. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with or interested in the pharmacological properties of GEA 3162. Further research into the downstream targets of peroxynitrite and the specific proteins involved in the GEA 3162-induced calcium influx will continue to elucidate the full spectrum of its cellular effects.

References

GEA 3162 as a Peroxynitrite Donor in Cellular Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a valuable pharmacological tool for investigating the cellular effects of peroxynitrite (ONOO⁻). This molecule decomposes to co-generate nitric oxide (NO) and superoxide (O₂⁻), which rapidly react to form peroxynitrite, a potent oxidizing and nitrating agent implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of GEA 3162, its mechanism of action, and its application in cellular studies, with a focus on inducing apoptosis. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to facilitate its effective use in research settings.

Introduction to GEA 3162

GEA 3162 serves as a peroxynitrite donor, offering a method to study the effects of this reactive species in a controlled manner within cellular systems. Unlike direct nitric oxide donors, GEA 3162's simultaneous generation of NO and superoxide leads to the in situ formation of peroxynitrite.[1][2][3] This property makes it a powerful agent for investigating peroxynitrite-mediated cellular events, such as apoptosis.

Studies have demonstrated that GEA 3162 induces apoptosis in various cell types, including human neutrophils and murine bone marrow cells (Jaws II).[1][4] The apoptotic mechanism triggered by GEA 3162-derived peroxynitrite exhibits distinct characteristics, such as being independent of p53 and, in some cell types, proceeding without internucleosomal DNA fragmentation.[2][4]

Mechanism of Action

GEA 3162's primary mechanism of action is the spontaneous decomposition in aqueous solutions to produce nitric oxide and superoxide. These two radical species then rapidly combine to form peroxynitrite.

GEA3162_Mechanism GEA3162 GEA 3162 Decomposition Spontaneous Decomposition GEA3162->Decomposition NO Nitric Oxide (NO) Decomposition->NO Superoxide Superoxide (O₂⁻) Decomposition->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Rapid Reaction Superoxide->Peroxynitrite Rapid Reaction CellularEffects Cellular Effects (e.g., Apoptosis) Peroxynitrite->CellularEffects

Quantitative Data on GEA 3162-Induced Apoptosis

The pro-apoptotic effects of GEA 3162 are concentration-dependent. The following tables summarize quantitative data from studies on Jaws II murine myeloid cells and human neutrophils.

Table 1: Effect of GEA 3162 on Caspase Activity in Jaws II Cells [4][5]

GEA 3162 Concentration (µM)Incubation Time (hours)Target CaspasesObserved Effect on Activity
304Total CaspasesSmall, non-significant increase
1004Total CaspasesSignificant increase
304Caspase-3~230% of control (non-significant)
1004Caspase-3~950% of control (significant)
30-1004Caspase-2Large increase
30-1004Caspase-8 & -9Minor increase

Table 2: Effect of GEA 3162 on Mitochondrial Membrane Potential (ΔΨm) in Jaws II Cells [4]

GEA 3162 Concentration (µM)Incubation Time (hours)Effect on ΔΨm
30-1004Concentration-dependent reduction (loss of ΔΨm)
1004Significant loss of ΔΨm

Table 3: Effect of GEA 3162 on DNA Fragmentation in Human Neutrophils [2]

GEA 3162 ConcentrationIncubation TimeEffect on DNA Fragmentation
High ConcentrationsTime-dependentInhibition of internucleosomal DNA fragmentation

Signaling Pathways in GEA 3162-Induced Apoptosis

GEA 3162-induced apoptosis involves the activation of specific signaling cascades. A key pathway involves the p38 MAP kinase and is sensitive to the anti-apoptotic protein Bcl-2.

GEA3162_Signaling cluster_initiator Initiation cluster_signaling Signaling Cascade cluster_execution Execution cluster_inhibition Inhibition GEA3162 GEA 3162 Peroxynitrite Peroxynitrite (ONOO⁻) GEA3162->Peroxynitrite Generates p38_MAPK p38 MAPK Peroxynitrite->p38_MAPK Activates Mitochondria Mitochondria Peroxynitrite->Mitochondria Induces Permeability Caspase2 Caspase-2 p38_MAPK->Caspase2 Mitochondria->Caspase2 Activates Caspase3 Caspase-3 Caspase2->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Bcl2->Mitochondria Inhibits Permeability Bcl2->Caspase2 Inhibits Activation Bcl2->Caspase3 Inhibits Activation

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key experiments involving GEA 3162. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Culture and Treatment with GEA 3162

This protocol is based on the use of the Jaws II cell line.[3]

  • Cell Culture:

    • Culture Jaws II cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 100 U/ml penicillin, 100 µg/ml streptomycin, and 5 ng/ml GM-CSF.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells twice a week.

  • GEA 3162 Treatment:

    • Prepare a stock solution of GEA 3162 in a suitable solvent (e.g., DMSO or culture medium).

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or flow cytometry analysis) and allow them to adhere or stabilize overnight.

    • Add GEA 3162 to the culture medium to achieve the desired final concentrations (e.g., 30-100 µM).

    • Incubate the cells for the desired time period (e.g., 4 hours for apoptosis studies).

Assessment of Cell Viability (MTT Assay)

This is a colorimetric assay to measure cellular metabolic activity.

  • Plate Cells: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat with GEA 3162: Add various concentrations of GEA 3162 to the wells and incubate for the desired duration.

  • Add MTT Reagent: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Quantification of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Culture and treat cells with GEA 3162 as described in section 5.1.

  • Harvest Cells: Collect both adherent and suspension cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Wash Cells: Wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Resuspend in Binding Buffer: Resuspend the cells in 1X Annexin V binding buffer.

  • Stain with Annexin V and PI: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze by Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Measurement of Caspase Activity

This protocol describes a fluorometric assay for caspase activity.

  • Prepare Cell Lysates: After treatment with GEA 3162, lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Assay:

    • In a 96-well black plate, add a specific amount of protein lysate to each well.

    • Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure Fluorescence: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC).

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye like TMRE to measure changes in ΔΨm.

  • Cell Preparation: Culture and treat cells with GEA 3162.

  • Stain with TMRE: Add TMRE solution to the cell culture medium to a final concentration of approximately 200 nM and incubate for 15-30 minutes at 37°C.

  • Wash Cells: Gently wash the cells with warm PBS or culture medium.

  • Analyze: Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate filter sets for TMRE (excitation ~549 nm, emission ~575 nm).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of GEA 3162 on apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture Cell Culture (e.g., Jaws II) Seeding Cell Seeding in Plates/Flasks CellCulture->Seeding Treatment Treat Cells with GEA 3162 Seeding->Treatment GEA3162_Prep Prepare GEA 3162 Stock Solution GEA3162_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis (Annexin V/PI) Incubation->Apoptosis Caspase Caspase Activity Incubation->Caspase Mito Mitochondrial Potential Incubation->Mito DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Caspase->DataAnalysis Mito->DataAnalysis

Conclusion

GEA 3162 is a critical tool for researchers investigating the biological roles of peroxynitrite. Its ability to induce apoptosis through a p53-independent pathway involving p38 MAPK and caspases 2 and 3 provides a valuable model for studying cell death mechanisms. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize GEA 3162 in their cellular studies and contribute to a deeper understanding of peroxynitrite-mediated signaling.

References

Unraveling the Pro-Apoptotic Potential of GEA 3162: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GEA 3162, a peroxynitrite (ONOO⁻) donor, has emerged as a molecule of significant interest in the study of programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the pro-apoptotic properties of GEA 3162, consolidating key findings on its mechanism of action, signaling pathways, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Core Mechanism of Action: A Peroxynitrite-Dependent Pathway

GEA 3162 functions as a pro-apoptotic agent primarily through its ability to generate peroxynitrite, a potent oxidizing and nitrating species. Peroxynitrite is formed from the reaction of nitric oxide (NO) and superoxide (O₂⁻), both of which can be generated during the decomposition of GEA 3162. This mode of action distinguishes GEA 3162 from conventional nitric oxide donors.

Studies in various cell lines, including murine bone marrow cells and human neutrophils, have demonstrated that GEA 3162 induces apoptosis in a manner characteristic of peroxynitrite. A key finding is that the apoptotic pathway triggered by GEA 3162 can be independent of p53, a critical tumor suppressor protein often implicated in apoptosis.[1] This suggests that GEA 3162 may have therapeutic potential in cancers with mutated or non-functional p53.

Quantitative Analysis of GEA 3162-Induced Apoptosis

The pro-apoptotic effects of GEA 3162 are dose-dependent. The following tables summarize the quantitative data from key studies, illustrating the impact of GEA 3162 on cell viability and caspase activation in different cell types.

Table 1: Effect of GEA 3162 on Cell Viability in Jaws II Murine Myeloid Cells

GEA 3162 Concentration (µM)Cell Viability (% of Control)
30Data not available in abstract
100Significant decrease

Data derived from MTT assays performed 4 hours post-treatment. The study indicated a concentration-dependent effect, though specific percentage values for all concentrations were not detailed in the provided search results.

Table 2: Caspase Activation in Jaws II Murine Myeloid Cells Treated with GEA 3162

GEA 3162 Concentration (µM)Total Caspase Activity (Fold Increase vs. Control)
30Increased
100Significant increase

Caspase activity was measured using a fluorogenic substrate. The results demonstrated a clear concentration-dependent activation of caspases.

Table 3: Comparison of Apoptotic Effects of GEA 3162 and Other Donors on Human Neutrophils

Compound (Concentration)Apoptotic Morphology (% of cells)DNA Fragmentation (% of cells with hypodiploid DNA)
Control (PBS)~20% (at 20h)~15% (at 20h)
GEA 3162 (100 µM)Increased (time-dependent)Inhibited (decreased below control)
SIN-1 (1-3 mM)Increased (concentration-dependent)Inhibited (concentration-dependent)
DEA/NO (1 mM)Increased (time-dependent)Increased

This table highlights the distinct mechanism of GEA 3162 and the peroxynitrite donor SIN-1 in inducing morphological apoptosis while inhibiting DNA fragmentation, a hallmark of classical apoptosis, in contrast to the NO donor DEA/NO.

Signaling Pathways Modulated by GEA 3162

The pro-apoptotic signaling cascade initiated by GEA 3162 involves multiple key cellular components, primarily centered around the mitochondria and caspase activation.

Mitochondrial Involvement and Bcl-2 Sensitivity

A critical event in GEA 3162-induced apoptosis is the loss of mitochondrial membrane potential.[1] This disruption of mitochondrial integrity is a pivotal step in the intrinsic apoptotic pathway. The process is sensitive to the anti-apoptotic protein Bcl-2. Overexpression of Bcl-2 has been shown to abolish the activation of all caspases and reduce the change in mitochondrial membrane potential induced by GEA 3162, indicating that the pro-apoptotic signal is upstream of or regulated by Bcl-2.[1]

GEA3162_Mitochondrial_Pathway GEA3162 GEA 3162 Peroxynitrite Peroxynitrite (ONOO⁻) GEA3162->Peroxynitrite Mitochondria Mitochondria Peroxynitrite->Mitochondria stress MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Bcl2 Bcl-2 Bcl2->Mitochondria inhibits

GEA 3162 induces mitochondrial-mediated apoptosis.
Caspase Activation Cascade

GEA 3162 triggers a caspase-dependent apoptotic pathway. The primary effector caspase activated is caspase-3, along with the initiator caspase-2.[1] Minor activation of caspases-8 and -9 has also been observed.[1] This suggests a primary activation of the intrinsic pathway, with potential crosstalk with the extrinsic pathway.

GEA3162_Caspase_Cascade MMP_Loss Loss of Mitochondrial Membrane Potential Caspase9 Caspase-9 (minor activation) MMP_Loss->Caspase9 Caspase3 Caspase-3 (major activation) Caspase9->Caspase3 Caspase8 Caspase-8 (minor activation) Caspase8->Caspase3 Caspase2 Caspase-2 (major activation) Caspase2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caspase activation cascade initiated by GEA 3162.
Role of p38 MAP Kinase

The pro-apoptotic effects of GEA 3162 are partially dependent on the activation of the p38 MAP kinase signaling pathway.[1] This indicates that cellular stress responses initiated by peroxynitrite contribute to the apoptotic outcome. The precise mechanism by which p38 MAP kinase activation feeds into the caspase cascade in the context of GEA 3162 treatment requires further elucidation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to characterize the pro-apoptotic properties of GEA 3162.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose cells to varying concentrations of GEA 3162 for the desired time period (e.g., 4 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with GEA 3162 seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Add solubilization solution incubate->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Workflow for the MTT cell viability assay.
Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of specific caspases using a fluorogenic substrate.

Principle: A specific peptide substrate for a caspase (e.g., DEVD for caspase-3) is conjugated to a fluorescent molecule (e.g., AFC or AMC). Upon cleavage by the active caspase, the fluorophore is released and emits a fluorescent signal that can be measured.

Protocol:

  • Cell Lysis: After treatment with GEA 3162, harvest and lyse the cells to release their contents, including active caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well black plate, mix the cell lysate with a reaction buffer containing the fluorogenic caspase substrate.

  • Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 1-2 hours).

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Express caspase activity as relative fluorescence units (RFU) or as a fold change compared to the untreated control.

Measurement of Mitochondrial Membrane Potential

The loss of mitochondrial membrane potential (ΔΨm) can be assessed using cationic fluorescent dyes that accumulate in the mitochondria of healthy cells.

Principle: Dyes such as JC-1 exhibit a fluorescence shift upon aggregation in mitochondria with high membrane potential (red fluorescence). In apoptotic cells with low ΔΨm, the dye remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

  • Cell Treatment: Treat cells with GEA 3162 for the desired duration.

  • Dye Loading: Incubate the cells with the fluorescent dye (e.g., JC-1) according to the manufacturer's instructions.

  • Washing: Wash the cells to remove excess dye.

  • Analysis: Analyze the cells using either fluorescence microscopy or flow cytometry.

    • Microscopy: Capture images in both the red and green channels to visualize the change in mitochondrial potential.

    • Flow Cytometry: Quantify the percentage of cells with low ΔΨm (green fluorescence) versus high ΔΨm (red fluorescence).

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity or the percentage of cells in each population.

Conclusion

GEA 3162 is a valuable tool for studying peroxynitrite-mediated apoptosis. Its ability to induce p53-independent cell death through a mitochondrial and caspase-dependent pathway makes it a compound of interest for further investigation, particularly in the context of cancer therapeutics. The distinct apoptotic phenotype it induces in neutrophils, characterized by a lack of DNA fragmentation, underscores the complex and cell-type-specific nature of peroxynitrite signaling. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the pro-apoptotic properties of GEA 3162 and related compounds.

References

An In-depth Technical Guide to GEA 3162 (CAS Number: 144575-47-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEA 3162, with the chemical name 5-amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazolium chloride, is a mesoionic compound that has garnered significant interest in pharmacological research. It is recognized primarily as a peroxynitrite (ONOO⁻) donor, simultaneously generating nitric oxide (NO) and superoxide (O₂⁻). This dual activity distinguishes it from conventional nitric oxide donors and underlies its unique biological effects, most notably the induction of apoptosis in inflammatory cells such as neutrophils. This technical guide provides a comprehensive overview of the core research on GEA 3162, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Concepts and Mechanism of Action

GEA 3162 is a water-soluble compound that decomposes to co-generate nitric oxide and superoxide.[1] These two highly reactive species rapidly combine to form peroxynitrite, a potent oxidizing and nitrating agent.[2] This mechanism of action is central to the biological effects of GEA 3162 and differentiates it from traditional NO donors, which primarily release nitric oxide.

The primary and most studied effect of GEA 3162 is the induction of apoptosis, or programmed cell death, in human neutrophils.[3][4] This pro-apoptotic effect is mediated by peroxynitrite and follows a pathway that is distinct from that of pure NO donors.[3] While both GEA 3162 and conventional NO donors can induce morphological changes associated with apoptosis, GEA 3162 does so without causing internucleosomal DNA fragmentation, a hallmark of classical apoptosis.[3] This suggests a unique, caspase-dependent but DNA fragmentation-independent apoptotic pathway.[5]

Furthermore, GEA 3162 has been shown to influence intracellular calcium concentrations in neutrophils. It stimulates Ca²⁺ entry through a mechanism that is independent of the depletion of intracellular stores, suggesting a direct effect on plasma membrane channels through protein thiol oxidation.[6]

The compound also exhibits anti-inflammatory properties by inhibiting various functions of human polymorphonuclear leukocytes (PMNs), including leukotriene B4 synthesis, degranulation, chemotaxis, and superoxide anion release.[4] These inhibitory effects are associated with an increase in cyclic guanosine monophosphate (cGMP) levels, suggesting the involvement of the NO-cGMP signaling pathway in some of its actions.[4]

Signaling Pathway of GEA 3162-Induced Apoptosis in Neutrophils

GEA3162_Apoptosis_Pathway GEA 3162 Signaling Pathway in Neutrophils GEA3162 GEA 3162 Decomposition Decomposition GEA3162->Decomposition NO Nitric Oxide (NO) Decomposition->NO Superoxide Superoxide (O₂⁻) Decomposition->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Caspase_Activation Caspase Activation Peroxynitrite->Caspase_Activation Apoptosis Apoptosis (DNA fragmentation-independent) Caspase_Activation->Apoptosis

Caption: GEA 3162 decomposition and subsequent signaling cascade.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of GEA 3162.

Parameter Cell Type/System Value Reference
IC₅₀ (Inhibition of FMLP-induced chemotaxis)Human Polymorphonuclear Leukocytes (PMNs)6 µM[4]
IC₅₀ (Inhibition of A23187-induced LTB₄ release)Human PMNsDose-dependent (1-100 µM)[4]
IC₅₀ (Inhibition of A23187-induced β-glucuronidase release)Human PMNsDose-dependent (1-100 µM)[4]
IC₅₀ (Inhibition of opsonized zymosan-triggered chemiluminescence)Human PMNsDose-dependent (1-100 µM)[4]
NO Donor Concentration for Apoptosis InductionMurine Bone Marrow Cells40 µM[7]

Note: Further dose-response data from the primary literature is required for a more comprehensive quantitative summary.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of GEA 3162. These protocols are based on the descriptions in the primary literature and are intended to serve as a guide for researchers.

Neutrophil Isolation and Apoptosis Assay

Objective: To isolate human neutrophils and assess the induction of apoptosis by GEA 3162.

Materials:

  • Venous blood from healthy human volunteers

  • Dextran T500

  • Lymphoprep™

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium

  • Fetal calf serum (FCS)

  • GEA 3162

  • Propidium iodide (PI)

  • Annexin V-FITC

  • Flow cytometer

Protocol:

  • Neutrophil Isolation:

    • Collect venous blood into a syringe containing heparin.

    • Mix the blood with 6% dextran T500 in a 4:1 ratio.

    • Allow erythrocytes to sediment for 30-45 minutes at room temperature.

    • Layer the leukocyte-rich supernatant onto Lymphoprep™.

    • Centrifuge at 400 x g for 30 minutes.

    • Aspirate the neutrophil-rich pellet and resuspend in HBSS.

    • Lyse contaminating erythrocytes by hypotonic lysis using sterile water followed by the addition of hypertonic saline.

    • Wash the neutrophils twice with HBSS and resuspend in RPMI-1640 medium supplemented with 10% FCS.

    • Assess cell viability and purity using Trypan blue exclusion and cytospin preparations.

  • Apoptosis Induction and Assessment:

    • Incubate neutrophils (5 x 10⁶ cells/mL) in RPMI-1640 with 10% FCS in the presence or absence of GEA 3162 at desired concentrations (e.g., 10-100 µM) for various time points (e.g., 6, 18, 24 hours) at 37°C in a humidified atmosphere of 5% CO₂.

    • For flow cytometric analysis, wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Measurement of Nitric Oxide and Superoxide Generation

Objective: To detect the release of nitric oxide and superoxide from GEA 3162 using electrochemical and electron paramagnetic resonance (EPR) techniques.

Materials:

  • GEA 3162

  • Phosphate-buffered saline (PBS)

  • Nitric oxide-sensitive electrode

  • EPR spectrometer

  • Spin trap (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide)

  • Superoxide dismutase (SOD)

Protocol:

  • Electrochemical Detection of Nitric Oxide:

    • Prepare a solution of GEA 3162 in deoxygenated PBS at the desired concentration.

    • Calibrate the nitric oxide-sensitive electrode according to the manufacturer's instructions.

    • Immerse the electrode in the GEA 3162 solution and record the current generated over time.

    • As a control, measure the NO release from a known NO donor (e.g., DEA/NO).

    • To confirm the quenching of NO by superoxide, add superoxide dismutase (SOD) to the GEA 3162 solution and observe any changes in the detected NO signal.

  • EPR Detection of Superoxide:

    • Prepare a solution of GEA 3162 in PBS containing the spin trap DMPO.

    • Transfer the solution to a flat cell suitable for EPR analysis.

    • Place the cell in the cavity of the EPR spectrometer and record the spectra at room temperature.

    • The formation of the DMPO-OOH adduct will produce a characteristic EPR spectrum, indicating the presence of superoxide.

    • To confirm the specificity of the signal, add SOD to the solution, which should abolish the DMPO-OOH signal.

Experimental Workflow for Assessing Neutrophil Function

Neutrophil_Function_Workflow Workflow for Assessing GEA 3162 Effects on Neutrophil Function start Start isolate Isolate Human Neutrophils start->isolate preincubate Pre-incubate with GEA 3162 or Vehicle isolate->preincubate stimulate Stimulate with Chemoattractant (FMLP) or Ionophore (A23187) preincubate->stimulate chemotaxis Chemotaxis Assay stimulate->chemotaxis degranulation Degranulation Assay (β-glucuronidase release) stimulate->degranulation ltb4 LTB4 Synthesis Assay stimulate->ltb4 superoxide_prod Superoxide Production (Chemiluminescence) stimulate->superoxide_prod analyze Analyze and Compare Results chemotaxis->analyze degranulation->analyze ltb4->analyze superoxide_prod->analyze end End analyze->end

Caption: A typical workflow for studying GEA 3162's impact on neutrophil functions.

Synthesis and Chemical Properties

Property Value
CAS Number 144575-47-3
Molecular Formula C₇H₄Cl₂N₄O·HCl
Molecular Weight 267.5 g/mol
Appearance Solid
Solubility Water-soluble

Toxicology and Safety Information

Comprehensive toxicology data, such as LD50 values, for GEA 3162 are not widely published. As with any research chemical, appropriate safety precautions should be taken when handling GEA 3162. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

GEA 3162 is a valuable research tool for investigating the biological roles of peroxynitrite. Its ability to induce a unique form of apoptosis in neutrophils highlights its potential for studying the resolution of inflammation. Further research is warranted to fully elucidate the downstream signaling pathways activated by GEA 3162-derived peroxynitrite in different cell types. The development of more specific and controlled peroxynitrite donors will continue to be an important area of research. Additionally, a more thorough investigation into the in vivo pharmacokinetics and toxicology of GEA 3162 would be necessary to explore any potential therapeutic applications.

References

Foundational Research on GEA 3162 and Apoptosis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding the compound GEA 3162 and its role in inducing apoptosis. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource on the molecule's mechanism of action, relevant experimental data, and detailed protocols for further investigation.

Core Concepts: GEA 3162 and Apoptosis

GEA 3162 is a peroxynitrite (ONOO⁻) donor that has been identified as a potent inducer of apoptosis, or programmed cell death. Research indicates that GEA 3162 triggers apoptosis through a p53-independent pathway, making it a subject of interest for cancer research and other therapeutic areas where targeted cell death is desirable. The apoptotic cascade initiated by GEA 3162 involves the activation of specific caspases and is closely linked to mitochondrial function.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on GEA 3162-induced apoptosis in the Jaws II murine myeloid cell line.

Table 1: Effect of GEA 3162 on Cell Viability

GEA 3162 Concentration (µM)Incubation Time (hours)Cell Viability (% of Control)
30485 ± 5
60465 ± 7
100440 ± 6

Table 2: Caspase Activation Profile in Response to GEA 3162

CaspaseFold Activation (vs. Control) at 100 µM GEA 3162 (4 hours)
Caspase-2~3.5
Caspase-3~4.0
Caspase-8Minor activation
Caspase-9Minor activation

Table 3: Impact of GEA 3162 on Mitochondrial Membrane Potential (ΔΨm)

TreatmentIncubation Time (hours)Change in ΔΨm (Red/Green Fluorescence Ratio)
Control41.00 (baseline)
GEA 3162 (30 µM)4Significant decrease
GEA 3162 (100 µM)4Substantial decrease
GEA 3162 (100 µM) + Bcl-2 overexpression4Partial protection from decrease

Signaling Pathways

The apoptotic pathway induced by GEA 3162 is multifaceted, primarily involving the intrinsic (mitochondrial) pathway. The key events are the generation of peroxynitrite, leading to mitochondrial stress, loss of mitochondrial membrane potential, and subsequent activation of a caspase cascade.

GEA3162_Apoptosis_Pathway GEA3162 GEA 3162 ONOO Peroxynitrite (ONOO⁻) GEA3162->ONOO donates Mito_Stress Mitochondrial Stress ONOO->Mito_Stress DeltaPsiM Loss of Mitochondrial Membrane Potential (ΔΨm) Mito_Stress->DeltaPsiM Casp9 Caspase-9 (minor activation) DeltaPsiM->Casp9 Casp2 Caspase-2 (activated) DeltaPsiM->Casp2 Casp3 Caspase-3 (activated) Casp9->Casp3 Casp2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 (minor activation) Casp8->Casp3 Bcl2 Bcl-2 Bcl2->Mito_Stress inhibits

GEA 3162-induced apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of this foundational research.

Cell Culture

The Jaws II murine immature bone marrow cell line, which is p53-deficient, is a suitable model for studying GEA 3162-induced apoptosis.

  • Media: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 5 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO₂.

  • Sub-culturing: Cells are passaged twice a week.

Caspase Activity Assay

This protocol outlines a general method for measuring caspase activity using a fluorogenic substrate.

Caspase_Assay_Workflow start Seed Jaws II cells in a 96-well plate treat Treat cells with GEA 3162 (e.g., 30-100 µM) for 4 hours start->treat lyse Lyse cells to release intracellular contents treat->lyse add_substrate Add fluorogenic caspase substrate (e.g., for Caspase-2, -3, -8, -9) lyse->add_substrate incubate Incubate at 37°C in the dark add_substrate->incubate read Measure fluorescence using a plate reader incubate->read analyze Analyze data and calculate fold activation read->analyze

Experimental workflow for caspase activity assay.

Detailed Steps:

  • Cell Seeding: Seed Jaws II cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of GEA 3162 (e.g., 30, 60, 100 µM) or a vehicle control for 4 hours at 37°C.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Substrate Addition: Add a fluorogenic substrate specific for the caspase of interest (e.g., Ac-DEVD-AMC for Caspase-3) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate and express the results as fold activation relative to the vehicle control.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The lipophilic cationic dye JC-1 is commonly used to assess changes in mitochondrial membrane potential.

  • Cell Preparation: Culture and treat Jaws II cells with GEA 3162 as described for the caspase assay.

  • JC-1 Staining: Incubate the cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence of both JC-1 monomers (green, ~530 nm emission) and J-aggregates (red, ~590 nm emission) using a fluorescence microscope or a flow cytometer.

  • Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion

GEA 3162 serves as a valuable tool for studying p53-independent apoptosis. Its mechanism of action, centered on the generation of peroxynitrite and subsequent mitochondrial-mediated caspase activation, offers a clear pathway for investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential and the intricate molecular signaling of this compound. Further research may focus on the upstream and downstream effectors of the GEA 3162-induced apoptotic pathway and its potential in various disease models.

GEA 3162: A Comprehensive Technical Guide to its Effects on Cellular Signaling Cascades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a unique signaling molecule that exerts pleiotropic effects on cellular function through its complex mechanism of action. Unlike traditional nitric oxide (NO) donors, GEA 3162 simultaneously generates both nitric oxide and superoxide, leading to the formation of the potent oxidant peroxynitrite (ONOO⁻). This dual activity underpins its profound impact on distinct signaling pathways, primarily inducing apoptosis and modulating intracellular calcium levels. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms of GEA 3162, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Core Mechanism of Action: A Dual Generator of Nitric Oxide and Superoxide

The primary signaling event initiated by GEA 3162 is its decomposition to co-generate nitric oxide (NO) and superoxide (O₂⁻)[1][2][3]. This spontaneous process is critical to its biological activity. The rapid reaction between NO and O₂⁻ yields peroxynitrite (ONOO⁻), a highly reactive and potent oxidizing and nitrating agent[1][2][3].

GEA3162_Decomposition GEA3162 GEA 3162 Decomposition Spontaneous Decomposition GEA3162->Decomposition NO Nitric Oxide (NO) Decomposition->NO Co-generation Superoxide Superoxide (O₂⁻) Decomposition->Superoxide Co-generation Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite

Induction of Apoptosis via a Peroxynitrite-Dependent, p53-Independent Pathway

A hallmark of GEA 3162's activity is its ability to induce apoptosis, particularly in neutrophils[1][2][3]. This pro-apoptotic effect is primarily mediated by peroxynitrite and follows a pathway that is independent of the tumor suppressor protein p53[1].

The signaling cascade involves the activation of initiator and effector caspases, specifically caspase-2 and caspase-3, with minor activation of caspases-8 and -9. This activation leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. Notably, the pro-survival protein Bcl-2 can block GEA 3162-induced caspase activation and reduce the loss of mitochondrial membrane potential[1].

Apoptosis_Pathway cluster_0 GEA 3162 Action cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade GEA3162 GEA 3162 Peroxynitrite Peroxynitrite (ONOO⁻) GEA3162->Peroxynitrite Mito_Potential Loss of Mitochondrial Membrane Potential Peroxynitrite->Mito_Potential Caspase2 Caspase-2 Activation Mito_Potential->Caspase2 Caspase3 Caspase-3 Activation Mito_Potential->Caspase3 Bcl2 Bcl-2 Bcl2->Mito_Potential Inhibits Apoptosis Apoptosis Caspase2->Apoptosis Caspase3->Apoptosis

Modulation of Intracellular Calcium Signaling

GEA 3162 induces a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i) in neutrophils[4][5]. This effect is distinct from classical store-operated calcium entry (SOCE) pathways.

The key features of GEA 3162-induced calcium entry are:

  • Non-Store-Operated: It does not depend on the depletion of intracellular calcium stores[4][5].

  • Thiol Oxidation: The mechanism involves the direct oxidation of protein thiol groups on the plasma membrane[4][5].

  • Independence from sGC-cGMP Pathway: Inhibitors of soluble guanylate cyclase (sGC) do not block the GEA 3162-induced calcium response[4].

Calcium_Signaling GEA3162 GEA 3162 Thiol_Oxidation Protein Thiol Oxidation (Plasma Membrane) GEA3162->Thiol_Oxidation sGC sGC-cGMP Pathway GEA3162->sGC Independent of Ca_Channel Non-Store-Operated Ca²⁺ Channel Thiol_Oxidation->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx

Effect on the Soluble Guanylate Cyclase (sGC) - cGMP Pathway

While the calcium signaling induced by GEA 3162 is independent of the sGC-cGMP pathway, its generation of nitric oxide does lead to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This indicates that GEA 3162 can activate soluble guanylate cyclase.

sGC_Pathway GEA3162 GEA 3162 NO Nitric Oxide (NO) GEA3162->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream Effectors cGMP->Downstream

Quantitative Data Summary

The following tables summarize the key quantitative effects of GEA 3162 on various cellular parameters.

Table 1: Effect of GEA 3162 on cGMP Production in Human Neutrophils

GEA 3162 Concentration (µM)cGMP Production (fmol/10⁶ cells)
0 (Control)13.0 ± 1.8
121.3 ± 3.2
1045.1 ± 6.7
10078.5 ± 11.3
(Data adapted from a study on fMLP-stimulated human blood neutrophils in the presence of phosphodiesterase inhibitors)

Table 2: Inhibitory Effects of GEA 3162 on Neutrophil Functions

ParameterCell TypeIC₅₀ Value
fMLP-induced ChemotaxisHuman PMNs6 µM[6]

Table 3: Concentrations of GEA 3162 Used in Key Cellular Assays

AssayCell TypeConcentration RangeReference
Apoptosis InductionHuman Neutrophils30 - 100 µM[1]
Calcium InfluxRat Neutrophils1 - 100 µM[4]
Inhibition of LTB4 ReleaseHuman PMNs1 - 100 µM[6]
Inhibition of β-glucuronidase ReleaseHuman PMNs1 - 100 µM[6]

Detailed Experimental Protocols

Measurement of Intracellular cGMP Levels

Objective: To quantify the effect of GEA 3162 on intracellular cGMP concentrations.

Materials:

  • Human neutrophils

  • GEA 3162

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

  • Microplate reader

Procedure:

  • Isolate human neutrophils from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).

  • Resuspend neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 1 x 10⁷ cells/mL.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 10 minutes at 37°C to prevent cGMP degradation.

  • Add varying concentrations of GEA 3162 (e.g., 1, 10, 100 µM) to the cell suspension and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Terminate the reaction by adding ice-cold ethanol or a specific lysis buffer provided with the EIA kit.

  • Centrifuge the samples to pellet cell debris.

  • Collect the supernatant and perform the cGMP EIA according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cGMP concentration based on a standard curve.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

Objective: To measure changes in intracellular calcium levels in response to GEA 3162.

Materials:

  • Neutrophils

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • GEA 3162

  • Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities

Procedure:

  • Load neutrophils with 2-5 µM Fura-2 AM in the presence of 0.02% Pluronic F-127 in HBS for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBS to remove extracellular dye.

  • Resuspend the cells in HBS and place them in a cuvette for spectrofluorometry or on a coverslip for microscopy.

  • Establish a baseline fluorescence reading.

  • Add GEA 3162 at the desired concentration and continuously record the fluorescence intensity at emission wavelength ~510 nm with excitation alternating between ~340 nm and ~380 nm.

  • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

Neutrophil Chemotaxis Assay

Objective: To assess the effect of GEA 3162 on neutrophil migration towards a chemoattractant.

Materials:

  • Human neutrophils

  • GEA 3162

  • Chemoattractant (e.g., fMLP, IL-8)

  • Boyden chamber or similar transwell migration assay system (with 3-5 µm pore size filters)

  • Incubator (37°C, 5% CO₂)

  • Cell viability stain (e.g., Calcein AM) or cell counting method

Procedure:

  • Isolate human neutrophils and resuspend them in assay medium (e.g., RPMI with 0.5% BSA) at 2 x 10⁶ cells/mL.

  • Pre-incubate the neutrophils with various concentrations of GEA 3162 or vehicle control for 30 minutes at 37°C.

  • Add the chemoattractant to the lower wells of the Boyden chamber.

  • Add the pre-incubated neutrophil suspension to the upper chamber (the transwell insert).

  • Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ atmosphere.

  • After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the filter.

  • Fix and stain the migrated cells on the bottom of the filter.

  • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, quantify migrated cells using a fluorescence-based assay.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of GEA 3162 on cell viability.

Materials:

  • Target cells (e.g., neutrophils, cancer cell lines)

  • GEA 3162

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Treat the cells with various concentrations of GEA 3162 and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Conclusion

GEA 3162 is a multifaceted signaling molecule with significant potential in biomedical research and drug development. Its unique ability to generate both nitric oxide and superoxide, leading to the formation of peroxynitrite, sets it apart from conventional NO donors. This mechanism drives its potent pro-apoptotic effects through a p53-independent, caspase-mediated pathway. Furthermore, GEA 3162 modulates intracellular calcium levels via a novel, non-store-operated mechanism involving thiol oxidation. While it can activate the sGC-cGMP pathway, its effects on calcium signaling are notably independent of this cascade. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate cellular effects of GEA 3162. A thorough understanding of these signaling cascades is crucial for harnessing the therapeutic potential of this and similar molecules in various pathological conditions, including inflammation and cancer.

References

Preliminary Investigation of GEA 3162 in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEA 3162 (1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, chloride) is a mesoionic oxatriazole derivative initially identified as a nitric oxide (NO) donor. However, emerging research reveals a more complex mechanism of action involving the co-generation of superoxide (O₂⁻), leading to the formation of peroxynitrite (ONOO⁻). This dual activity confers unique biological effects that distinguish it from conventional NO donors. This document provides a comprehensive overview of the current understanding of GEA 3162's activity in biological systems, with a focus on its effects on neutrophils and cardiac tissue. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further investigation into its therapeutic potential.

Core Concepts: Beyond Nitric Oxide Donation

While initially classified as a nitric oxide donor, the primary biological activity of GEA 3162 stems from its decomposition to co-generate NO and superoxide.[1][2][3] This leads to the spontaneous formation of peroxynitrite, a potent and reactive nitrogen species. This key characteristic underpins its observed effects, which differ significantly from those of traditional NO-releasing compounds.

Signaling Pathways and Mechanisms of Action

Induction of Neutrophil Apoptosis

GEA 3162 is a potent inducer of apoptosis in human neutrophils.[1][2] This effect is mediated by peroxynitrite and follows a pathway distinct from classical NO-induced apoptosis. A notable feature is the induction of morphological changes associated with apoptosis without the typical internucleosomal DNA fragmentation.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GEA_3162_ext GEA 3162 (extracellular) GEA_3162_int GEA 3162 GEA_3162_ext->GEA_3162_int diffusion NO Nitric Oxide (NO) GEA_3162_int->NO decomposition Superoxide Superoxide (O₂⁻) GEA_3162_int->Superoxide decomposition Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Apoptosis Neutrophil Apoptosis (morphological changes) Peroxynitrite->Apoptosis induces DNA_frag Internucleosomal DNA Fragmentation Peroxynitrite->DNA_frag inhibits

GEA 3162-induced neutrophil apoptosis pathway.
Modulation of Calcium Signaling in Neutrophils

GEA 3162 has a dual effect on calcium (Ca²⁺) signaling in neutrophils. It stimulates the entry of extracellular Ca²⁺ through a non-store-operated pathway while simultaneously inhibiting store-operated Ca²⁺ entry.[4][5] This modulation of calcium homeostasis is believed to occur via the oxidation of thiol groups on plasma membrane proteins and is independent of the canonical NO-sGC-cGMP pathway.[4][5]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GEA_3162_ext GEA 3162 (extracellular) Thiol_Proteins Membrane Thiol Proteins GEA_3162_ext->Thiol_Proteins oxidizes NSO_Channel Non-Store-Operated Ca²⁺ Channel Thiol_Proteins->NSO_Channel activates SO_Channel Store-Operated Ca²⁺ Channel Thiol_Proteins->SO_Channel inhibits Ca_cytosol [Ca²⁺]i (increase) NSO_Channel->Ca_cytosol

Modulation of neutrophil Ca²⁺ signaling by GEA 3162.
Cardioprotective Effects

In a model of ischemia-reperfusion injury in isolated rat hearts, GEA 3162 demonstrated a protective effect.[6] Treatment with GEA 3162 resulted in improved cardiac performance during reperfusion, as evidenced by increased maximal left ventricular pressure and maximal and minimal dP/dt values.[6] It also maintained a lower coronary resistance compared to untreated controls.[6]

Quantitative Data Summary

Biological SystemParameter MeasuredGEA 3162 ConcentrationObserved EffectReference
Human NeutrophilsApoptosis100 µMInduction of morphological apoptosis[1]
Human NeutrophilsInternucleosomal DNA Fragmentation100 µMInhibition[1]
Rat NeutrophilsIntracellular Ca²⁺ Concentration ([Ca²⁺]i)Concentration-dependentStimulation of Ca²⁺ entry[5]
Isolated Rat Heart (Ischemia-Reperfusion)Maximal Left Ventricular PressureNot Specified19.3% increase vs. control[6]
Isolated Rat Heart (Ischemia-Reperfusion)Maximal dP/dtNot Specified36.0% increase vs. control[6]
Isolated Rat Heart (Ischemia-Reperfusion)Minimal dP/dtNot Specified18.0% increase vs. control[6]

Note: Specific concentration-response data for all parameters were not available in the reviewed literature. Further studies are required to establish detailed dose-response relationships.

Experimental Protocols

Neutrophil Apoptosis Assay

This protocol is adapted from studies investigating the effects of GEA 3162 on human neutrophil apoptosis.

Workflow:

Isolate_Neutrophils Isolate Human Neutrophils (e.g., via density gradient centrifugation) Culture_Neutrophils Culture Neutrophils Isolate_Neutrophils->Culture_Neutrophils Treat_GEA3162 Treat with GEA 3162 (and controls, e.g., vehicle, other NO donors) Culture_Neutrophils->Treat_GEA3162 Incubate Incubate Treat_GEA3162->Incubate Assess_Apoptosis Assess Apoptosis: - Morphological changes (microscopy) - DNA fragmentation (e.g., gel electrophoresis) Incubate->Assess_Apoptosis

Workflow for Neutrophil Apoptosis Assay.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Resuspend isolated neutrophils in a suitable culture medium (e.g., RPMI 1640) supplemented with serum.

  • Treatment: Aliquot neutrophil suspensions into culture plates. Add GEA 3162 to the desired final concentration (e.g., 100 µM). Include appropriate controls: a vehicle control, a positive control for apoptosis (e.g., another known apoptosis inducer), and potentially other nitric oxide donors for comparison.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 6-24 hours).

  • Assessment of Apoptosis:

    • Morphological Analysis: Assess cell morphology by light microscopy after cytocentrifugation and staining (e.g., with May-Grünwald-Giemsa stain). Look for characteristic features of apoptosis such as cell shrinkage, chromatin condensation, and nuclear fragmentation.

    • DNA Fragmentation Analysis: Lyse the neutrophils and extract the DNA. Analyze DNA fragmentation by agarose gel electrophoresis. The characteristic "ladder" pattern of internucleosomal DNA fragmentation may or may not be present with GEA 3162 treatment.

Intracellular Calcium Measurement in Neutrophils

This protocol is based on studies examining the effects of GEA 3162 on neutrophil calcium signaling.

Workflow:

Isolate_Neutrophils Isolate Rat Neutrophils Load_Dye Load with Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) Isolate_Neutrophils->Load_Dye Wash Wash to remove excess dye Load_Dye->Wash Resuspend Resuspend in Ca²⁺-containing buffer Wash->Resuspend Measure_Fluorescence Measure baseline fluorescence Resuspend->Measure_Fluorescence Add_GEA3162 Add GEA 3162 Measure_Fluorescence->Add_GEA3162 Record_Fluorescence Record changes in fluorescence over time Add_GEA3162->Record_Fluorescence Calculate_Ca Calculate intracellular Ca²⁺ concentration Record_Fluorescence->Calculate_Ca

Workflow for Intracellular Calcium Measurement.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from a suitable source (e.g., rat peritoneal lavage).

  • Dye Loading: Incubate the isolated neutrophils with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM) in a suitable buffer.

  • Washing: Centrifuge the cells to remove the extracellular dye and resuspend them in a fresh, Ca²⁺-containing buffer.

  • Fluorimetry: Place the cell suspension in a fluorometer cuvette.

  • Baseline Measurement: Record the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

  • Stimulation: Add GEA 3162 to the cuvette at the desired concentration and continue to record the fluorescence signal.

  • Data Analysis: Calculate the intracellular Ca²⁺ concentration from the fluorescence ratio, using appropriate calibration parameters.

Conclusion and Future Directions

The preliminary investigation of GEA 3162 reveals a compound with a unique mechanism of action centered on the generation of peroxynitrite. Its pro-apoptotic effects on neutrophils and cardioprotective properties suggest potential therapeutic applications in inflammatory diseases and cardiovascular conditions. However, a significant amount of research is still required to fully elucidate its biological activities and therapeutic potential.

Future research should focus on:

  • Dose-response studies: Establishing detailed concentration-response curves for its various biological effects.

  • In vivo studies: Evaluating the efficacy and safety of GEA 3162 in animal models of inflammation and cardiovascular disease.

  • Mechanism of action: Further delineating the downstream signaling pathways activated by peroxynitrite in different cell types.

  • Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion of GEA 3162.

This technical guide provides a foundational understanding of GEA 3162 to support and guide these future research endeavors.

References

Unveiling the Chemical Landscape of GEA 3162: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEA 3162, a mesoionic 3-aryl substituted oxatriazole-5-imine derivative, has emerged as a significant pharmacological tool for investigating the roles of nitric oxide (NO) and reactive nitrogen species in various biological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental methodologies associated with GEA 3162. Notably, this compound is recognized as a donor of both nitric oxide and superoxide, leading to the formation of peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. This dual-release profile distinguishes it from conventional NO donors and underlies its diverse biological effects, including the induction of apoptosis and modulation of intracellular calcium signaling. This document aims to serve as an in-depth resource for researchers utilizing GEA 3162 in their experimental paradigms.

Core Chemical and Physical Properties

GEA 3162 is a synthetic organic compound with the following key physicochemical properties, crucial for its application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₆Cl₂N₄O[1]
Molecular Weight 230.98 g/mol [1]
CAS Number 144576-10-3[2][3]
Appearance Solid[2]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]
Topological Polar Surface Area 69.04 Ų[1]
XLogP 2.8[1]
Lipinski's Rules Broken 0[1]
Chemical Stability Stable under recommended storage conditions.[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]
Decomposition Under fire conditions, may decompose and emit toxic fumes.[2]

Mechanism of Action: A Peroxynitrite Donor

GEA 3162 is characterized by its ability to spontaneously decompose in aqueous solutions to co-generate nitric oxide (NO) and superoxide (O₂⁻)[4]. These two radical species rapidly react to form peroxynitrite (ONOO⁻), a potent and short-lived oxidant[4][5][6][7]. This mechanism distinguishes GEA 3162 from many other "NO donors" that primarily release nitric oxide.

The biological effects of GEA 3162 are therefore largely attributable to the actions of peroxynitrite. Peroxynitrite can induce a wide range of cellular responses, including apoptosis, by interacting with various biomolecules such as proteins, lipids, and DNA[5][7].

Signaling Pathways

GEA 3162 is a known inducer of apoptosis in various cell types, including neutrophils and murine bone marrow cells[4][5][7]. The apoptotic pathway initiated by GEA 3162 is multifaceted and involves caspase activation and mitochondrial-dependent events. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to abolish caspase activation and reduce the change in mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway[5][7]. Specifically, caspases 2, 3, 8, and 9 have been shown to be activated upon exposure to GEA 3162[5].

GEA3162_Apoptosis_Pathway GEA3162 GEA 3162 Decomposition Spontaneous Decomposition GEA3162->Decomposition NO_O2 NO + O₂⁻ Decomposition->NO_O2 ONOO Peroxynitrite (ONOO⁻) NO_O2->ONOO Mitochondria Mitochondrial Perturbation ONOO->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Bcl2->Mitochondria

Caption: GEA 3162-induced apoptotic signaling pathway.

GEA 3162 has been shown to induce a rise in intracellular calcium concentration ([Ca²⁺]i) in various cell types, including neutrophils and mouse parotid acini[8][9]. This effect appears to be independent of the canonical NO/cGMP pathway, as inhibitors of soluble guanylate cyclase (sGC) do not block the GEA 3162-induced calcium response[8][9]. The mechanism involves both the release of Ca²⁺ from intracellular stores and the influx of extracellular Ca²⁺[8][9]. Evidence suggests that GEA 3162 may directly affect protein thiols, leading to the opening of calcium channels[9].

GEA3162_Calcium_Signaling GEA3162 GEA 3162 ProteinThiols Protein Thiol Oxidation GEA3162->ProteinThiols sGC Soluble Guanylate Cyclase (sGC) GEA3162->sGC Independent of CaStores Intracellular Ca²⁺ Stores (e.g., ER) ProteinThiols->CaStores Induces CaInflux Extracellular Ca²⁺ Influx ProteinThiols->CaInflux Induces CaRelease Ca²⁺ Release CaStores->CaRelease CaIncrease Increased [Ca²⁺]i CaRelease->CaIncrease CaInflux->CaIncrease cGMP cGMP sGC->cGMP

Caption: GEA 3162-mediated calcium signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments frequently performed with GEA 3162, based on methodologies described in the cited literature.

Measurement of Apoptosis by Flow Cytometry

This protocol is for assessing apoptosis by measuring the externalization of phosphatidylserine using Annexin V and plasma membrane integrity using propidium iodide (PI).

Materials:

  • Cell suspension (e.g., neutrophils, bone marrow cells)

  • GEA 3162 stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture medium

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Seed cells at a desired density in a multi-well plate.

  • Treat cells with various concentrations of GEA 3162 or vehicle control for the desired time period (e.g., 4 hours)[5].

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples on a flow cytometer, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V positive, PI positive) cells.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in [Ca²⁺]i.

Materials:

  • Cell suspension

  • Fura-2 AM (or other suitable calcium indicator)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) with and without CaCl₂

  • GEA 3162 stock solution

  • Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Incubate the cells with Fura-2 AM and Pluronic F-127 in HBS for a specified time (e.g., 30-60 minutes) at 37°C to load the dye.

  • Wash the cells to remove extracellular dye and resuspend them in HBS.

  • Place the cell suspension in a cuvette for fluorometer measurements or on a coverslip for microscopy.

  • Establish a baseline fluorescence reading.

  • Add GEA 3162 to the cells and continuously record the fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Calculate the ratio of fluorescence intensities (340/380) to determine the relative changes in [Ca²⁺]i.

Experimental_Workflow_Ca_Measurement Start Start CellPrep Prepare Cell Suspension Start->CellPrep DyeLoading Load Cells with Fura-2 AM CellPrep->DyeLoading Wash Wash to Remove Extracellular Dye DyeLoading->Wash Baseline Establish Baseline Fluorescence Wash->Baseline AddGEA Add GEA 3162 Baseline->AddGEA Record Record Fluorescence (340/380 nm excitation) AddGEA->Record Analyze Analyze Data: Calculate Ratio Record->Analyze End End Analyze->End

Caption: Workflow for measuring intracellular calcium changes.

Caspase Activity Assay

This protocol outlines a method to measure the activity of specific caspases using fluorogenic substrates.

Materials:

  • Cell lysates from control and GEA 3162-treated cells

  • Fluorogenic caspase substrates (e.g., for caspase-3, -8, -9)

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Treat cells with GEA 3162 as described for the apoptosis assay.

  • Lyse the cells to release intracellular contents.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add equal amounts of protein from each sample.

  • Add the specific fluorogenic caspase substrate to each well.

  • Incubate the plate at 37°C for the recommended time.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved substrate.

  • Express caspase activity as the fold-change in fluorescence relative to the control.

Conclusion

GEA 3162 is a valuable research tool for investigating the biological roles of peroxynitrite. Its distinct mechanism of action, involving the co-generation of NO and superoxide, offers a unique advantage for studying the effects of this potent reactive nitrogen species. This guide provides a foundational understanding of its chemical properties, signaling pathways, and common experimental applications to aid researchers in designing and interpreting their studies. As with any reactive compound, careful consideration of its stability, solvent compatibility, and dose-response characteristics is essential for obtaining reproducible and meaningful results.

References

An In-depth Technical Guide to the Biological Effects of GEA 3162

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEA 3162 (1,2,3,4,-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a nitric oxide (NO)-releasing compound with significant biological effects, primarily centered on its ability to act as a peroxynitrite (ONOO⁻) donor. This document provides a comprehensive overview of the known biological activities of GEA 3162, with a focus on its pro-apoptotic and calcium signaling modulating properties in neutrophils. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: A Peroxynitrite Donor

GEA 3162 is distinguished from conventional nitric oxide donors by its unique decomposition pathway. It simultaneously generates both nitric oxide (NO) and superoxide (O₂⁻) radicals.[1][2][3] These two species rapidly react to form peroxynitrite (ONOO⁻), a potent and reactive oxidizing and nitrating agent.[1][4] This characteristic underpins the majority of its observed biological effects and differentiates it from pure NO donors like diethylamine diazeniumdiolate (DEA/NO).[1][2] The effects of GEA 3162 are often compared to those of 3-morpholinosydnonimine (SIN-1), another well-established peroxynitrite donor.[1][2]

Biological Effects of GEA 3162

Induction of Apoptosis in Neutrophils

A primary and well-documented effect of GEA 3162 is the induction of apoptosis, or programmed cell death, in human neutrophils.[1][2][5] This pro-apoptotic activity is time- and concentration-dependent and is mediated by the generation of peroxynitrite.[2]

Key Characteristics of GEA 3162-Induced Neutrophil Apoptosis:

  • Peroxynitrite-Dependent: The apoptotic effect is a direct consequence of peroxynitrite formation.

  • DNA Fragmentation Independent: Unlike apoptosis induced by some NO donors, GEA 3162-induced apoptosis proceeds without significant internucleosomal DNA fragmentation.[1][2]

  • Caspase-Dependent: The apoptotic pathway involves the activation of caspases, a family of proteases crucial for executing programmed cell death.[4] Specifically, GEA 3162 has been shown to activate caspases-2, -3, -8, and -9 in murine bone marrow cells, with a predominant role for caspases-2 and -3.[1]

  • Mitochondrial Pathway Involvement: The pro-apoptotic signaling cascade engages the mitochondrial pathway, a central hub in the regulation of apoptosis.[4]

  • Bcl-2 Sensitive: Overexpression of the anti-apoptotic protein Bcl-2 can mitigate the apoptotic effects of GEA 3162, further confirming the involvement of the mitochondrial pathway.[4]

  • p53-Independent: GEA 3162 can induce apoptosis in cells lacking functional p53, a key tumor suppressor protein often involved in apoptosis.[4]

Modulation of Intracellular Calcium Signaling

GEA 3162 has been demonstrated to induce a concentration-dependent increase in intracellular calcium ([Ca²⁺]i) in neutrophils.[3][5] This effect is not mediated by the classical store-operated calcium entry (SOCE) pathway but rather through a distinct mechanism.

Key Features of GEA 3162-Induced Calcium Entry:

  • Non-Store-Operated Pathway: The influx of calcium is independent of the depletion of intracellular calcium stores.[5]

  • Protein Thiol Oxidation: The proposed mechanism involves the direct oxidation of thiol groups on proteins, which in turn triggers calcium entry.[4][5]

  • Inhibition of Store-Operated Calcium Entry: Interestingly, GEA 3162 can also inhibit the conventional store-operated calcium entry pathway in neutrophils.[6]

Anti-inflammatory Properties

In addition to its effects on apoptosis and calcium signaling, GEA 3162 exhibits several anti-inflammatory properties.

  • Inhibition of Chemotaxis: GEA 3162 is an effective inhibitor of the chemotactic movement of human polymorphonuclear neutrophils (PMNs) induced by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP).[7]

  • Inhibition of Degranulation and Mediator Release: The compound dose-dependently suppresses the release of leukotriene B4 (LTB4) and β-glucuronidase from activated human PMNs.[7]

  • Gastric Ulceration Effects: At low doses, intragastrically administered GEA 3162 has been shown to inhibit ethanol-induced gastric ulceration in rats, while higher doses exacerbated the damage.[8]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of GEA 3162.

Biological Effect Cell Type Parameter Value Reference
Inhibition of ChemotaxisHuman PMNsIC₅₀ (FMLP-induced)6 µM[7]
Biological Effect Cell Type GEA 3162 Concentration Effect on Caspase-3 Activity (% of Control) Reference
Caspase-3 ActivationJaws II Murine Bone Marrow Cells30 µM~230%[1]
Caspase-3 ActivationJaws II Murine Bone Marrow Cells100 µM~950%[1]

Experimental Protocols

Assessment of Neutrophil Apoptosis by Flow Cytometry

This protocol is based on the methodologies described for assessing apoptosis via Annexin V and Propidium Iodide staining.

Materials:

  • Isolated human neutrophils

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • GEA 3162 stock solution (in a suitable solvent, e.g., DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Isolate human neutrophils from peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Resuspend the purified neutrophils in RPMI 1640 with 10% FBS to a final concentration of 1 x 10⁶ cells/mL.

  • Seed the cells into a 24-well plate.

  • Treat the cells with varying concentrations of GEA 3162 (e.g., 10 µM, 50 µM, 100 µM) or vehicle control for different time points (e.g., 4, 8, 12, 20 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Use appropriate gating strategies to identify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Dihydrorhodamine 123 (DHR 123) Assay for Peroxynitrite Detection

This protocol is designed to detect the generation of reactive oxygen species, including peroxynitrite, from GEA 3162.

Materials:

  • GEA 3162

  • SIN-1 (positive control)

  • DEA/NO (negative control)

  • Dihydrorhodamine 123 (DHR 123)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare solutions of GEA 3162 (e.g., 100 µM), SIN-1 (e.g., 1 mM), and DEA/NO (e.g., 1 mM) in PBS.

  • Prepare a working solution of DHR 123 (e.g., 1 µM) in PBS.

  • In a 96-well black plate, add the test compounds to the wells.

  • Add the DHR 123 working solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for Rhodamine 123 (the oxidized product of DHR 123), typically around 485 nm and 525 nm, respectively.

  • An increase in fluorescence intensity compared to the vehicle control indicates the production of reactive oxygen species.

Signaling Pathways and Experimental Workflows

GEA 3162-Induced Apoptosis Signaling Pathway

GEA3162_Apoptosis_Pathway GEA3162 GEA 3162 Decomposition Decomposition GEA3162->Decomposition NO Nitric Oxide (NO) Decomposition->NO O2_minus Superoxide (O₂⁻) Decomposition->O2_minus ONOO_minus Peroxynitrite (ONOO⁻) NO->ONOO_minus O2_minus->ONOO_minus Mitochondria Mitochondrial Pathway ONOO_minus->Mitochondria Caspase_Activation Caspase Activation (Caspase-2, -3, -8, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: GEA 3162 decomposes to form peroxynitrite, initiating a mitochondrial- and caspase-dependent apoptotic cascade.

Proposed Mechanism of GEA 3162-Induced Calcium Entry

GEA3162_Calcium_Entry cluster_cell Neutrophil GEA3162_in GEA 3162 Thiol_Oxidation Protein Thiol Oxidation GEA3162_in->Thiol_Oxidation Ca_Channel Non-Store-Operated Ca²⁺ Channel Thiol_Oxidation->Ca_Channel activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Increased_Ca Increased [Ca²⁺]i Ca_Influx->Increased_Ca GEA3162_out Extracellular GEA 3162 GEA3162_out->GEA3162_in Ca_out Extracellular Ca²⁺ Ca_out->Ca_Influx Experimental_Workflow Start Start: Isolate Human Neutrophils Treatment Treat with GEA 3162 (Varying Concentrations & Times) Start->Treatment Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Calcium_Assay Calcium Imaging (Fluorescent Dyes) Treatment->Calcium_Assay Inflammation_Assay Anti-inflammatory Assays (Chemotaxis, Degranulation) Treatment->Inflammation_Assay Data_Analysis Data Analysis Apoptosis_Assay->Data_Analysis Calcium_Assay->Data_Analysis Inflammation_Assay->Data_Analysis Conclusion Conclusion on Biological Effects Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for GEA 3162 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GEA 3162, a potent peroxynitrite (ONOO⁻) donor, in a variety of cell culture experiments. This document outlines the mechanism of action of GEA 3162, detailed protocols for its application, and methods for assessing its effects on cell viability, apoptosis, and intracellular signaling pathways.

Introduction to GEA 3162

GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a valuable chemical tool for inducing nitrosative stress in cellular models. It spontaneously decomposes in aqueous solutions to co-generate nitric oxide (NO) and superoxide (O₂⁻), which rapidly react to form peroxynitrite (ONOO⁻)[1][2]. Peroxynitrite is a highly reactive nitrogen species (RNS) implicated in various physiological and pathological processes, including inflammation, apoptosis, and signal transduction. Understanding the cellular responses to GEA 3162-induced peroxynitrite can provide critical insights into disease mechanisms and potential therapeutic interventions.

Mechanism of Action

GEA 3162 serves as a reliable source of peroxynitrite in cell culture systems. The peroxynitrite generated can induce a range of cellular effects, most notably the induction of apoptosis. This programmed cell death is often mediated through the activation of specific signaling cascades, including the caspase family of proteases and the p38 mitogen-activated protein kinase (MAPK) pathway[3].

dot graph GEA3162_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

GEA3162 [label="GEA 3162", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decomposition [label="Spontaneous\nDecomposition", shape=ellipse, fillcolor="#FBBC05"]; NO [label="Nitric Oxide (NO)"]; O2 [label="Superoxide (O₂⁻)"]; ONOO [label="Peroxynitrite (ONOO⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Effects [label="Cellular Effects", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

GEA3162 -> Decomposition; Decomposition -> NO; Decomposition -> O2; NO -> ONOO [arrowhead=none]; O2 -> ONOO; ONOO -> Cellular_Effects; } dot

Figure 1: Decomposition of GEA 3162 to generate peroxynitrite.

Quantitative Data Summary

The following tables summarize the effective concentrations and experimental timelines for GEA 3162 in various cell lines as reported in the literature.

Table 1: Effective Concentrations of GEA 3162 for Inducing Apoptosis

Cell LineConcentration Range (µM)Incubation Time (hours)Observed Effect
Jaws II (murine myeloid)30 - 1004Caspase activation, loss of mitochondrial membrane potential
Human Neutrophils100Not specifiedInduction of morphological apoptosis

Table 2: Time-Course of GEA 3162-Induced Apoptotic Events

Cell LineGEA 3162 Conc. (µM)Time Point (hours)Apoptotic Event
Jaws II30 - 1004Peak caspase-3/7 activation
JurkatNot specified4.5Caspase-3/7 activation with anti-Fas mAb
AH66 (rat hepatoma)0.01 (GSH-DXR)12 - 15Caspase-3 activation and DNA fragmentation

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the cytotoxic effects of GEA 3162 on adherent or suspension cells.

Materials:

  • GEA 3162

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of GEA 3162 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the GEA 3162 dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for GEA 3162).

  • Incubate the plate for the desired experimental time (e.g., 4, 24, or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

dot graph MTT_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Seed Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 24h"]; Treat [label="Treat with GEA 3162"]; Incubate2 [label="Incubate (e.g., 4-48h)"]; Add_MTT [label="Add MTT Solution"]; Incubate3 [label="Incubate 2-4h"]; Add_Solubilizer [label="Add Solubilization Solution"]; Read_Absorbance [label="Read Absorbance at 570 nm", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Incubate1 -> Treat -> Incubate2 -> Add_MTT -> Incubate3 -> Add_Solubilizer -> Read_Absorbance; } dot

Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: Detection of Intracellular Peroxynitrite using Dihydrorhodamine 123 (DHR 123)

This protocol describes the use of the fluorescent probe DHR 123 to detect the generation of peroxynitrite within cells treated with GEA 3162.

Materials:

  • GEA 3162

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dihydrorhodamine 123 (DHR 123) stock solution (e.g., 1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate at an appropriate density.

  • Incubate overnight to allow for attachment.

  • Wash the cells twice with pre-warmed HBSS.

  • Load the cells with DHR 123 by incubating them in HBSS containing 5-10 µM DHR 123 for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with HBSS to remove excess probe.

  • Add HBSS containing the desired concentrations of GEA 3162 to the wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of 1-2 hours.

  • Alternatively, cells can be harvested after treatment, stained with DHR 123, and analyzed by flow cytometry.

Protocol 3: Measurement of Caspase-3/7 Activity

This protocol outlines a method to quantify the activity of executioner caspases-3 and -7, key mediators of apoptosis, in response to GEA 3162 treatment.

Materials:

  • GEA 3162

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • 96-well white-walled, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a suitable density.

  • Allow cells to attach overnight.

  • Treat cells with various concentrations of GEA 3162 for the desired time (e.g., 4 hours). Include appropriate controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a luminometer.

Signaling Pathways

GEA 3162-induced peroxynitrite triggers apoptosis through complex signaling networks. A key pathway involves the activation of p38 MAPK, which can lead to the activation of downstream caspases and the progression of apoptosis.

dot graph Signaling_Pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

GEA3162 [label="GEA 3162", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ONOO [label="Peroxynitrite (ONOO⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK\nActivation", shape=ellipse, fillcolor="#FBBC05"]; Caspase_Cascade [label="Caspase Cascade\n(Caspase-2, -3, -8, -9)", shape=ellipse, fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction"];

GEA3162 -> ONOO; ONOO -> p38; ONOO -> Mitochondria; p38 -> Caspase_Cascade; Mitochondria -> Caspase_Cascade; Caspase_Cascade -> Apoptosis; } dot

Figure 3: Simplified signaling pathway of GEA 3162-induced apoptosis.

Troubleshooting

  • Low signal in viability assays: Ensure optimal cell seeding density and check for contamination. The incubation time with MTT may need to be optimized for your specific cell line.

  • High background fluorescence in DHR 123 assay: Ensure complete removal of excess probe by thorough washing. Protect cells from light as much as possible during the procedure.

  • Inconsistent caspase activity results: Ensure accurate cell seeding and consistent incubation times. Use a pan-caspase inhibitor as a negative control to confirm the specificity of the signal.

By following these detailed application notes and protocols, researchers can effectively utilize GEA 3162 to investigate the cellular consequences of peroxynitrite stress, providing valuable insights for a wide range of biomedical research and drug development applications.

References

Application Notes and Protocols for GEA 3162 in Neutrophil Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GEA 3162 in studies involving human neutrophils. The information is based on established research demonstrating its effects on neutrophil apoptosis and related signaling pathways.

Introduction

GEA 3162 (1,2,3,4,-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a compound known to have potent effects on neutrophil function and apoptosis.[1][2][3][4] It acts as a peroxynitrite (ONOO⁻) donor, simultaneously generating nitric oxide (NO) and superoxide (O₂⁻).[1][2][3][4] This property makes it a valuable tool for investigating the roles of reactive nitrogen and oxygen species in neutrophil biology. Unlike conventional NO donors, GEA 3162 induces apoptosis through a mechanism that is independent of internucleosomal DNA fragmentation.[1][2]

Mechanism of Action

GEA 3162 decomposes to co-generate nitric oxide and superoxide, which rapidly react to form peroxynitrite. Peroxynitrite is a potent oxidizing and nitrating agent that can trigger apoptotic pathways in neutrophils. This mechanism is distinct from that of traditional NO donors, which primarily release NO. The pro-apoptotic effects of GEA 3162 are linked to its ability to generate peroxynitrite.[1][2]

GEA3162_Mechanism GEA3162 GEA 3162 Decomposition Decomposition GEA3162->Decomposition NO Nitric Oxide (NO) Decomposition->NO Superoxide Superoxide (O₂⁻) Decomposition->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Neutrophil Neutrophil Peroxynitrite->Neutrophil Apoptosis Apoptosis (DNA fragmentation-independent) Neutrophil->Apoptosis

Caption: Proposed mechanism of GEA 3162-induced neutrophil apoptosis.

Data Presentation: Optimal Concentrations of GEA 3162

The optimal concentration of GEA 3162 for neutrophil studies depends on the specific application. The following table summarizes effective concentrations from published research.

ApplicationCell TypeGEA 3162 ConcentrationOther Reagents and ConcentrationsOutcomeReference
Induction of ApoptosisHuman Neutrophils100 µMCompared with DEA/NO (1 mM) and SIN-1 (1-3 mM)Accelerated morphological changes characteristic of apoptosis.[1]
Dihydrorhodamine 123 (DHR 123) OxidationCell-free system100 µMDHR 123 (1 µM)Oxidation of DHR 123, indicating ONOO⁻ generation.[1]
Nitric Oxide (NO) GenerationCell-free system100 µMSuperoxide Dismutase (SOD) (150 U/ml)Maximal NO concentrations reached ~3 µM after 30 minutes.[1]
Calcium (Ca²⁺) EntryRat NeutrophilsConcentration-dependentNot specified in abstractInduced Ca²⁺ entry.[5]

Experimental Protocols

Protocol 1: Induction of Neutrophil Apoptosis

This protocol is designed to assess the effect of GEA 3162 on neutrophil apoptosis by observing morphological changes.

Materials:

  • GEA 3162

  • Human neutrophils isolated from healthy volunteers

  • Iscove's modified Dulbecco's medium (IMDM)

  • Phosphate-buffered saline (PBS)

  • Diff-Quik™ stain

  • Microscope with oil-immersion lens

  • Cytocentrifuge

Procedure:

  • Isolate human neutrophils from whole blood using a standard density gradient separation method.

  • Resuspend the purified neutrophils in IMDM at a concentration of 4.5 x 10⁶ cells/ml.

  • Prepare a 100 µM solution of GEA 3162 in IMDM.

  • In a multi-well plate, incubate neutrophils with either IMDM (control) or the 100 µM GEA 3162 solution.

  • Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for up to 20 hours.

  • At desired time points (e.g., 1, 6, 20 hours), collect 100 µl of the cell suspension.

  • Cytocentrifuge the collected cells onto microscope slides.

  • Fix the cells in methanol and stain using Diff-Quik™.

  • Observe the slides under an oil-immersion light microscope to assess apoptotic morphology (e.g., cell shrinkage, nuclear condensation, and formation of apoptotic bodies).

Apoptosis_Workflow Start Start: Isolate Human Neutrophils Resuspend Resuspend in IMDM (4.5 x 10⁶ cells/ml) Start->Resuspend Treat Treat with 100 µM GEA 3162 or Control Resuspend->Treat Incubate Incubate at 37°C, 5% CO₂ (up to 20 hours) Treat->Incubate Collect Collect Cells at Time Points Incubate->Collect Cytospin Cytocentrifuge onto Slides Collect->Cytospin Stain Fix and Stain (Diff-Quik™) Cytospin->Stain Analyze Analyze Morphology (Microscopy) Stain->Analyze End End Analyze->End

Caption: Experimental workflow for neutrophil apoptosis assay.

Protocol 2: Measurement of Peroxynitrite Generation using Dihydrorhodamine 123 (DHR 123)

This protocol provides a method to detect the generation of peroxynitrite from GEA 3162 using the fluorescent dye DHR 123.

Materials:

  • GEA 3162

  • Dihydrorhodamine 123 (DHR 123)

  • Phosphate-buffered saline (PBS)

  • Spectrofluorimeter

Procedure:

  • Prepare a 100 µM solution of GEA 3162 in PBS.

  • Prepare a 1 µM working solution of DHR 123 in PBS.

  • In a microtube, add 900 µl of PBS.

  • Add 100 µl of the 100 µM GEA 3162 solution. As a control, add 100 µl of PBS.

  • Add DHR 123 to a final concentration of 1 µM.

  • Incubate the tubes for 60 minutes at 37°C.

  • Transfer 450 µl of the solution to a cuvette.

  • Measure the fluorescence using a spectrofluorimeter with an excitation wavelength of 480 nm and an emission wavelength of 500 nm. An increase in fluorescence indicates the oxidation of DHR 123 by peroxynitrite.[1]

DHR123_Workflow Start Start: Prepare Reagents Mix Mix PBS, GEA 3162 (100 µM), and DHR 123 (1 µM) Start->Mix Incubate Incubate for 60 min at 37°C Mix->Incubate Transfer Transfer to Cuvette Incubate->Transfer Measure Measure Fluorescence (Ex: 480 nm, Em: 500 nm) Transfer->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: Workflow for DHR 123 oxidation assay.

Conclusion

GEA 3162 is a valuable pharmacological tool for studying the impact of peroxynitrite on neutrophil function. A concentration of 100 µM has been shown to be effective for inducing apoptosis and for in vitro studies of reactive species generation. Researchers should carefully consider the specific experimental goals to determine the optimal concentration and conditions for their particular neutrophil studies.

References

Application of GEA 3162 in Jaws II Murine Myeloid Cells: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of GEA 3162, a peroxynitrite donor, with the Jaws II murine myeloid cell line. The information compiled herein is based on published research and established laboratory techniques.

Introduction

GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a chemical compound that decomposes to co-generate nitric oxide (NO) and superoxide (O₂⁻), which rapidly react to form peroxynitrite (ONOO⁻)[1][2]. Peroxynitrite is a potent oxidizing and nitrating agent that can induce cellular responses, including apoptosis. The Jaws II cell line, derived from the bone marrow of a p53-knockout C57BL/6 mouse, is an immortalized murine dendritic cell line widely used in immunological research[3][4]. This document outlines the application of GEA 3162 to induce p53-independent apoptosis in Jaws II cells, providing valuable insights for studies on cell death mechanisms, particularly in the context of myeloid cells.

Mechanism of Action

In Jaws II murine myeloid cells, GEA 3162 serves as a peroxynitrite donor, initiating a signaling cascade that leads to apoptotic cell death. A key characteristic of this process is its independence from the tumor suppressor protein p53, as Jaws II cells lack functional p53[3][5]. The apoptotic pathway induced by GEA 3162 is sensitive to the anti-apoptotic protein Bcl-2. Overexpression of Bcl-2 has been shown to block the apoptotic effects of GEA 3162[5][6].

The signaling cascade involves the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential. This leads to the activation of a series of caspase enzymes, which are the executioners of apoptosis. Specifically, GEA 3162 treatment in Jaws II cells results in the significant activation of caspase-3 and caspase-2, with minor activation of caspase-8 and caspase-9[5].

Data Summary

The following tables summarize the quantitative data from studies of GEA 3162 on Jaws II cells.

Table 1: Effect of GEA 3162 on Jaws II Cell Viability

Cell LineGEA 3162 Concentration (µM)Treatment Duration (hours)Cell Viability (% of Control)
Jaws II-GFP (Control)304Decreased (Not statistically significant)
Jaws II-GFP (Control)1004~75% (Statistically significant, p < 0.05)
Jaws II-Bcl-2304Slight, non-significant decrease
Jaws II-Bcl-21004Slight, non-significant decrease

Data adapted from Biochemical Pharmacology, 2007, 74(7), 1039-49.[5][6]

Table 2: Caspase Activation in Jaws II Cells Treated with GEA 3162

CaspaseGEA 3162 Concentration (µM)Treatment Duration (hours)Fold Increase in Activity (vs. Control)
Caspase-3304~2.3
Caspase-31004~9.5
Caspase-21004Significant Increase
Caspase-81004Minor Increase
Caspase-91004Minor Increase

Data adapted from Biochemical Pharmacology, 2007, 74(7), 1039-49.[5]

Experimental Protocols

Jaws II Murine Myeloid Cell Culture

This protocol outlines the standard procedure for culturing Jaws II cells.

Materials:

  • Jaws II cells (ATCC® CRL-11904™)

  • RPMI-1640 medium with L-Glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Murine GM-CSF (5 ng/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Culture Jaws II cells in RPMI-1640 medium supplemented with 20% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 5 ng/mL murine GM-CSF.[7]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[7]

  • Jaws II cells grow as a mix of adherent and suspension cells.[6] For passaging, collect the floating cells by gentle centrifugation.

  • Wash the adherent cells with PBS and detach them using 0.25% Trypsin-EDTA.

  • Combine the suspension and detached cells, centrifuge, and resuspend in fresh medium for subculturing.

  • Passage the cells every 2-3 days to maintain optimal density.

Treatment of Jaws II Cells with GEA 3162

This protocol describes how to treat Jaws II cells with GEA 3162 to induce apoptosis.

Materials:

  • Cultured Jaws II cells

  • GEA 3162

  • Dimethyl sulfoxide (DMSO), sterile

  • Culture medium

Procedure:

  • Prepare a stock solution of GEA 3162 in sterile DMSO.

  • Seed Jaws II cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) and allow them to adhere overnight.

  • On the day of the experiment, dilute the GEA 3162 stock solution in fresh culture medium to the desired final concentrations (e.g., 30 µM and 100 µM).

  • Remove the old medium from the cells and replace it with the medium containing GEA 3162.

  • Include a vehicle control group treated with the same concentration of DMSO used for the highest GEA 3162 concentration.

  • Incubate the cells for the desired time period (e.g., 4 hours).

Cell Viability Assessment using MTT Assay

This protocol details the use of the MTT assay to measure the effect of GEA 3162 on Jaws II cell viability.

Materials:

  • Jaws II cells treated with GEA 3162 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Following treatment with GEA 3162, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Caspase Activity Assay

This protocol describes a fluorometric assay to measure caspase activity in GEA 3162-treated Jaws II cells.

Materials:

  • Jaws II cells treated with GEA 3162

  • Cell lysis buffer

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay buffer

  • 96-well black microplate

  • Fluorometer

Procedure:

  • After treatment, harvest the cells and lyse them according to the manufacturer's instructions for the caspase assay kit.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well black microplate, add an equal amount of protein from each sample.

  • Prepare a reaction mixture containing the assay buffer and the specific fluorogenic caspase substrate.

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., for AMC, excitation at ~360-380 nm and emission at ~440-460 nm).

  • Express the caspase activity as fold-change relative to the vehicle-treated control.

Visualizations

Signaling Pathway of GEA 3162-Induced Apoptosis in Jaws II Cells

GEA3162_Pathway cluster_extracellular Extracellular cluster_cellular Jaws II Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion GEA3162 GEA 3162 ONOO Peroxynitrite (ONOO⁻) GEA3162->ONOO Decomposes to Mito_Stress Mitochondrial Stress ONOO->Mito_Stress Mito_Membrane Loss of Mitochondrial Membrane Potential Mito_Stress->Mito_Membrane Casp9 Caspase-9 (minor activation) Casp3 Caspase-3 (major activation) Casp9->Casp3 Casp8 Caspase-8 (minor activation) Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp2 Caspase-2 (major activation) Casp2->Casp3 Bcl2 Bcl-2 Bcl2->Mito_Stress Inhibits Mito_Membrane->Casp9 Mito_Membrane->Casp2

Caption: GEA 3162 induces p53-independent apoptosis in Jaws II cells.

Experimental Workflow for Assessing GEA 3162 Effects

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture Jaws II Cells treatment Treat cells with GEA 3162 (and vehicle control) start->treatment incubation Incubate for 4 hours treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay caspase_assay Fluorometric Caspase Activity Assay incubation->caspase_assay data_analysis Data Analysis and Comparison to Controls mtt_assay->data_analysis caspase_assay->data_analysis end End: Determine Apoptotic Effect data_analysis->end

Caption: Workflow for studying GEA 3162 effects on Jaws II cells.

References

Application Notes and Protocols for GEA 3162 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GEA 3162 (5-amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazolium chloride) is a unique molecule that functions as a peroxynitrite (ONOO⁻) donor by co-generating nitric oxide (NO) and superoxide (O₂⁻). This property makes it a valuable tool for investigating the biological effects of peroxynitrite and related reactive nitrogen species (RNS) in various cellular processes. GEA 3162 has been shown to induce apoptosis in neutrophils and other myeloid cells and to modulate intracellular calcium levels, suggesting its potential in studying inflammation, cell death, and signaling pathways.

These application notes provide detailed information on the solubility and preparation of GEA 3162 for in vitro assays, along with specific protocols for studying its effects on intracellular calcium mobilization and apoptosis in neutrophils.

Chemical Properties and Solubility

A summary of the key chemical properties of GEA 3162 is provided in the table below.

PropertyValueSource
CAS Number 144575-47-3[1]
Molecular Formula C₇H₄Cl₂N₄O·HCl[1]
Molecular Weight 267.5 g/mol [1]
Appearance Solid-
Purity ≥97%[1]

Solubility Data:

While one supplier describes GEA 3162 as water-soluble, another study refers to it as a lipophilic agent.[1][2] This suggests that its aqueous solubility may be limited. For practical laboratory use, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing concentrated stock solutions.

SolventSolubilityNotes
Water Reported as soluble, but quantitative data is limited.Test solubility in a small volume first. Sonication may aid dissolution.
DMSO SolubleRecommended for preparing high-concentration stock solutions.

Preparation of Stock Solutions

Materials:

  • GEA 3162 powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol for 10 mM Stock Solution in DMSO:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 267.5 g/mol * (1000 mg / 1 g) = 2.675 mg

  • Weigh GEA 3162: Carefully weigh out 2.675 mg of GEA 3162 powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years). Protect from light.

Note: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Intracellular Calcium Mobilization Assay in Neutrophils

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in neutrophils in response to GEA 3162 using a fluorescent calcium indicator like Fura-2 AM. GEA 3162 has been shown to induce a concentration-dependent increase in [Ca²⁺]i in rat neutrophils.[2]

Materials:

  • Isolated neutrophils

  • GEA 3162 stock solution (e.g., 10 mM in DMSO)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Fetal Bovine Serum (FBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with excitation at 340 nm and 380 nm, and emission at 510 nm

Protocol:

  • Cell Preparation: Isolate neutrophils from whole blood using standard methods (e.g., density gradient centrifugation). Resuspend the cells in HBSS without Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. For a final concentration of 2 µM Fura-2 AM, dilute a 1 mM stock solution in HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Add the loading solution to the cell suspension and incubate at 37°C for 30-45 minutes in the dark.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with HBSS containing 1% FBS to remove extracellular dye.

  • Plating: Resuspend the cells in HBSS with Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁶ cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.

  • Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio (340 nm / 380 nm excitation, 510 nm emission) for 1-2 minutes.

  • Compound Addition:

    • Prepare working solutions of GEA 3162 in HBSS at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration.

    • Add 100 µL of the GEA 3162 working solution to the wells.

  • Kinetic Measurement: Immediately after adding the compound, continue to measure the fluorescence ratio every 5-10 seconds for at least 5-10 minutes to capture the calcium influx kinetics.

  • Data Analysis: The change in [Ca²⁺]i is proportional to the change in the 340/380 nm fluorescence ratio. Plot the ratio over time to visualize the calcium response.

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis isolate Isolate Neutrophils load Load with Fura-2 AM isolate->load wash Wash Cells load->wash plate Plate Cells wash->plate baseline Measure Baseline Fluorescence plate->baseline add_gea Add GEA 3162 baseline->add_gea kinetic Kinetic Measurement add_gea->kinetic analyze Calculate 340/380 Ratio kinetic->analyze plot Plot Time-Course analyze->plot

Caption: Proposed signaling pathway for GEA 3162-induced apoptosis.

Summary of Experimental Parameters

The following table summarizes the key experimental parameters for the in vitro assays described.

AssayCell TypeKey ReagentsGEA 3162 ConcentrationIncubation TimeReadout
Intracellular Calcium Mobilization NeutrophilsFura-2 AM1-100 µM (Dose-response recommended)5-10 minutes (kinetic)Fluorescence Ratio (340/380 nm)
Apoptosis NeutrophilsAnnexin V-FITC, Propidium Iodide~100 µM6-24 hoursFlow Cytometry

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell type. Always refer to the manufacturer's instructions for specific reagents and kits. For research use only. Not for use in diagnostic procedures.

References

Step-by-Step Guide for GEA 3162 Administration to Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the administration of GEA 3162 to cell lines for in vitro research. GEA 3162 is a valuable tool for studying the effects of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in various physiological and pathological processes. As a peroxynitrite donor, GEA 3162 decomposes to co-generate nitric oxide (NO) and superoxide (O₂⁻), which rapidly react to form peroxynitrite.[1][2][3] This document outlines detailed protocols for the preparation of GEA 3162, its application to cell cultures, and subsequent analysis of cellular responses, with a focus on apoptosis induction.

Introduction

Peroxynitrite is a potent oxidizing and nitrating agent that can modulate a variety of cellular processes, including signal transduction and cell death. The study of its effects is crucial for understanding its role in diseases such as cancer, neurodegeneration, and inflammation. GEA 3162 provides a convenient and reliable method for generating peroxynitrite within a cellular environment, allowing researchers to investigate its biological consequences. This guide offers step-by-step protocols for utilizing GEA 3162 and assessing its impact on cell viability and apoptotic pathways.

Data Presentation

Cell LineCell TypeIncubation Time (hours)IC50 (µM)Reference
e.g., Jaws IIMurine Bone Marrow24Data to be determined[4]
e.g., HeLaHuman Cervical Cancer24Data to be determined
e.g., SH-SY5YHuman Neuroblastoma24Data to be determined
e.g., JurkatHuman T-cell Leukemia24Data to be determined

Experimental Protocols

Preparation of GEA 3162 Stock Solution

Materials:

  • GEA 3162 powder

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO) or sterile deionized water

  • Sterile microcentrifuge tubes

Protocol:

  • GEA 3162 is reported to be water-soluble. However, for enhanced stability and to minimize hydrolysis, preparing a concentrated stock solution in anhydrous DMSO is recommended.

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of GEA 3162 powder.

  • Dissolve the powder in the appropriate volume of sterile DMSO or water to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Seeding and Treatment

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Sterile tissue culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • GEA 3162 stock solution

  • Sterile phosphate-buffered saline (PBS)

Protocol:

  • The day before treatment, seed the cells in the appropriate tissue culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).

  • On the day of the experiment, prepare the desired working concentrations of GEA 3162 by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

    • Note: It is crucial to perform serial dilutions to achieve the final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest GEA 3162 concentration) should always be included.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of GEA 3162 or the vehicle control.

  • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

Assessment of Cell Viability (MTT Assay)

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • After the incubation, carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Detection of Apoptosis (Annexin V-FITC/PI Staining)

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • After the desired incubation time with GEA 3162, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with cold sterile PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-FITC negative, PI negative: Live cells

      • Annexin V-FITC positive, PI negative: Early apoptotic cells

      • Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells

      • Annexin V-FITC negative, PI positive: Necrotic cells

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_stock Prepare GEA 3162 Stock Solution (in DMSO) prep_working Prepare Working Solutions (Dilute in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with GEA 3162 (Incubate for desired time) prep_working->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells mtt_assay Cell Viability Assay (MTT) treat_cells->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treat_cells->apoptosis_assay signaling_pathway GEA3162 GEA 3162 Peroxynitrite Peroxynitrite (ONOO-) GEA3162->Peroxynitrite MAPK MAPK Pathway (p38, JNK) Peroxynitrite->MAPK activates Akt Akt Pathway Peroxynitrite->Akt inactivates Caspases Caspase Activation (Caspase-2, -3, -8, -9) MAPK->Caspases Bcl2 Bcl-2 Akt->Bcl2 regulates Apoptosis Apoptosis (p53-independent) Caspases->Apoptosis Mitochondria Mitochondrial Changes Mitochondria->Caspases activates Bcl2->Mitochondria inhibits

References

Application Notes and Protocols for Measuring Nitric Oxide Release from GEA 3162

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the measurement of nitric oxide (NO) and related reactive nitrogen species (RNS) released from the compound GEA 3162 (1,2,3,4,-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride). GEA 3162 is a unique NO donor that simultaneously generates superoxide (O₂⁻), leading to the formation of peroxynitrite (ONOO⁻). This characteristic necessitates specific methodological considerations for accurate detection and quantification of its products. These notes are intended for researchers, scientists, and drug development professionals working with GEA 3162 and similar compounds.

Introduction to GEA 3162

GEA 3162 is a chemical compound that has been shown to have significant effects on various biological processes, including neutrophil function and apoptosis.[1][2][3][4] Unlike conventional NO donors, GEA 3162 decomposes to co-generate both nitric oxide and superoxide.[1][2][3][4] These two species rapidly react to form the potent oxidant peroxynitrite. Consequently, in aqueous solutions, the direct detection of free NO from GEA 3162 is challenging, as it is largely consumed in the formation of peroxynitrite.[1][2] To measure NO release directly, the co-generated superoxide must be scavenged, typically by using superoxide dismutase (SOD).[1][2] Understanding the dual release of NO and superoxide is critical for interpreting experimental results and elucidating the biological effects of GEA 3162.

Signaling and Decomposition Pathway of GEA 3162

The decomposition of GEA 3162 in a biological environment leads to the formation of multiple reactive species. The primary products are nitric oxide (NO) and superoxide (O₂⁻). These two free radicals can then interact with each other and with other biological molecules, leading to a cascade of downstream effects. The co-generation of NO and O₂⁻ and their subsequent reaction to form peroxynitrite is a key feature of GEA 3162's mechanism of action.

GEA3162_Pathway GEA3162 GEA 3162 Decomposition Decomposition GEA3162->Decomposition NO Nitric Oxide (NO) Decomposition->NO Superoxide Superoxide (O₂⁻) Decomposition->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Reacts with O₂⁻ Biological_Effects Biological Effects (e.g., Apoptosis) NO->Biological_Effects Direct effects (unmasked by SOD) Superoxide->Peroxynitrite Peroxynitrite->Biological_Effects

Decomposition pathway of GEA 3162.

Techniques for Measuring Nitric Oxide Release

Several direct and indirect methods can be employed to measure the release of NO and related species from GEA 3162. The choice of method will depend on the specific experimental question, the required sensitivity, and the available instrumentation.

3.1. Direct Measurement of Nitric Oxide

Direct measurement of NO from GEA 3162 is complicated by the concurrent production of superoxide. Therefore, the inclusion of superoxide dismutase (SOD) is essential to "unmask" the NO for detection.

3.1.1. Electrochemical Detection

Electrochemical sensors, or NO probes, provide a real-time, direct measurement of nitric oxide concentrations.[5][6] These sensors typically work by oxidizing NO at the electrode surface, generating a current that is proportional to the NO concentration.[7]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of GEA 3162 in an appropriate solvent (e.g., DMSO).

    • Prepare a solution of superoxide dismutase (SOD) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A typical concentration range for SOD is 50-750 U/ml.[1][2]

    • Prepare the experimental buffer (e.g., PBS, pH 7.4). Deoxygenate the buffer by bubbling with an inert gas like nitrogen or argon to prevent premature NO degradation.[7]

  • Calibration of the NO Electrode:

    • Calibrate the electrochemical sensor according to the manufacturer's instructions. This is typically done using a standard NO donor with known release kinetics, such as S-nitroso-N-acetyl-penicillamine (SNAP) or diethylamine diazeniumdiolate (DEA/NO).[1]

  • Measurement of NO Release:

    • Add the deoxygenated buffer to the reaction vessel containing a stir bar.

    • Place the calibrated NO electrode into the buffer and allow the baseline to stabilize.

    • Add SOD to the desired final concentration and record the baseline.

    • Initiate the reaction by adding the GEA 3162 stock solution to the desired final concentration (e.g., 100 µM).[1][2]

    • Record the change in current over time, which corresponds to the real-time release of NO.

  • Data Analysis:

    • Convert the measured current to NO concentration using the calibration curve.

    • Plot NO concentration as a function of time to determine the release profile.

3.1.2. Chemiluminescence

Chemiluminescence-based NO analyzers are highly sensitive and specific for the direct detection of NO gas.[8] The method is based on the reaction of NO with ozone (O₃) to produce excited-state nitrogen dioxide (NO₂*), which emits light upon returning to its ground state.[7][9][10] The intensity of the emitted light is directly proportional to the NO concentration.

Experimental Protocol:

  • System Setup:

    • Set up the chemiluminescence NO analyzer according to the manufacturer's instructions. This typically involves a reaction chamber, an ozone generator, and a photomultiplier tube detector.[7][10]

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.[7]

  • Calibration:

    • Calibrate the instrument using a certified NO gas standard of a known concentration.

  • Measurement of NO Release:

    • Add deoxygenated buffer to the reaction vessel.

    • Add SOD to the desired final concentration.

    • Introduce a continuous stream of inert gas through the buffer to carry any released NO to the analyzer.

    • Once a stable baseline is achieved, inject the GEA 3162 stock solution into the reaction vessel.

    • Record the signal from the photomultiplier tube over time.

  • Data Analysis:

    • Calculate the NO concentration based on the calibration curve.

    • Determine the kinetics of NO release by plotting the concentration over time.

3.2. Indirect Measurement of Nitric Oxide and Peroxynitrite

Indirect methods are often used to detect the stable end products of NO metabolism or the products of its reaction with other molecules.

3.2.1. Griess Assay for Nitrite Detection

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[11][12][13] This assay is an end-point measurement and does not provide real-time kinetics.

Experimental Protocol:

  • Sample Preparation:

    • Incubate GEA 3162 in the desired buffer or cell culture medium for a specified period.

    • If using cell culture supernatant or biological fluids, deproteinize the samples to avoid interference.[13]

  • Griess Reagent Preparation:

    • The Griess reagent consists of two solutions that are typically mixed fresh:

      • Solution I: Sulfanilamide in an acidic solution.

      • Solution II: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Assay Procedure:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Add the Griess reagent to both the standards and the samples.

    • Incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development.[14]

    • Measure the absorbance at approximately 540 nm using a microplate reader.[13]

  • Data Analysis:

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

3.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is a powerful technique for the detection of paramagnetic species, including free radicals like NO.[15][16][17] To detect the short-lived NO radical, spin-trapping agents are used to form a more stable paramagnetic adduct that can be readily detected by EPR.[17][18][19]

Experimental Protocol:

  • Preparation of Spin Trap:

    • Prepare a solution of an NO-specific spin trap, such as iron(II) diethyldithiocarbamate (Fe²⁺(DETC)₂) or N-methyl-D-glucamine dithiocarbamate (MGD).

  • Sample Preparation:

    • In an EPR-compatible tube, mix the GEA 3162 solution with the spin trap.

    • If direct NO detection is desired, include SOD in the mixture.

    • To detect superoxide, a different spin trap like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) can be used.

  • EPR Measurement:

    • Place the sample tube into the cavity of the EPR spectrometer.

    • Acquire the EPR spectrum under appropriate instrument settings (e.g., microwave frequency, power, modulation amplitude).

    • The resulting spectrum will be characteristic of the NO-spin trap adduct.

  • Data Analysis:

    • The intensity of the EPR signal is proportional to the concentration of the NO-adduct.

    • Quantify the signal by double integration of the spectrum and comparison with a standard of known concentration.

Workflow Diagrams

Experimental_Workflow cluster_direct Direct NO Measurement cluster_indirect Indirect Measurement A1 Prepare Reagents (GEA 3162, SOD, Buffer) A2 Calibrate Instrument (NO Electrode or Chemiluminescence Analyzer) A1->A2 A3 Add SOD and GEA 3162 to Reaction Vessel A2->A3 A4 Record Signal (Current or Light Emission) A3->A4 A5 Analyze Data (Concentration vs. Time) A4->A5 B1 Incubate GEA 3162 (with or without spin trap) B2 Prepare Sample for Assay (e.g., add Griess Reagent) B1->B2 B3 Measure Signal (Absorbance or EPR Spectrum) B2->B3 B4 Quantify Product (Nitrite or NO-adduct) B3->B4

General experimental workflows.

Quantitative Data Summary

The following table summarizes quantitative data on the release of reactive species from GEA 3162, as reported in the literature.

CompoundConcentrationMethodKey FindingsReference
GEA 3162100 µMElectrochemical DetectionNo detectable free NO release in the absence of SOD.[1][2]
GEA 3162100 µMElectrochemical Detection with SOD (50-750 U/ml)SOD unmasked a concentration-dependent release of NO.[1][2]
GEA 3162100 µMEPR with Tempone-HGenerated a strong EPR signal indicative of O₂⁻/ONOO⁻ formation, which was abolished by SOD.[1]
GEA 3162100 µMDihydrorhodamine 123 OxidationProduced high levels of fluorescence (757 ± 100 U), indicating significant ONOO⁻ generation.[1]
SIN-1 (control)1 mMDihydrorhodamine 123 OxidationProduced high levels of fluorescence (803 ± 74 U).[1]
DEA/NO (control)1 mMDihydrorhodamine 123 OxidationDid not significantly oxidize DHR 123 (53 ± 9 U).[1]

Conclusion

The measurement of nitric oxide release from GEA 3162 requires careful consideration of its unique property of co-generating superoxide. Direct measurement of NO necessitates the use of SOD to scavenge superoxide. Electrochemical and chemiluminescence methods are suitable for real-time, direct NO detection under these conditions. Indirect methods such as the Griess assay and EPR spectroscopy can provide valuable information about the downstream products, namely nitrite and the formation of peroxynitrite. The choice of the appropriate technique should be guided by the specific research question and the available resources. The protocols and data presented in these application notes provide a comprehensive guide for researchers working with GEA 3162.

References

Application Notes and Protocols: GEA 3162 in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound: GEA 3162 Target Audience: Researchers, scientists, and drug development professionals. Note: Extensive searches for "GEA 3162" in scientific literature and chemical databases did not yield any specific compound with this identifier. The following information is presented as a hypothetical framework based on the user's request, illustrating how such application notes would be structured if GEA 3162 were a known peroxynitrite scavenger. The experimental data and protocols are representative examples derived from research on similar, well-documented compounds.

Introduction

GEA 3162 is a potent peroxynitrite (ONOO⁻) scavenger that has demonstrated significant anti-inflammatory properties in various preclinical models. Peroxynitrite is a highly reactive nitrogen species (RNS) formed from the reaction of nitric oxide (NO•) and superoxide (O₂⁻•). It plays a critical role in the pathophysiology of inflammation by inducing oxidative and nitrosative stress, leading to cellular damage, lipid peroxidation, DNA damage, and apoptosis. By scavenging peroxynitrite, GEA 3162 mitigates these downstream effects, making it a promising therapeutic candidate for inflammatory diseases.

Mechanism of Action

GEA 3162 directly interacts with peroxynitrite, neutralizing it before it can damage cellular components. This action prevents the nitration of tyrosine residues on proteins, a key indicator of peroxynitrite-mediated damage. The reduction in nitrotyrosine formation disrupts pro-inflammatory signaling cascades that are often exacerbated by peroxynitrite.

cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_cells Immune Cells (e.g., Macrophages) cluster_ros_rns Reactive Species Generation cluster_damage Cellular Damage & Pro-inflammatory Signaling LPS LPS Macrophages Macrophages LPS->Macrophages Activates iNOS iNOS Activation Macrophages->iNOS NADPH_Oxidase NADPH Oxidase Activation Macrophages->NADPH_Oxidase NO Nitric Oxide (NO•) iNOS->NO O2 Superoxide (O₂⁻•) NADPH_Oxidase->O2 ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2->ONOO Nitrotyrosine Protein Tyrosine Nitration ONOO->Nitrotyrosine Lipid_Peroxidation Lipid Peroxidation ONOO->Lipid_Peroxidation DNA_Damage DNA Damage ONOO->DNA_Damage NFkB NF-κB Activation Nitrotyrosine->NFkB Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) NFkB->Cytokines GEA3162 GEA 3162 GEA3162->ONOO Scavenges cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis p1 1. Seed J774 macrophages in a 96-well plate (5x10^4 cells/well). p2 2. Allow cells to adhere for 24 hours. p1->p2 p3 3. Pre-treat cells with varying concentrations of GEA 3162 for 1 hour. p2->p3 p4 4. Stimulate cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours. p3->p4 p5 5. Lyse cells and collect protein. p4->p5 p6 6. Quantify 3-Nitrotyrosine levels using a competitive ELISA kit. p5->p6 p7 7. Normalize to total protein concentration (BCA assay). p6->p7 p8 8. Calculate IC50 value from dose-response curve. p7->p8 cluster_setup Animal and Group Setup cluster_procedure Experimental Procedure cluster_measurement Data Collection and Analysis s1 1. Acclimatize C57BL/6 mice for 1 week. s2 2. Randomly assign mice to groups (n=8/group): Vehicle, GEA 3162 (e.g., 20 mg/kg), and Positive Control (e.g., Indomethacin). s1->s2 s3 3. Measure baseline paw volume using a plethysmometer. s2->s3 s4 4. Administer Vehicle, GEA 3162, or Indomethacin via oral gavage (p.o.). s3->s4 s5 5. After 1 hour, inject 1% λ-carrageenan (50 µL) into the sub-plantar region of the right hind paw. s4->s5 s6 6. Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. s5->s6 s7 7. Calculate paw edema (Δ volume) and percentage inhibition. s6->s7 s8 8. Perform statistical analysis (e.g., ANOVA). s7->s8

Application Notes and Protocols for GEA 3162: A Tool for Studying Peroxynitrite-Mediated Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GEA 3162 is a valuable pharmacological tool for researchers investigating the roles of peroxynitrite (ONOO⁻) in cellular processes, particularly in the induction of cell death. As an oxatriazole-5-imine derivative, GEA 3162 spontaneously decomposes in aqueous solutions to co-generate nitric oxide (NO) and superoxide (O₂⁻), which rapidly react to form peroxynitrite. This property makes GEA 3162 a useful donor for studying the downstream cellular effects of peroxynitrite, a potent and short-lived reactive nitrogen species implicated in various pathological conditions, including inflammation, neurodegenerative diseases, and cancer.

These application notes provide a comprehensive overview of GEA 3162, its mechanism of action, and detailed protocols for its use in studying peroxynitrite-mediated cell death.

Mechanism of Action

GEA 3162 induces apoptosis in a variety of cell types through the generation of peroxynitrite. The pro-apoptotic effects of GEA 3162 are often characterized by the activation of specific signaling pathways that differ from those initiated by pure nitric oxide donors. Studies have shown that GEA 3162-induced apoptosis can be independent of p53, a key tumor suppressor protein, and is sensitive to the anti-apoptotic protein Bcl-2.[1]

The signaling cascade initiated by GEA 3162-derived peroxynitrite often involves the activation of the intrinsic mitochondrial pathway of apoptosis. This is evidenced by the loss of mitochondrial membrane potential and the subsequent activation of downstream effector caspases.[1] Furthermore, the mitogen-activated protein kinase (MAPK) pathway, particularly p38 MAPK, has been identified as a key player in mediating GEA 3162-induced apoptosis.[1]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of GEA 3162 on key markers of apoptosis.

Table 1: Effect of GEA 3162 on Caspase Activation in Jaws II Murine Myeloid Cells

GEA 3162 Concentration (µM)Caspase-3 Activity (% of Control)Caspase-2 Activity (% of Control)Caspase-8 Activity (% of Control)Caspase-9 Activity (% of Control)
30~230%Significant IncreaseMinor IncreaseMinor Increase
100~950%Significant IncreaseMinor IncreaseMinor Increase

Data adapted from a study on Jaws II-GFP cells treated for 4 hours. The increase in caspase-3 activity at 30 µM was not statistically significant in this particular study, while the increase at 100 µM was significant (p < 0.05).[1]

Table 2: Effect of GEA 3162 on Mitochondrial Membrane Potential in Jaws II Murine Myeloid Cells

GEA 3162 Concentration (µM)Mitochondrial Permeability (Fluorescence Ratio)
30Concentration-dependent reduction
100Significant reduction (p < 0.05)

Data represents the ratio of red to green fluorescence, where a decrease in the ratio indicates a loss of mitochondrial membrane potential. Jaws II-GFP cells were treated for 4 hours.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in GEA 3162-induced cell death and the experimental procedures to study them, the following diagrams are provided.

GEA3162_Signaling_Pathway GEA3162 GEA 3162 Peroxynitrite Peroxynitrite (ONOO⁻) GEA3162->Peroxynitrite Decomposition p38_MAPK p38 MAPK Activation Peroxynitrite->p38_MAPK Mitochondria Mitochondrial Pathway Peroxynitrite->Mitochondria Caspase_Activation Caspase Activation (Caspase-2, -3, -8, -9) p38_MAPK->Caspase_Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2 Bcl-2 Bcl2->Mitochondria

Figure 1: Simplified signaling pathway of GEA 3162-induced apoptosis.

Experimental_Workflow Start Start: Prepare Cell Culture Treatment Treat cells with varying concentrations of GEA 3162 Start->Treatment Incubation Incubate for a defined period (e.g., 4-24 hours) Treatment->Incubation Analysis Perform Apoptosis Assays Incubation->Analysis MTT Cell Viability Assay (MTT) Analysis->MTT Caspase Caspase Activity Assay Analysis->Caspase MMP Mitochondrial Membrane Potential Assay Analysis->MMP Data Data Analysis and Interpretation MTT->Data Caspase->Data MMP->Data

Figure 2: General experimental workflow for studying GEA 3162-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess peroxynitrite-mediated cell death using GEA 3162. These protocols are based on established methodologies and should be optimized for your specific cell line and experimental conditions.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the effect of GEA 3162 on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • GEA 3162 (prepare fresh stock solution in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • GEA 3162 Treatment: Prepare serial dilutions of GEA 3162 in complete culture medium. Remove the medium from the wells and add 100 µL of the GEA 3162 dilutions (e.g., 10, 30, 100, 300 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve GEA 3162).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Measurement of Caspase Activity

This protocol describes the measurement of caspase-3/7, -8, and -9 activity using commercially available fluorometric or colorimetric assay kits.

Materials:

  • Cells of interest

  • 6-well plates or T25 flasks

  • GEA 3162

  • Caspase assay kit (e.g., containing specific substrates like DEVD for caspase-3/7, IETD for caspase-8, and LEHD for caspase-9)

  • Lysis buffer (provided in the kit or a standard cell lysis buffer)

  • Fluorometer or spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of GEA 3162 for a specified time (e.g., 4 hours).

  • Cell Lysis: Harvest the cells by scraping or trypsinization, and centrifuge to obtain a cell pellet. Wash the pellet with cold PBS. Lyse the cells according to the manufacturer's protocol for the caspase assay kit. This typically involves resuspending the cell pellet in a specific lysis buffer and incubating on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing caspase activity.

  • Caspase Assay: In a 96-well black plate (for fluorescent assays) or clear plate (for colorimetric assays), add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.

  • Substrate Addition: Add the specific caspase substrate to each well according to the kit's instructions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence (e.g., Ex/Em = 485/530 nm for AFC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates).

  • Data Analysis: Normalize the readings to the protein concentration and express the results as fold change relative to the vehicle-treated control.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as JC-1 or TMRE, to measure changes in mitochondrial membrane potential.

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • GEA 3162

  • Mitochondrial membrane potential dye (e.g., JC-1 or TMRE)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • GEA 3162 Treatment: Treat the cells with various concentrations of GEA 3162 for the desired duration (e.g., 4 hours). Include a positive control well treated with FCCP (e.g., 10 µM) for 15-30 minutes before the end of the experiment.

  • Dye Loading: Prepare the fluorescent dye solution in culture medium according to the manufacturer's instructions (e.g., 5 µg/mL JC-1 or 100 nM TMRE). Remove the treatment medium and add the dye-containing medium to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Washing: Gently wash the cells with warm PBS or culture medium to remove excess dye.

  • Fluorescence Measurement:

    • For JC-1: Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/530 nm) and aggregates (red, Ex/Em ~560/595 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

    • For TMRE: Measure the fluorescence at the appropriate wavelength (Ex/Em ~549/575 nm). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

  • Data Analysis: Quantify the fluorescence intensity and express the results as a percentage of the vehicle-treated control or as a ratio of red to green fluorescence for JC-1.

Conclusion

GEA 3162 is a potent and reliable tool for inducing peroxynitrite-mediated cell death in vitro. By following the detailed protocols and understanding the underlying signaling pathways described in these application notes, researchers can effectively utilize GEA 3162 to investigate the complex roles of peroxynitrite in cellular physiology and pathology. The provided quantitative data and visual representations of workflows and signaling cascades offer a solid foundation for designing and interpreting experiments in this critical area of research.

References

Methodologies for Assessing GEA 3162-Induced Caspase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing caspase activation induced by GEA 3162, a peroxynitrite donor known to trigger apoptotic pathways. The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug development to effectively study the pro-apoptotic effects of this compound.

Introduction to GEA 3162 and Caspase Activation

GEA 3162 is a compound that generates peroxynitrite (ONOO⁻), a reactive species formed from the reaction of nitric oxide (NO) and superoxide (O₂⁻). Peroxynitrite is a potent inducer of cellular stress and can initiate apoptosis, a form of programmed cell death, in various cell types. A key molecular mechanism in apoptosis is the activation of a family of cysteine proteases known as caspases.

Caspases exist as inactive zymogens in the cell and are activated in a cascade following a pro-apoptotic stimulus. This cascade is generally divided into initiator caspases (e.g., caspase-2, -8, -9) and executioner caspases (e.g., caspase-3, -7). Initiator caspases are activated by specific signaling complexes, and they, in turn, cleave and activate the executioner caspases. Executioner caspases are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Studies have demonstrated that GEA 3162 induces apoptosis in a caspase-dependent manner. In murine bone marrow cells, GEA 3162 has been shown to activate caspases-2 and -3 significantly, with minor activation of caspases-8 and -9. This suggests that GEA 3162-induced apoptosis proceeds through a pathway that involves these specific caspases.

Data Presentation: GEA 3162-Induced Caspase Activation in Murine Myeloid Cells

The following table summarizes the concentration-dependent effect of GEA 3162 on the activity of various caspases in the Jaws II murine myeloid cell line after a 4-hour treatment period. The data is presented as a percentage of the control (untreated cells).

GEA 3162 Concentration (µM)Caspase-2 Activity (% of Control)Caspase-3 Activity (% of Control)Caspase-8 Activity (% of Control)Caspase-9 Activity (% of Control)
30~150%~230%Minor IncreaseMinor Increase
100Significant Increase~950%Minor IncreaseMinor Increase

Data is illustrative and based on described findings in scientific literature.

Experimental Protocols

Fluorometric Assay for Caspase-3/7, -8, and -9 Activity

This protocol describes a method to quantify the activity of specific caspases in cell lysates using fluorogenic substrates.

Materials:

  • GEA 3162

  • Jaws II murine myeloid cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640 with appropriate supplements)

  • 96-well, black, clear-bottom microplates

  • Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT - add DTT fresh)

  • Assay Buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, and 10 mM DTT - add DTT fresh)

  • Fluorogenic caspase substrates:

    • Caspase-3/7: Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin)

    • Caspase-8: Ac-IETD-AFC

    • Caspase-9: Ac-LEHD-AFC

    • Caspase-2: Ac-VDVAD-AFC

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Cell Seeding: Seed Jaws II cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare stock solutions of GEA 3162 in a suitable solvent (e.g., DMSO). Dilute GEA 3162 in culture medium to the desired final concentrations (e.g., 30 µM and 100 µM). Add the GEA 3162 solutions to the cells and incubate for 4 hours at 37°C. Include a vehicle control (medium with DMSO).

  • Cell Lysis: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully remove the supernatant. Add 50 µL of ice-cold Lysis Buffer to each well. Incubate on ice for 20 minutes with gentle shaking.

  • Caspase Activity Measurement:

    • Prepare the reaction mixture by diluting the specific fluorogenic caspase substrate in Assay Buffer to a final concentration of 50 µM.

    • Add 50 µL of the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis: Subtract the background fluorescence (from wells with no cell lysate) from all readings. Express the caspase activity as fold-change relative to the vehicle-treated control cells.

Western Blot for Cleaved PARP

This protocol details the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation, by Western blotting.

Materials:

  • GEA 3162-treated and control cell pellets

  • RIPA Lysis Buffer supplemented with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (10%)

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-PARP (recognizes both full-length ~116 kDa and cleaved ~89 kDa fragments)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the bands corresponding to full-length PARP (~116 kDa) and cleaved PARP (~89 kDa). An increase in the cleaved PARP fragment indicates caspase-3 activation.

Visualizations

GEA3162_Caspase_Activation_Pathway GEA3162 GEA 3162 Peroxynitrite Peroxynitrite (ONOO⁻) GEA3162->Peroxynitrite Generates Mitochondrial_Stress Mitochondrial Stress Peroxynitrite->Mitochondrial_Stress Induces Caspase2 Pro-Caspase-2 → Caspase-2 Peroxynitrite->Caspase2 Activates (major) Caspase8 Pro-Caspase-8 → Caspase-8 Peroxynitrite->Caspase8 Activates (minor) Caspase9 Pro-Caspase-9 → Caspase-9 Mitochondrial_Stress->Caspase9 Activates (minor) Caspase3 Pro-Caspase-3 → Caspase-3 Caspase9->Caspase3 Caspase2->Caspase3 Caspase8->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: GEA 3162-induced caspase activation pathway.

Experimental_Workflow_Caspase_Assay Start Start Cell_Seeding Seed Jaws II Cells in 96-well Plate Start->Cell_Seeding Incubate_Overnight Incubate Overnight Cell_Seeding->Incubate_Overnight Treat_GEA3162 Treat with GEA 3162 (e.g., 4 hours) Incubate_Overnight->Treat_GEA3162 Cell_Lysis Lyse Cells Treat_GEA3162->Cell_Lysis Add_Substrate Add Fluorogenic Caspase Substrate Cell_Lysis->Add_Substrate Incubate_RT Incubate 1-2 hours at 37°C Add_Substrate->Incubate_RT Measure_Fluorescence Measure Fluorescence (Ex: 400nm, Em: 505nm) Incubate_RT->Measure_Fluorescence End End Measure_Fluorescence->End

Caption: Workflow for fluorometric caspase activity assay.

Troubleshooting & Optimization

Troubleshooting common issues with GEA 3162 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GEA 3162.

Frequently Asked Questions (FAQs)

Q1: What is GEA 3162 and what is its primary mechanism of action?

A1: GEA 3162 is a chemical compound that acts as a peroxynitrite (ONOO⁻) donor. It achieves this by simultaneously generating nitric oxide (NO) and superoxide (O₂⁻), which then rapidly react to form peroxynitrite.[1][2] This makes it a valuable tool for studying the biological effects of peroxynitrite-induced cellular stress.

Q2: What are the primary applications of GEA 3162 in experimental biology?

A2: GEA 3162 is primarily used to:

  • Induce apoptosis (programmed cell death) in various cell types, particularly immune cells like neutrophils.[1][2][3]

  • Investigate cellular signaling pathways initiated by peroxynitrite.

  • Study the role of peroxynitrite in calcium signaling, as it has been shown to stimulate Ca²⁺ entry in neutrophils.[4]

Q3: How should GEA 3162 be stored and handled?

A3: As a peroxynitrite donor, GEA 3162 can be sensitive to light, temperature, and pH. For optimal stability, it should be stored in a cool, dark, and dry place. It is recommended to prepare fresh stock solutions for each experiment and to minimize the exposure of the compound and its solutions to light.

Q4: What are the appropriate controls for experiments involving GEA 3162?

A4: To ensure that the observed effects are specifically due to the action of peroxynitrite generated by GEA 3162, the following controls are essential:

  • Vehicle Control: The solvent used to dissolve GEA 3162 (e.g., DMSO) should be added to control cells to account for any solvent-induced effects.

  • Inactive Donor Control: A "spent" solution of GEA 3162, where the compound has been allowed to fully decompose, can be used to control for effects of the parent molecule or its non-peroxynitrite byproducts.

  • Scavenger Control: Co-treatment with a peroxynitrite scavenger (e.g., uric acid) can help confirm that the observed effects are mediated by peroxynitrite. If the effect is diminished in the presence of the scavenger, it points to peroxynitrite-dependent a mechanism.

Troubleshooting Guides

Apoptosis Experiments

Problem 1: No significant increase in apoptosis is observed after GEA 3162 treatment.

  • Possible Cause 1: Incorrect concentration or incubation time.

    • Solution: The effective concentration of GEA 3162 can vary between cell types. A concentration-response and time-course experiment should be performed to determine the optimal conditions for your specific cell line. For murine bone marrow cells, concentrations between 30-100 µM for 4 hours have been shown to be effective.[3]

  • Possible Cause 2: Compound instability.

    • Solution: Ensure that GEA 3162 is properly stored and that fresh stock solutions are prepared for each experiment. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Cell density.

    • Solution: Very high cell densities can sometimes lead to altered cellular responses. Ensure that cells are seeded at a consistent and appropriate density for your apoptosis assay.

  • Possible Cause 4: Insensitive apoptosis assay.

    • Solution: Apoptosis is a multi-stage process. Consider using a combination of assays that measure different apoptotic markers, such as Annexin V staining for early apoptosis, caspase activity assays for mid-stage events, and DNA fragmentation assays for late-stage apoptosis.

Problem 2: High background apoptosis in control cells.

  • Possible Cause 1: Suboptimal cell culture conditions.

    • Solution: Ensure that cells are healthy and not stressed before starting the experiment. Use fresh culture medium and handle cells gently during passaging and plating.

  • Possible Cause 2: Vehicle toxicity.

    • Solution: If using a solvent like DMSO, ensure that the final concentration in the culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Perform a vehicle-only control to assess its effect on cell viability.

Calcium Imaging Experiments

Problem 1: No detectable increase in intracellular calcium after GEA 3162 application.

  • Possible Cause 1: Inappropriate buffer composition.

    • Solution: GEA 3162-induced Ca²⁺ entry is dependent on extracellular calcium.[4] Ensure that your imaging buffer contains an adequate concentration of CaCl₂.

  • Possible Cause 2: Low GEA 3162 concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of GEA 3162 for eliciting a calcium response in your cell type.

  • Possible Cause 3: Issues with the calcium indicator dye.

    • Solution: Ensure that the cells are properly loaded with the calcium indicator dye (e.g., Fura-2 AM) and that the dye is not compartmentalized within organelles. Check the excitation and emission wavelengths and other settings on your imaging system.

Problem 2: Inconsistent or variable calcium responses between experiments.

  • Possible Cause 1: Fluctuation in GEA 3162 activity.

    • Solution: Prepare fresh dilutions of GEA 3162 from a stock solution for each experiment to ensure consistent compound activity.

  • Possible Cause 2: Differences in cell health or density.

    • Solution: Use cells from a similar passage number and ensure consistent plating density. Only use healthy, adherent cells for imaging experiments.

  • Possible Cause 3: Phototoxicity or photobleaching.

    • Solution: Minimize the exposure of cells to excitation light to reduce phototoxicity and photobleaching of the calcium indicator. Use the lowest possible excitation intensity and a sensitive camera.

Data Presentation

Table 1: Effective Concentrations of GEA 3162 for Inducing Apoptosis

Cell TypeConcentration RangeIncubation TimeOutcomeReference
Jaws II (murine bone marrow)30 - 100 µM4 hoursConcentration-dependent increase in caspase activity and loss of mitochondrial membrane potential.[3]
Human Neutrophils100 µM20 hoursSignificant increase in morphological apoptosis.[2]

Experimental Protocols

Protocol 1: Induction and Assessment of Apoptosis using GEA 3162

1. Cell Preparation: a. Plate cells at a suitable density in a multi-well plate (e.g., 96-well plate for viability assays, or larger formats for flow cytometry). b. Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.

2. GEA 3162 Treatment: a. Prepare a fresh stock solution of GEA 3162 in an appropriate solvent (e.g., DMSO). b. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 30, 50, 100 µM). c. Remove the old medium from the cells and replace it with the medium containing GEA 3162 or the vehicle control. d. Incubate the cells for the desired time period (e.g., 4 to 20 hours).

3. Apoptosis Assessment:

  • Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry): a. Harvest the cells by trypsinization (for adherent cells) or gentle scraping, and collect the supernatant to include any floating apoptotic cells. b. Wash the cells with cold PBS. c. Resuspend the cells in 1X Annexin V binding buffer. d. Add Annexin V-FITC and PI according to the manufacturer's protocol. e. Incubate for 15 minutes at room temperature in the dark. f. Analyze the cells by flow cytometry within one hour.

  • Caspase Activity Assay: a. Use a commercially available caspase-3/7 activity assay kit. b. After GEA 3162 treatment, lyse the cells according to the kit's instructions. c. Add the caspase substrate and incubate as recommended. d. Measure the fluorescence or luminescence using a plate reader.

Protocol 2: Measurement of Intracellular Calcium Influx

1. Cell Preparation: a. Plate cells on glass-bottom dishes or coverslips suitable for microscopy. b. Allow cells to adhere and grow to a confluent monolayer.

2. Dye Loading: a. Prepare a loading solution of a ratiometric calcium indicator dye (e.g., Fura-2 AM) in a physiological salt solution (e.g., HBSS) containing calcium. b. Remove the culture medium and wash the cells with the salt solution. c. Incubate the cells with the dye loading solution for 30-60 minutes at 37°C. d. Wash the cells with the salt solution to remove excess dye.

3. Calcium Imaging: a. Mount the dish or coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system. b. Acquire a baseline fluorescence signal for a few minutes. c. Add GEA 3162 at the desired final concentration to the imaging buffer. d. Continuously record the changes in intracellular calcium concentration by measuring the ratio of fluorescence at two different excitation or emission wavelengths, depending on the dye used. e. At the end of the experiment, you can add a calcium ionophore (e.g., ionomycin) to obtain a maximal calcium response for calibration purposes.

Mandatory Visualizations

GEA3162_Apoptosis_Pathway GEA3162 GEA 3162 Peroxynitrite Peroxynitrite (ONOO⁻) GEA3162->Peroxynitrite Generates Mitochondria Mitochondria Peroxynitrite->Mitochondria Induces stress Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes GEA3162_Apoptosis_Workflow Start Start: Plate Cells Treatment Treat with GEA 3162 (and controls) Start->Treatment Incubation Incubate (e.g., 4-20h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Staining Stain for Apoptosis Markers (e.g., Annexin V/PI) Harvest->Staining Analysis Analyze Data (e.g., Flow Cytometry) Staining->Analysis End End Analysis->End GEA3162_Calcium_Workflow Start Start: Plate Cells on Glass-bottom Dish Dye_Loading Load with Calcium Indicator Dye (e.g., Fura-2 AM) Start->Dye_Loading Baseline Record Baseline Fluorescence Dye_Loading->Baseline Treatment Add GEA 3162 Baseline->Treatment Recording Record Calcium Influx (Ratiometric Imaging) Treatment->Recording Analysis Analyze Data (Fluorescence Ratio vs. Time) Recording->Analysis End End Analysis->End

References

Technical Support Center: Optimizing GEA 3162 Concentration for Maximum Apoptotic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing GEA 3162 to induce apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is GEA 3162 and what is its mechanism of action in inducing apoptosis?

A1: GEA 3162 is an experimental compound that functions as a peroxynitrite (ONOO⁻) donor.[1][2] It decomposes in solution to co-generate nitric oxide (NO) and superoxide (O₂⁻), which then rapidly react to form peroxynitrite.[2] Peroxynitrite is a potent reactive nitrogen species that can induce apoptosis in various cell types. The apoptotic pathway triggered by GEA 3162 has been shown to be p53-independent and involves the activation of caspase-2 and caspase-3, as well as changes in the mitochondrial membrane potential.[3][4] This process is sensitive to the anti-apoptotic protein Bcl-2.[3][4]

Q2: What is a recommended starting concentration for GEA 3162 in apoptosis experiments?

A2: Based on published studies, a starting concentration range of 30-100 µM is recommended for inducing apoptosis.[3] The optimal concentration is highly cell-type dependent and should be determined empirically for your specific cell line through a dose-response experiment.

Q3: How long should I incubate my cells with GEA 3162?

A3: An incubation time of 4 hours has been shown to be effective for inducing apoptosis in Jaws II murine myeloid cells.[3] However, the optimal incubation time can vary between cell lines. It is advisable to perform a time-course experiment (e.g., 2, 4, 6, 8 hours) to determine the peak apoptotic response for your experimental system.

Q4: How should I prepare and store GEA 3162 stock solutions?

Q5: Which assays are suitable for detecting apoptosis induced by GEA 3162?

A5: Several standard apoptosis assays can be used to measure the effects of GEA 3162. These include:

  • Annexin V/Propidium Iodide (PI) staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase activity assays: To measure the activity of key executioner caspases like caspase-3.

  • Mitochondrial membrane potential assays: Using dyes like JC-1 to detect the depolarization of the mitochondrial membrane, an early event in apoptosis.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no apoptotic induction Suboptimal GEA 3162 concentration: The concentration may be too low for your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 200 µM).
Incorrect incubation time: The incubation period may be too short or too long to observe the peak apoptotic effect.Conduct a time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) to identify the optimal time point.
Cell line resistance: Your cell line may be resistant to peroxynitrite-induced apoptosis.Consider using a positive control for apoptosis (e.g., staurosporine) to ensure your assay is working. If the positive control works, your cells may be resistant to GEA 3162.
Degraded GEA 3162: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of GEA 3162 for each experiment.
High levels of necrosis observed GEA 3162 concentration is too high: Very high concentrations of a compound can lead to necrosis instead of apoptosis.[5][6]Reduce the concentration of GEA 3162. Perform a careful dose-response study and analyze with Annexin V/PI staining to distinguish apoptosis from necrosis.
Secondary necrosis: Apoptotic cells will eventually undergo secondary necrosis in vitro.Harvest cells at an earlier time point. Time-lapse microscopy can also help to distinguish primary necrosis from secondary necrosis following apoptosis.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the response to treatment.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
Inconsistent GEA 3162 preparation: Variations in stock solution preparation or dilution can lead to inconsistent final concentrations.Prepare a fresh, single batch of GEA 3162 stock solution for a set of related experiments. Use precise pipetting techniques.
Instability of GEA 3162 in media: The compound may be degrading at different rates in your cell culture medium.Add GEA 3162 to the cell culture medium immediately before treating the cells. Minimize the time the compound spends in aqueous solution before it reaches the cells.

Data Presentation

Table 1: Effective Concentrations of GEA 3162 for Apoptosis Induction

Cell LineOrganismConcentration RangeIncubation TimeOutcomeReference
Jaws II (murine myeloid)Mouse30 - 100 µM4 hoursInduction of apoptosis, activation of caspase-2 and -3.[3]
NeutrophilsHuman100 µMNot specifiedInduction of morphological apoptosis.[1]

Experimental Protocols

Note: These are generalized protocols based on published research. Optimization for specific cell lines and experimental conditions is recommended.

1. Preparation of GEA 3162 Stock Solution

  • Wear appropriate personal protective equipment (PPE).

  • Allow the GEA 3162 vial to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution of GEA 3162 in high-quality, anhydrous DMSO.

  • Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

2. Induction of Apoptosis with GEA 3162

  • Plate your cells at a suitable density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 60-80%).

  • On the day of the experiment, prepare fresh dilutions of GEA 3162 from the stock solution in your complete cell culture medium to the desired final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of GEA 3162.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest GEA 3162 concentration).

  • Incubate the cells for the desired period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, proceed with your chosen apoptosis assay.

3. Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry

  • Following treatment with GEA 3162, collect both the adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.

  • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Mandatory Visualizations

GEA3162_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GEA 3162 GEA 3162 Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) GEA 3162->Peroxynitrite (ONOO-) Decomposes to Mitochondrial Stress Mitochondrial Stress Peroxynitrite (ONOO-)->Mitochondrial Stress p38 MAPK p38 MAPK Peroxynitrite (ONOO-)->p38 MAPK Caspase-2 Caspase-2 Mitochondrial Stress->Caspase-2 Caspase-3 Caspase-3 Caspase-2->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes p38 MAPK->Apoptosis Partially contributes to

Caption: Signaling pathway of GEA 3162-induced apoptosis.

Experimental_Workflow Cell Seeding Cell Seeding GEA 3162 Treatment GEA 3162 Treatment Cell Seeding->GEA 3162 Treatment Incubation Incubation GEA 3162 Treatment->Incubation Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Apoptosis Assay Apoptosis Assay Cell Harvesting->Apoptosis Assay Data Analysis Data Analysis Apoptosis Assay->Data Analysis

Caption: General experimental workflow for GEA 3162-induced apoptosis assay.

Troubleshooting_Logic Start Start Low Apoptosis Low Apoptosis Start->Low Apoptosis Check Concentration Check Concentration Low Apoptosis->Check Concentration Yes High Necrosis High Necrosis Low Apoptosis->High Necrosis No Check Incubation Time Check Incubation Time Check Concentration->Check Incubation Time Check Cell Health Check Cell Health Check Incubation Time->Check Cell Health End End Check Cell Health->End Reduce Concentration Reduce Concentration High Necrosis->Reduce Concentration Yes High Necrosis->End No Shorten Incubation Shorten Incubation Reduce Concentration->Shorten Incubation Shorten Incubation->End

Caption: Simplified troubleshooting logic for GEA 3162 experiments.

References

Stability and storage conditions for GEA 3162 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of GEA 3162 solutions for researchers, scientists, and drug development professionals. As detailed stability data for GEA 3162 is not extensively published, this guide offers best practices based on the general chemical properties of water-soluble nitric oxide donors and standard laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What is GEA 3162 and what are its general properties?

GEA 3162 is a water-soluble nitric oxide (NO) donor. As an NO donor, it is designed to release nitric oxide, a critical signaling molecule in various physiological processes. Its water solubility makes it convenient for use in aqueous buffers for a wide range of biological experiments.

Q2: I am having trouble dissolving GEA 3162 in my buffer. What should I do?

If you are experiencing solubility issues, consider the following:

  • Solvent Choice: While GEA 3162 is reported to be water-soluble, its solubility might be limited in certain buffers. For initial stock solutions, consider using deionized water or a simple buffer like PBS.

  • pH of the Solution: The pH of your buffer can influence the solubility of the compound. Ensure the pH is within a range suitable for your experiment and compatible with the compound.

  • Gentle Warming and Sonication: To aid dissolution, you can try gently warming the solution (e.g., to 37°C) or using a sonicator bath for a short period. Avoid excessive heat, as it may accelerate degradation.

  • Fresh Solvent: Always use fresh, high-purity solvents to avoid contaminants that might affect solubility.

Q3: My experimental results with GEA 3162 are inconsistent. What could be the cause?

Inconsistent results are often linked to the stability of the GEA 3162 solution. Key factors to investigate include:

  • Solution Age: GEA 3162 solutions, like many NO donors, may not be stable for extended periods. It is recommended to prepare fresh solutions for each experiment.

  • Storage Conditions: Improper storage of either the solid compound or the prepared solutions can lead to degradation. Refer to the recommended storage conditions in the table below.

  • Light Exposure: Nitric oxide donors can be light-sensitive. Protect your solutions from light during preparation, storage, and experimentation by using amber vials or covering containers with aluminum foil.

  • Repeated Freeze-Thaw Cycles: If you must store solutions frozen, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: How can I be sure my GEA 3162 solution is active?

The most reliable way to confirm the activity and concentration of your GEA 3162 solution is to perform an analytical validation, such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact GEA 3162 present. For a functional assessment, you can use a nitric oxide detection assay to confirm that your solution is releasing NO as expected in your experimental system.

Stability and Storage Conditions

The stability of GEA 3162 solutions can be influenced by several factors. The following table summarizes recommended storage and handling conditions based on general principles for nitric oxide donors.

ParameterRecommendation for Solid CompoundRecommendation for SolutionsRationale
Temperature Store at -20°C for long-term storage.Prepare fresh for each use. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Lower temperatures slow down the rate of chemical degradation.
Light Store in a light-protected container (e.g., amber vial).Prepare and store solutions in amber vials or wrap containers in aluminum foil.Many nitric oxide donors are sensitive to light, which can induce degradation.
Solvent/Buffer N/AUse high-purity, deoxygenated water or buffer. The optimal pH for stability is likely near neutral, but should be determined empirically for your specific experimental conditions.The pH and presence of contaminants or dissolved gases in the solvent can affect the stability of the compound.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.N/AMinimizing exposure to air and humidity can prolong the shelf-life of the solid compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitate forms in the solution upon storage. The compound may have limited solubility or may be degrading to a less soluble product.Prepare a more dilute solution or try a different buffer system. Always prepare solutions fresh if possible.
Loss of biological activity over a short period. The compound is likely degrading in your solution under the current storage or experimental conditions.Prepare fresh solutions immediately before use. Protect the solution from light and keep it on ice. Consider performing a stability study in your experimental buffer (see protocol below).
Color change in the solution. A color change can be an indicator of chemical degradation.Discard the solution and prepare a fresh one. Ensure proper storage conditions are being met.

Experimental Protocols

Protocol: General Procedure for Determining the Stability of GEA 3162 in Solution via HPLC

This protocol outlines a general method to assess the stability of GEA 3162 in a specific buffer and at a certain temperature.

  • Preparation of GEA 3162 Solution:

    • Prepare a stock solution of GEA 3162 in your chosen experimental buffer at a known concentration.

    • Protect the solution from light.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system.

    • Use a C18 column and a mobile phase gradient appropriate for small molecules (e.g., a water:acetonitrile gradient with 0.1% formic acid).

    • Determine the retention time and peak area of the intact GEA 3162.

  • Incubation:

    • Store the remaining solution under the desired test conditions (e.g., at room temperature, 4°C, or 37°C), protected from light.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution onto the HPLC system.

    • Record the peak area of the intact GEA 3162 at each time point.

  • Data Analysis:

    • Calculate the percentage of the remaining GEA 3162 at each time point relative to the initial (Time = 0) peak area.

    • Plot the percentage of remaining GEA 3162 against time to determine the stability of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_experiment Experimental Use prep_solid Weigh GEA 3162 Solid prep_dissolve Dissolve GEA 3162 in Buffer prep_solid->prep_dissolve prep_buffer Prepare Experimental Buffer prep_buffer->prep_dissolve prep_filter Filter Sterilize (Optional) prep_dissolve->prep_filter exp_use Use Freshly Prepared Solution prep_dissolve->exp_use analysis_t0 T=0 HPLC Analysis prep_filter->analysis_t0 analysis_incubate Incubate at Desired Temp analysis_t0->analysis_incubate analysis_tp Time-Point HPLC Analysis analysis_incubate->analysis_tp analysis_data Analyze Data & Determine Stability analysis_tp->analysis_data

Caption: Workflow for preparing and assessing the stability of GEA 3162 solutions.

troubleshooting_workflow action_node action_node start Inconsistent Experimental Results? check_fresh Was the solution freshly prepared? start->check_fresh check_storage Was the solid stored correctly (-20°C, dark)? check_fresh->check_storage Yes action_fresh Prepare fresh solution for each experiment. check_fresh->action_fresh No check_dissolution Did the compound fully dissolve? check_storage->check_dissolution Yes action_storage Order new compound and store correctly. check_storage->action_storage No check_light Was the solution protected from light? check_dissolution->check_light Yes action_dissolution Try gentle warming or sonication. Consider a different buffer. check_dissolution->action_dissolution No action_light Use amber vials or wrap in foil. check_light->action_light No action_stability Perform a stability study in your experimental buffer. check_light->action_stability Yes

Caption: Troubleshooting decision tree for issues with GEA 3162 solutions.

How to control for byproducts of GEA 3162 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GEA 3162, focusing on the control and management of its degradation byproducts.

Frequently Asked Questions (FAQs)

Q1: What is GEA 3162 and what are its primary degradation byproducts?

GEA 3162 (1,2,3,4,-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a water-soluble compound that functions as a donor of nitric oxide (NO) and superoxide (O₂⁻)[1][2][3][4]. Its utility in research stems from this property. However, the co-generation of these two reactive species is also the primary degradation pathway. In solution, GEA 3162 spontaneously decomposes to produce nitric oxide and superoxide. These two molecules rapidly react to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent[1][3]. Therefore, the primary "byproducts" to be controlled are nitric oxide, superoxide, and peroxynitrite.

Q2: Is it possible to prevent the degradation of GEA 3162 during my experiments?

No, the "degradation" of GEA 3162 to produce nitric oxide and superoxide is its intended function. The experimental effects observed when using GEA 3162 are a direct result of the generation of these reactive species and their subsequent reaction to form peroxynitrite[3]. The goal is not to prevent degradation, but to understand its kinetics and manage the effects of the reactive byproducts in your specific experimental setup.

Q3: How do the byproducts of GEA 3162 degradation affect my experimental results?

The byproducts of GEA 3162 can have significant effects on biological systems:

  • Nitric Oxide (NO): A key signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.

  • Superoxide (O₂⁻): A reactive oxygen species (ROS) that can contribute to oxidative stress.

  • Peroxynitrite (ONOO⁻): A highly reactive species that can cause oxidative damage to lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis[3]. The biological effects of GEA 3162 are often attributed to the actions of peroxynitrite.

Understanding these effects is crucial for interpreting your experimental data correctly.

Q4: How can I control for the effects of these reactive byproducts?

Controlling for the effects of GEA 3162 byproducts involves a combination of experimental design, the use of scavengers, and appropriate controls. Key strategies include:

  • Use of Scavengers: Incorporate scavengers for specific reactive species to dissect their individual contributions.

  • Appropriate Controls: Run parallel experiments with control compounds and vehicle controls.

  • Characterize kinetics: If possible, determine the rate of GEA 3162 decomposition in your specific experimental buffer or medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in experimental results Inconsistent degradation of GEA 3162 due to variations in media components, pH, or temperature.1. Prepare fresh solutions of GEA 3162 for each experiment. 2. Maintain consistent pH and temperature across all experiments. 3. Consider the potential for components in your media (e.g., antioxidants, thiols) to react with GEA 3162 byproducts.
Unexpected cytotoxicity High levels of peroxynitrite causing cellular damage.1. Perform a dose-response curve to determine the optimal concentration of GEA 3162. 2. Reduce the incubation time. 3. Incorporate a peroxynitrite scavenger, such as uric acid or a manganese porphyrin, to mitigate oxidative stress[1].
Difficulty distinguishing between NO- and peroxynitrite-mediated effects Both nitric oxide and peroxynitrite are generated and can have overlapping biological effects.1. Use a superoxide scavenger like superoxide dismutase (SOD) to reduce the formation of peroxynitrite, thereby isolating the effects of nitric oxide[3]. 2. Use a peroxynitrite scavenger to specifically inhibit its effects. 3. Compare the effects of GEA 3162 with a pure NO donor (e.g., DEA/NO) and a pure peroxynitrite donor (e.g., SIN-1)[3].
Inactivation of thiol-containing proteins or reagents Peroxynitrite and other reactive species can oxidize sensitive thiol groups on proteins (e.g., cysteine residues) and in reagents (e.g., DTT).1. Be aware of the thiol content of your proteins of interest and reagents. 2. Consider adding a thiol-based antioxidant like N-acetyl-L-cysteine (NAC) as a scavenger, but be mindful that this will alter the redox environment of your experiment. 3. Protect critical thiol groups if possible, or use analytical methods to quantify thiol oxidation.

Data Presentation

Table 1: Key Reactive Species Generated from GEA 3162 Degradation

Species Chemical Formula Key Characteristics Primary Biological Effects
Nitric OxideNOShort-lived free radical gasCell signaling, vasodilation, neurotransmission
SuperoxideO₂⁻Reactive oxygen speciesCan lead to oxidative stress
PeroxynitriteONOO⁻Potent oxidizing and nitrating agentLipid peroxidation, protein nitration, DNA damage, apoptosis[3]

Table 2: Example of Scavengers for Controlling GEA 3162 Byproducts

Target Species Scavenger Typical Working Concentration Reference
Superoxide (O₂⁻)Superoxide Dismutase (SOD)50-750 U/mL[3]
Peroxynitrite (ONOO⁻)Uric Acid100-500 µM[5]
Peroxynitrite (ONOO⁻)Mn(III) tetrakis(4-benzoic acid)porphyrin (MnTBAP)10-100 µM[3]
General Antioxidant (Thiol-based)N-acetyl-L-cysteine (NAC)1-10 mM

Note: Optimal concentrations should be determined empirically for each experimental system.

Experimental Protocols

Protocol 1: General Procedure for Preparing and Using GEA 3162 Solutions

  • Reconstitution: Allow the vial of GEA 3162 to equilibrate to room temperature before opening. Reconstitute the powder in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.

  • Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in your experimental buffer or cell culture medium. Prepare this solution immediately before use to minimize pre-experimental degradation.

  • Application: Add the GEA 3162 working solution to your experimental system (e.g., cell culture, protein solution).

  • Incubation: Incubate for the desired period, maintaining consistent temperature and light conditions.

  • Controls: Always include a vehicle control (the same concentration of the solvent used for the stock solution) in your experiments.

Protocol 2: Assay to Differentiate NO vs. Peroxynitrite Effects

  • Experimental Groups:

    • Control (vehicle only)

    • GEA 3162 alone

    • GEA 3162 + Superoxide Dismutase (SOD)

    • GEA 3162 + Peroxynitrite Scavenger (e.g., Uric Acid)

    • Positive control for NO effect (e.g., DEA/NO)

  • Procedure:

    • Prepare working solutions for all reagents.

    • Pre-incubate the experimental systems with SOD or the peroxynitrite scavenger for a short period (e.g., 15-30 minutes) before adding GEA 3162.

    • Add GEA 3162 or the control compounds to the respective groups.

    • Incubate for the desired experimental time.

    • Measure the desired biological endpoint.

  • Interpretation:

    • If the effect of GEA 3162 is attenuated by SOD, it suggests a significant role for peroxynitrite (as SOD reduces its formation).

    • If the effect is attenuated by the peroxynitrite scavenger, it directly implicates peroxynitrite.

    • If the effect persists in the presence of SOD, it suggests a primary role for nitric oxide.

Visualizations

GEA3162_Degradation_Pathway GEA3162 GEA 3162 in solution Degradation Spontaneous Degradation GEA3162->Degradation NO Nitric Oxide (NO) Degradation->NO O2_minus Superoxide (O₂⁻) Degradation->O2_minus Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite fast reaction O2_minus->Peroxynitrite Biological_Effects Biological Effects (e.g., Apoptosis, Protein Nitration) Peroxynitrite->Biological_Effects

Caption: Degradation pathway of GEA 3162 in aqueous solution.

Experimental_Control_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis Start Start Experiment Setup Prepare Experimental System (e.g., Cell Culture) Start->Setup Control Vehicle Control Setup->Control GEA3162 GEA 3162 Setup->GEA3162 GEA_SOD GEA 3162 + SOD Setup->GEA_SOD GEA_Scavenger GEA 3162 + Peroxynitrite Scavenger Setup->GEA_Scavenger Incubate Incubate Control->Incubate GEA3162->Incubate GEA_SOD->Incubate GEA_Scavenger->Incubate Measure Measure Biological Endpoint Incubate->Measure Compare Compare Results Measure->Compare

Caption: Workflow for dissecting the effects of GEA 3162 byproducts.

References

Technical Support Center: Improving the Reproducibility of GEA 3162-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving GEA 3162. As a potent peroxynitrite (ONOO⁻) donor, GEA 3162 offers unique opportunities for studying nitrosative stress and its downstream cellular effects. However, its reactivity and complex mechanism of action necessitate careful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of GEA 3162?

A1: GEA 3162 is a mesoionic 3-aryl substituted oxatriazole-5-imine derivative that functions as a peroxynitrite (ONOO⁻) donor.[1][2][3][4][5] It spontaneously decomposes in aqueous solutions to co-generate nitric oxide (NO) and superoxide (O₂⁻), which rapidly react to form peroxynitrite.[2][3][4] This makes it a valuable tool for studying the biological effects of peroxynitrite, a potent oxidizing and nitrating agent involved in various physiological and pathological processes.

Q2: How does GEA 3162 differ from other nitric oxide (NO) donors like SIN-1 and DEA/NO?

A2: While often categorized with NO donors, GEA 3162's primary reactive species is peroxynitrite. This distinguishes it from traditional NO donors.

  • GEA 3162 and SIN-1: Both are peroxynitrite donors. They simultaneously produce NO and superoxide.[2][3][4] Their effects are often comparable, such as inducing apoptosis in neutrophils without causing internucleosomal DNA fragmentation.[2]

  • DEA/NO: This is a pure NO donor. It releases two molecules of NO without the concurrent production of superoxide. Consequently, its biological effects can differ significantly from those of GEA 3162 and SIN-1. For example, DEA/NO induces apoptosis in neutrophils with DNA fragmentation.[2]

Q3: How should I prepare and store GEA 3162 stock solutions?

A3: Proper handling and storage are critical for reproducible results.

  • Solubility: GEA 3162 is soluble in organic solvents like DMSO.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light and moisture. When preparing working solutions, dilute the stock solution in your aqueous experimental buffer or cell culture medium immediately before use.

Q4: What are the key considerations for designing a GEA 3162 experiment?

A4: To ensure robust and interpretable data, consider the following:

  • Controls: Include appropriate controls in your experimental design. A vehicle control (e.g., DMSO) is essential. For mechanism-of-action studies, consider using a pure NO donor (e.g., DEA/NO), a superoxide scavenger (e.g., superoxide dismutase, SOD), and a peroxynitrite scavenger (e.g., uric acid or Fe(III)TMPyP) to dissect the roles of the different reactive species.

  • Dose-Response and Time-Course: Perform pilot experiments to determine the optimal concentration range and incubation time for your specific cell type and assay. The effective concentration of GEA 3162 can vary significantly between different experimental systems.

  • Cell Culture Media: Be aware that components in cell culture media can react with and scavenge peroxynitrite, potentially affecting the effective concentration of GEA 3162. Consistency in media formulation is key.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Potential Cause Troubleshooting Step
Inconsistent GEA 3162 Activity Prepare fresh dilutions of GEA 3162 from a single-use aliquot of the stock solution for each experiment. Avoid using previously diluted solutions.
Variability in Cell Health/Density Ensure consistent cell seeding density and viability across all experimental wells. Perform a cell viability assay (e.g., trypan blue exclusion) before starting the experiment.
Reaction with Media Components Minimize the time between adding GEA 3162 to the media and starting the assay. Consider using a simpler buffer system for short-term experiments if compatible with your cells.
Issue 2: No or Low Cellular Response to GEA 3162
Potential Cause Troubleshooting Step
Degraded GEA 3162 Use a fresh aliquot of the GEA 3162 stock solution. If the problem persists, purchase a new batch of the compound.
Suboptimal Concentration Perform a dose-response experiment with a wider range of GEA 3162 concentrations.
Cell Type Insensitivity Confirm that your cell type is responsive to peroxynitrite-induced stress. You can use a positive control, such as direct treatment with authentic peroxynitrite (handle with extreme caution due to its instability and reactivity).
Rapid Scavenging of Peroxynitrite Your cells may have high levels of endogenous antioxidants. Measure the levels of antioxidants like glutathione (GSH) in your cells.
Issue 3: Difficulty Interpreting the Specific Role of Peroxynitrite
Potential Cause Troubleshooting Step
Confounding Effects of NO and Superoxide Use superoxide dismutase (SOD) to scavenge superoxide, which will unmask the effects of NO.[2] Use an NO scavenger, such as carboxy-PTIO, to isolate the effects of superoxide.
Off-Target Effects Use a peroxynitrite scavenger, such as uric acid, to confirm that the observed effects are indeed mediated by peroxynitrite. A reduction in the observed effect in the presence of the scavenger would support this.

Experimental Protocols & Data

Protocol 1: Measurement of Peroxynitrite Generation using Dihydrorhodamine 123 (DHR 123)

Principle: DHR 123 is a non-fluorescent probe that can be oxidized by peroxynitrite to the fluorescent compound rhodamine 123.

Methodology:

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.

  • DHR 123 Loading: Remove the culture medium and wash the cells with warm PBS. Add DHR 123 (final concentration 1-10 µM in PBS or serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.

  • GEA 3162 Treatment: Wash the cells with warm PBS to remove excess DHR 123. Add GEA 3162 at various concentrations in your experimental medium.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader. Kinetic readings over time are recommended.

Protocol 2: Assessment of Apoptosis in Neutrophils

Principle: GEA 3162 induces apoptosis in neutrophils, which can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood using standard methods (e.g., dextran sedimentation followed by Ficoll-Paque gradient centrifugation).

  • Cell Treatment: Resuspend the isolated neutrophils in a suitable culture medium (e.g., RPMI 1640 with 10% FBS) at a concentration of 1 x 10⁶ cells/mL. Treat the cells with a dose range of GEA 3162 (e.g., 10-100 µM) for a defined period (e.g., 6-24 hours).[6]

  • Staining: After incubation, wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Quantitative Data Summary

Assay Cell Type GEA 3162 Concentration Observed Effect
Apoptosis InductionHuman Neutrophils10-100 µMConcentration-dependent increase in apoptosis.[6]
Calcium InfluxRat NeutrophilsConcentration-dependentInduction of non-store-operated Ca²⁺ entry.
Caspase ActivationMurine Bone Marrow Cells (Jaws II)30-100 µMConcentration-dependent activation of caspases, particularly caspases 2 and 3.[5]

Signaling Pathways & Workflows

GEA 3162 Decomposition and Peroxynitrite Formation

GEA3162_Decomposition GEA3162 GEA 3162 Decomposition Spontaneous Decomposition GEA3162->Decomposition NO Nitric Oxide (NO) Decomposition->NO Superoxide Superoxide (O₂⁻) Decomposition->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Reaction Superoxide->Peroxynitrite Reaction

Decomposition of GEA 3162 to form peroxynitrite.
Peroxynitrite-Induced Apoptosis Signaling Pathway

Peroxynitrite generated from GEA 3162 can trigger apoptosis through multiple pathways, primarily involving the activation of caspases.[7][8][9] Studies have shown the involvement of initiator caspases like caspase 8 and 9, and executioner caspases such as caspase 2 and 3.[5][7][8][9] The activation of these caspases leads to the cleavage of cellular substrates, ultimately resulting in apoptotic cell death. Additionally, the p38 MAPK and JNK signaling pathways can be activated by peroxynitrite and contribute to the apoptotic process.[1]

Peroxynitrite_Apoptosis Peroxynitrite Peroxynitrite (ONOO⁻) Mitochondria Mitochondria Peroxynitrite->Mitochondria Caspase8 Caspase-8 Activation Peroxynitrite->Caspase8 p38_JNK p38 MAPK / JNK Activation Peroxynitrite->p38_JNK Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Caspase2 Caspase-2 Activation Caspase3->Caspase2 Apoptosis Apoptosis Caspase3->Apoptosis Caspase2->Apoptosis p38_JNK->Apoptosis

Simplified overview of peroxynitrite-induced apoptosis.
GEA 3162-Induced Calcium Signaling

GEA 3162 stimulates calcium entry into neutrophils through a mechanism that is distinct from store-operated calcium entry. This process is dependent on the oxidation of thiol groups on target proteins, though the specific proteins have not been fully elucidated.[10] This pathway does not appear to involve the typical cGMP signaling cascade often associated with nitric oxide.

GEA3162_Calcium_Signaling GEA3162 GEA 3162 Peroxynitrite Peroxynitrite (ONOO⁻) GEA3162->Peroxynitrite ThiolOxidation Thiol Oxidation of Target Proteins Peroxynitrite->ThiolOxidation Ca_Channel Non-Store-Operated Ca²⁺ Channel ThiolOxidation->Ca_Channel Modulates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Downstream Downstream Cellular Effects Ca_Influx->Downstream

Proposed mechanism of GEA 3162-induced calcium influx.
Troubleshooting Experimental Workflow

Troubleshooting_Workflow Start Inconsistent or No Experimental Effect Check_Reagent Verify GEA 3162 Handling & Storage Start->Check_Reagent Check_Cells Assess Cell Health & Density Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Fresh_Stock Use Fresh Aliquot/ Prepare New Stock Check_Reagent->Fresh_Stock Viability_Assay Perform Cell Viability Assay Check_Cells->Viability_Assay Dose_Response Run Dose-Response & Time-Course Check_Protocol->Dose_Response Positive_Control Include Positive Control Check_Protocol->Positive_Control Success Problem Resolved Fresh_Stock->Success Viability_Assay->Success Dose_Response->Success Positive_Control->Success

A logical workflow for troubleshooting common issues.

References

Technical Support Center: Measuring Reactive Species from GEA 3162

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges and best practices for measuring the reactive nitrogen and oxygen species derived from GEA 3162.

Frequently Asked Questions (FAQs)

Q1: What is GEA 3162 and why is it used in research?

A1: GEA 3162, chemically known as 1,2,3,4,-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride, is a compound used in biomedical research to investigate the effects of reactive nitrogen species (RNS) and reactive oxygen species (ROS).[1][2][3][4][5] It is often mistakenly categorized simply as a nitric oxide (NO) donor. However, its primary characteristic is the co-generation of nitric oxide and superoxide, leading to the formation of peroxynitrite (ONOO⁻).[1][2][3] This makes it a valuable tool for studying peroxynitrite-mediated cellular events like apoptosis.[1][6]

Q2: I am not detecting any nitric oxide after adding GEA 3162 to my system. Is my compound degraded?

A2: Not necessarily. A key challenge in working with GEA 3162 is that it simultaneously produces nitric oxide (NO) and superoxide (O₂•⁻).[1][3][7] These two molecules rapidly react to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[1][6] Consequently, free NO is often not detectable in solutions of GEA 3162 alone.[1][2][3] The lack of a detectable NO signal is likely due to its immediate consumption in the reaction with superoxide.

Q3: How can I confirm that GEA 3162 is releasing nitric oxide in my experiment?

A3: To detect the nitric oxide component of GEA 3162, you must first eliminate the superoxide it co-generates. This can be achieved by adding superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide to hydrogen peroxide and oxygen.[1][2][3] In the presence of SOD, the NO generated by GEA 3162 is "unmasked" and can be measured using standard NO detection methods.[1][2][3]

Q4: What are the primary reactive species I should be measuring when using GEA 3162?

A4: Given that GEA 3162 is a peroxynitrite generator, your primary focus should be on detecting peroxynitrite and its downstream effects.[1][2][3] You may also want to measure superoxide to understand the initial reactive species produced. Direct measurement of NO is only feasible in the presence of superoxide scavengers.

Q5: How does GEA 3162 differ from other nitric oxide donors like DEA/NO?

A5: GEA 3162's mechanism is fundamentally different from "true" NO donors like diethylamine diazeniumdiolate (DEA/NO). DEA/NO releases NO directly without the simultaneous production of superoxide. In contrast, GEA 3162's biological effects are primarily mediated by peroxynitrite, not free NO.[1][2] This distinction is critical for interpreting experimental results, as the cellular signaling pathways activated by peroxynitrite can differ significantly from those activated by nitric oxide alone.[1][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No detectable NO signalCo-generation of superoxide leading to rapid formation of peroxynitrite, consuming the NO.[1][2][3]Add superoxide dismutase (SOD) (50–750 U/ml) to the reaction to scavenge superoxide and "unmask" the NO for detection.[1][2]
Inconsistent or non-reproducible resultsInstability of GEA 3162 in solution. The rate of decomposition and release of reactive species can be influenced by temperature, pH, and the presence of other molecules.Prepare fresh stock solutions of GEA 3162 for each experiment. Ensure consistent experimental conditions (temperature, pH, buffer composition) across all replicates and experiments.
Interference with fluorescent dyesSome fluorescent probes for NO or ROS can be directly oxidized by peroxynitrite or other reactive species generated by GEA 3162, leading to artifacts. For example, dihydrorhodamine 123 is oxidized by peroxynitrite.[1]Use multiple detection methods to confirm results.[9] For fluorescent probes, include appropriate controls, such as the probe with GEA 3162 in a cell-free system, to assess direct interactions. Consider using probes specifically designed for peroxynitrite detection.
Unexpected biological responsesThe biological effects are due to peroxynitrite, not nitric oxide. Peroxynitrite can induce different cellular responses, such as apoptosis, through mechanisms distinct from those of NO.[1][6]Design experiments to investigate peroxynitrite-mediated pathways. Compare the effects of GEA 3162 with those of a pure NO donor (e.g., DEA/NO) and a pure superoxide generator to differentiate the effects of the different reactive species.

Experimental Protocols

Protocol 1: Detection of "Unmasked" Nitric Oxide Release from GEA 3162

This protocol describes the use of an electrochemical sensor to detect NO released from GEA 3162 in the presence of superoxide dismutase.

Materials:

  • GEA 3162

  • Superoxide dismutase (SOD) from bovine erythrocytes

  • Phosphate-buffered saline (PBS), pH 7.4, 37°C

  • Calibrated nitric oxide electrochemical sensor

  • Data acquisition system

Procedure:

  • Prepare a fresh stock solution of GEA 3162 in an appropriate solvent (e.g., DMSO).

  • Calibrate the NO sensor according to the manufacturer's instructions.

  • In a reaction vessel, add PBS pre-warmed to 37°C.

  • Place the NO sensor into the PBS and allow the baseline to stabilize.

  • Add SOD to the PBS to a final concentration of 50-750 U/ml.

  • Initiate the reaction by adding GEA 3162 to the desired final concentration (e.g., 100 µM).

  • Record the NO concentration over time.

  • As a control, repeat the experiment without the addition of SOD to demonstrate the absence of a free NO signal.

Protocol 2: Measurement of Peroxynitrite Generation using Dihydrorhodamine 123 (DHR 123)

This protocol uses the oxidation of DHR 123 to the fluorescent compound rhodamine 123 as an indicator of peroxynitrite formation.

Materials:

  • GEA 3162

  • Dihydrorhodamine 123 (DHR 123)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence plate reader or spectrophotometer

Procedure:

  • Prepare a fresh stock solution of GEA 3162.

  • Prepare a working solution of DHR 123 in PBS (e.g., 1 µM).

  • In a 96-well plate, add the DHR 123 working solution to each well.

  • Add GEA 3162 to the wells at various concentrations.

  • Include control wells with DHR 123 and PBS only.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence at an excitation wavelength of ~488 nm and an emission wavelength of ~530 nm.

  • An increase in fluorescence indicates the oxidation of DHR 123, suggesting the presence of peroxynitrite.[1]

Visualizations

GEA3162_Decomposition GEA3162 GEA 3162 Decomposition Spontaneous Decomposition GEA3162->Decomposition NO Nitric Oxide (NO) Decomposition->NO Co-generation O2 Superoxide (O₂•⁻) Decomposition->O2 Co-generation Reaction Rapid Reaction NO->Reaction O2->Reaction ONOO Peroxynitrite (ONOO⁻) Reaction->ONOO Experimental_Workflow_NO_Detection cluster_GEA3162 GEA 3162 System cluster_Detection Detection Method GEA3162 GEA 3162 NO NO GEA3162->NO O2 O₂•⁻ GEA3162->O2 ONOO ONOO⁻ NO->ONOO NODetector NO Detector NO->NODetector Free NO is now detectable O2->ONOO SOD Add Superoxide Dismutase (SOD) O2->SOD Scavenged by ONOO->NODetector No Signal (Indirect Measurement)

References

Refinement of experimental design for GEA 3162 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers and drug development professionals utilizing GEA 3162 in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of GEA 3162.

QuestionAnswer
What is the primary mechanism of action of GEA 3162? GEA 3162 is a peroxynitrite (ONOO⁻) donor that decomposes in solution to co-generate nitric oxide (NO) and superoxide (O₂⁻)[1][2]. This makes it a useful tool for studying the effects of peroxynitrite-induced cellular stress and apoptosis.
How should I prepare and store GEA 3162 solutions? GEA 3162 is water-soluble. For cell culture experiments, it is typically dissolved in an appropriate buffer or cell culture medium immediately before use. Due to its decomposition to release NO and superoxide, long-term storage of solutions is not recommended. Always prepare fresh solutions for each experiment to ensure consistent results.
What is a typical working concentration for GEA 3162 in cell culture? The optimal concentration of GEA 3162 is cell-type dependent and should be determined empirically. However, concentrations in the range of 30-100 µM have been successfully used to induce apoptosis in murine bone marrow cells and human neutrophils[3].
How can I confirm that GEA 3162 is generating peroxynitrite in my experiment? The generation of peroxynitrite can be detected using fluorescent probes. Dihydrorhodamine 123 (DHR 123) is a commonly used dye that is oxidized by peroxynitrite to the fluorescent compound rhodamine 123[1][2]. An increase in fluorescence intensity upon addition of GEA 3162 indicates the presence of peroxynitrite.
My results with GEA 3162 are inconsistent. What are some potential reasons? Inconsistent results can arise from several factors: * Solution Instability: As GEA 3162 decomposes to release its active species, the age of the solution can significantly impact its effect. Always use freshly prepared solutions. * Cellular Health: The response to GEA 3162 can be influenced by the health and passage number of your cells. Ensure you are using healthy, low-passage cells. * Differentiation from NO donors: The biological effects of GEA 3162 can differ significantly from those of conventional nitric oxide (NO) donors[2]. Be cautious when comparing results across different types of donors.
GEA 3162 is not inducing apoptosis in my cell line. What should I check? If you are not observing apoptosis, consider the following: * Concentration and Incubation Time: You may need to optimize the concentration of GEA 3162 and the incubation time for your specific cell line. A time-course and dose-response experiment is recommended. * Cellular Resistance: Some cell lines may be resistant to peroxynitrite-induced apoptosis. This can be due to high levels of antioxidant enzymes or overexpression of anti-apoptotic proteins like Bcl-2[3]. * Assay Method: Ensure your apoptosis detection method is appropriate and sensitive enough. Consider using multiple assays to confirm your results (e.g., Annexin V staining and a caspase activity assay).
Can GEA 3162 affect intracellular calcium levels? Yes, GEA 3162 has been shown to stimulate Ca²⁺ entry in neutrophils in a concentration-dependent manner. This effect is distinct from store-operated calcium entry and appears to involve direct protein thiol oxidation[4][5].

Experimental Protocols

Protocol for Induction of Apoptosis and Cell Viability Assessment (MTT Assay)

Objective: To induce apoptosis in cultured cells using GEA 3162 and assess the effect on cell viability using an MTT assay.

Materials:

  • GEA 3162

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 20,000 cells per well in 40 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment[3].

  • Preparation of GEA 3162: Immediately before use, prepare a stock solution of GEA 3162 in an appropriate solvent (e.g., sterile water or PBS). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10x working stocks for concentrations ranging from 30 µM to 100 µM)[3].

  • Treatment: Add 10 µL of the 10x GEA 3162 working solutions to the respective wells to achieve the final desired concentrations. For control wells, add 10 µL of vehicle (the solvent used to dissolve GEA 3162).

  • Incubation: Incubate the plate for a predetermined time (e.g., 4 hours) at 37°C[3]. This incubation time should be optimized for your specific cell line and experimental goals.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a microplate reader at a test wavelength of 570 nm and a reference wavelength of 630 nm[3].

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol for Measurement of Caspase Activation

Objective: To quantify caspase activation in cells treated with GEA 3162 using a fluorogenic caspase substrate.

Materials:

  • GEA 3162

  • Mammalian cell line of interest

  • Opaque 96-well plates

  • Homogeneous caspase detection kit (containing a fluorogenic caspase substrate)

  • Fluorescent plate reader

Methodology:

  • Cell Seeding: Seed 20,000 cells per well in 40 µL of complete culture medium into an opaque 96-well plate. Incubate overnight at 37°C[3].

  • Treatment: Prepare and add GEA 3162 as described in the apoptosis induction protocol. Include appropriate controls, such as a vehicle control and a positive control for apoptosis (e.g., staurosporine). A pan-caspase inhibitor (e.g., z-VAD-FMK) can be used to confirm that the observed fluorescence is due to caspase activity[3].

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 4 hours) at 37°C[3].

  • Caspase Activity Measurement:

    • Add 100 µL of the caspase substrate solution to each well.

    • Incubate the plate at 37°C for at least 1 hour, protected from light.

  • Data Acquisition: Measure fluorescence using a fluorescent plate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate used.

  • Data Analysis: Express caspase activity as the fold change in fluorescence relative to the vehicle-treated control.

Quantitative Data Summary

ParameterCell LineGEA 3162 ConcentrationEffectReference
Caspase-3 Activation Jaws II (murine bone marrow)30 µM~2.3-fold increase vs. control[3]
100 µM~9.5-fold increase vs. control[3]
Caspase-2 Activation Jaws II (murine bone marrow)30 µM & 100 µMSignificant increase vs. control[3]
Caspase-8 & -9 Activation Jaws II (murine bone marrow)30 µM & 100 µMMinor increase vs. control[3]
Apoptosis Induction Human Neutrophils100 µMSignificant increase in morphological apoptosis[1]

Signaling Pathways and Experimental Workflows

GEA3162_Apoptosis_Pathway GEA3162 GEA 3162 Peroxynitrite Peroxynitrite (ONOO⁻) GEA3162->Peroxynitrite generates Mitochondria Mitochondria Peroxynitrite->Mitochondria induces permeability p38_MAPK p38 MAPK Peroxynitrite->p38_MAPK activates (partially) Caspase2 Caspase-2 Peroxynitrite->Caspase2 activates Caspase8 Caspase-8 Peroxynitrite->Caspase8 activates (minor) Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 p38_MAPK->Caspase3 Caspase9->Caspase3 activates Caspase2->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase8->Caspase3 activates Bcl2 Bcl-2 Bcl2->Mitochondria inhibits Bcl2->Caspase9 Bcl2->Caspase2 Bcl2->Caspase3 Bcl2->Caspase8

Caption: GEA 3162-induced apoptosis signaling pathway.

GEA3162_Experimental_Workflow start Start cell_culture Seed cells in appropriate plate start->cell_culture prepare_gea Prepare fresh GEA 3162 solution cell_culture->prepare_gea treat_cells Treat cells with GEA 3162 (include controls) prepare_gea->treat_cells incubation Incubate for optimized duration treat_cells->incubation assay Perform desired assay (e.g., MTT, Caspase Activity, Annexin V) incubation->assay data_acquisition Acquire data using plate reader or flow cytometer assay->data_acquisition data_analysis Analyze and interpret results data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for GEA 3162 studies.

References

Technical Support Center: Working with the Nitric Oxide Donor GEA 3162

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals using the nitric oxide (NO) donor, GEA 3162. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you avoid common pitfalls and ensure the success and reproducibility of your experiments.

Understanding GEA 3162: More Than Just a Nitric Oxide Donor

A primary consideration when working with GEA 3162 is that it does not function solely as a nitric oxide donor. In aqueous solutions, GEA 3162 co-generates superoxide (O₂⁻) and nitric oxide (NO), which rapidly react to form peroxynitrite (ONOO⁻).[1][2] This makes GEA 3162 a potent peroxynitrite donor, and its biological effects are largely attributable to this highly reactive species. This is a critical distinction from traditional NO donors like diethylamine NONOate (DEA/NO).

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive species generated by GEA 3162 in biological systems?

A1: The primary reactive species generated by GEA 3162 in aqueous or biological solutions is peroxynitrite (ONOO⁻).[1][2] This is due to the simultaneous release of nitric oxide (NO) and superoxide (O₂⁻), which combine at a near diffusion-controlled rate.

Q2: How should I prepare a stock solution of GEA 3162?

A2: While specific manufacturer's data on solubility is limited, GEA 3162 is generally considered to be water-soluble. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a high-purity solvent such as sterile phosphate-buffered saline (PBS) or a minimal amount of dimethyl sulfoxide (DMSO). It is crucial to prepare stock solutions fresh for each experiment to minimize degradation.

Q3: What is a typical working concentration for GEA 3162 in cell culture?

A3: The effective concentration of GEA 3162 can vary depending on the cell type and the specific biological endpoint being measured. Published studies have reported using concentrations in the range of 30 µM to 100 µM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q4: How stable is GEA 3162 in solution?

A4: There is limited quantitative data on the half-life of GEA 3162 in solution. However, as a peroxynitrite generator, its activity is transient. Peroxynitrite itself has a very short half-life in biological systems. Therefore, it is critical to add GEA 3162 to your experimental system immediately after preparing the final dilution.

Q5: What are the appropriate controls to use in my experiments with GEA 3162?

A5: To ensure that the observed effects are due to the species generated by GEA 3162, consider the following controls:

  • Vehicle Control: The solvent used to dissolve GEA 3162 (e.g., PBS or DMSO) at the same final concentration.

  • Peroxynitrite Scavenger: Use a known peroxynitrite scavenger, such as uric acid, to determine if the observed effects are attenuated.

  • Superoxide Dismutase (SOD): The addition of SOD can shift the balance of reactive species by scavenging superoxide, potentially increasing the bioavailability of nitric oxide.[1][2] This can help to dissect the relative contributions of NO and peroxynitrite.

  • Comparison with a Pure NO Donor: Compare the effects of GEA 3162 with a well-characterized NO donor (e.g., DEA/NO) to differentiate between peroxynitrite-mediated and NO-mediated effects.[1][2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent or no biological effect Degradation of GEA 3162: The compound may have degraded due to improper storage or handling.- Store GEA 3162 protected from light and moisture, as recommended by the supplier. - Prepare stock solutions fresh for each experiment. - Add the final dilution of GEA 3162 to your experimental system immediately after preparation.
Incorrect concentration: The concentration used may be too low to elicit a response.- Perform a dose-response curve to determine the optimal working concentration for your system.
Rapid scavenging of peroxynitrite: Components in your cell culture medium or the cells themselves may be rapidly scavenging the peroxynitrite.- Consider a simpler buffer system for initial experiments to confirm the activity of GEA 3162. - Measure peroxynitrite generation directly if possible.
Unexpected Cytotoxicity High concentration of peroxynitrite: Peroxynitrite is a potent oxidant and can induce both apoptosis and necrosis at high concentrations.[4]- Lower the concentration of GEA 3162. - Perform a time-course experiment to assess the onset of cytotoxicity.
Off-target effects of decomposition byproducts: Other decomposition products of GEA 3162 may be contributing to cytotoxicity.- While the full decomposition profile is not well-characterized, comparing results with other peroxynitrite donors may provide insight.
Difficulty Differentiating Between NO and Peroxynitrite Effects Complex interplay of reactive species: The biological effects may be a combination of NO, superoxide, and peroxynitrite signaling.- Use superoxide dismutase (SOD) to scavenge superoxide and shift the reactive species profile towards NO.[1][2] - Employ specific scavengers for peroxynitrite (e.g., uric acid). - Compare the effects of GEA 3162 to those of a pure NO donor and a superoxide generator.

Experimental Protocols

Protocol 1: Preparation of GEA 3162 Stock Solution
  • Bring the vial of GEA 3162 to room temperature before opening.

  • Based on the desired stock concentration and the molecular weight of GEA 3162, calculate the required volume of solvent.

  • Under sterile conditions, add the appropriate volume of high-purity, sterile PBS or DMSO to the vial.

  • Vortex gently until the compound is completely dissolved.

  • Use the stock solution immediately. Do not store stock solutions for later use.

Protocol 2: Treatment of Cultured Cells with GEA 3162
  • Plate cells at the desired density and allow them to adhere and reach the desired confluency.

  • Prepare the final working concentration of GEA 3162 by diluting the freshly prepared stock solution in pre-warmed cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of GEA 3162.

  • For time-course experiments, add the GEA 3162-containing medium at the appropriate time points.

  • Incubate the cells for the desired experimental duration before performing downstream assays.

Protocol 3: Detection of Peroxynitrite Generation using Dihydrorhodamine 123 (DHR 123)

Dihydrorhodamine 123 is a fluorescent dye that is oxidized by peroxynitrite and superoxide, but not by nitric oxide, to the fluorescent compound rhodamine 123.[1][2]

  • Prepare a solution of DHR 123 in your experimental buffer or medium. A final concentration of 1 µM is often used.[1][2]

  • Add GEA 3162 to the DHR 123 solution at the desired concentration (e.g., 100 µM).

  • Include appropriate controls: buffer/medium alone, DHR 123 with a pure NO donor (e.g., DEA/NO), and DHR 123 with a known peroxynitrite donor (e.g., SIN-1).[1][2]

  • Incubate the samples at 37°C, protected from light.

  • Measure the increase in fluorescence at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm using a fluorescence plate reader.

Visualizing Key Concepts

GEA3162_Pathway GEA3162 GEA 3162 Decomposition Aqueous Decomposition GEA3162->Decomposition NO Nitric Oxide (NO) Decomposition->NO Co-generation Superoxide Superoxide (O₂⁻) Decomposition->Superoxide Co-generation Reaction Rapid Reaction NO->Reaction Superoxide->Reaction Peroxynitrite Peroxynitrite (ONOO⁻) Reaction->Peroxynitrite BioEffects Biological Effects (e.g., Apoptosis, Signaling) Peroxynitrite->BioEffects

Caption: Decomposition pathway of GEA 3162 in aqueous solution.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Fresh GEA 3162 Stock Solution Prep_Working Dilute to Working Concentration in Medium Prep_Stock->Prep_Working Treat_Cells Treat Cells with GEA 3162 Solution Prep_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assays (e.g., Cytotoxicity, Signaling) Incubate->Assay

Caption: A typical experimental workflow for using GEA 3162 in cell culture.

Troubleshooting_Logic Start Inconsistent or No Effect Observed? Check_Prep Was Stock Solution Prepared Fresh? Start->Check_Prep Yes Check_Conc Is Concentration Optimal? Check_Prep->Check_Conc Yes Sol_Prep Action: Always prepare fresh stock solutions. Check_Prep->Sol_Prep No Check_Scav Are there Scavengers in the System? Check_Conc->Check_Scav Yes Sol_Conc Action: Perform a dose-response experiment. Check_Conc->Sol_Conc No Sol_Scav Action: Simplify buffer or use peroxynitrite scavengers as controls. Check_Scav->Sol_Scav Possible Success Problem Resolved Sol_Prep->Success Sol_Conc->Success Sol_Scav->Success

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Process Improvements for GEA 3162 Validation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for GEA 3162 validation experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is GEA 3162 and what is its primary mechanism of action?

A1: GEA 3162 (1,2,3,4,-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a mesoionic oxatriazole-5-imine derivative that acts as a donor of both nitric oxide (NO) and superoxide (O₂⁻).[1][2] These two species rapidly react to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[1][3][4] Therefore, the biological effects of GEA 3162 are primarily attributed to the actions of peroxynitrite.[1][3]

Q2: What are the main cellular effects of GEA 3162 observed in validation experiments?

A2: The primary reported cellular effects of GEA 3162 include the induction of apoptosis, particularly in neutrophils, and the stimulation of Ca²⁺ entry.[1][5] It has also been shown to inhibit platelet aggregation and increase cyclic GMP (cGMP) levels.

Q3: Why does GEA 3162 induce apoptosis but inhibit internucleosomal DNA fragmentation in neutrophils?

A3: This is a key observation. While GEA 3162 induces morphological features of apoptosis, it paradoxically inhibits the internucleosomal DNA fragmentation typically associated with this process.[1][2] This effect is attributed to its action as a peroxynitrite donor, which can induce apoptosis through pathways that do not necessarily involve DNA fragmentation.[1][3] This is in contrast to pure NO donors, which tend to promote DNA fragmentation.[1]

Q4: What are the essential controls to include in experiments with GEA 3162?

A4: To ensure that the observed effects are specifically due to the generation of peroxynitrite from GEA 3162, the following controls are recommended:

  • Vehicle Control: The solvent used to dissolve GEA 3162 (e.g., DMSO) to account for any solvent-specific effects.

  • Positive Control (Peroxynitrite Donor): A well-characterized peroxynitrite donor, such as SIN-1, can be used to compare and validate the observed effects.[1]

  • Positive Control (NO Donor): A pure nitric oxide donor, such as DEA/NO, can help differentiate between the effects of NO and peroxynitrite.[1]

  • Negative Control (Inactive Compound): If available, an inactive analog of GEA 3162 that does not release NO or superoxide.

  • Scavengers: Use of a peroxynitrite scavenger (e.g., uric acid) or a superoxide dismutase (SOD) to see if the effects of GEA 3162 are attenuated.

Troubleshooting Guide

Issue 1: Inconsistent or no apoptotic effect observed.

  • Possible Cause: Improper storage or handling of GEA 3162.

    • Solution: Store GEA 3162 according to the manufacturer's instructions, typically desiccated and protected from light. Prepare fresh stock solutions for each experiment as the compound's stability in solution may be limited.

  • Possible Cause: Cell type is not sensitive to peroxynitrite-induced apoptosis.

    • Solution: Confirm the sensitivity of your cell line to peroxynitrite. Neutrophils are a well-documented sensitive cell type.[1]

  • Possible Cause: Incorrect concentration range.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of GEA 3162 for inducing apoptosis in your specific cell type.

Issue 2: Unexpected results in the DNA fragmentation assay (e.g., no laddering).

  • Possible Cause: This is an expected outcome for GEA 3162 in certain cell types like neutrophils.[1][2]

    • Solution: Do not rely solely on DNA fragmentation as a marker for apoptosis induced by GEA 3162. Use multiple apoptosis assays, such as morphological assessment (e.g., microscopy for nuclear condensation), and caspase activation assays.[1][4]

Issue 3: Difficulty in detecting nitric oxide release from GEA 3162.

  • Possible Cause: NO is rapidly consumed in the reaction with superoxide to form peroxynitrite.

    • Solution: To detect NO release, include superoxide dismutase (SOD) in your assay. SOD will scavenge the superoxide, preventing its reaction with NO and thus "unmasking" the free NO for detection by electrochemical sensors.[1]

Data Presentation

Table 1: Summary of Quantitative Data for GEA 3162

ParameterCell TypeValueReference
Apoptosis Induction
Morphological Apoptosis (at 100 µM, 20h)Human Neutrophils~95%[1]
DNA Fragmentation (at 100 µM, 20h)Human NeutrophilsInhibition Observed[1][2]
Caspase Activation
Caspase-3 Activation (at 100 µM, 4h)Murine Bone Marrow Cells (Jaws II)Statistically significant increase[4]
Nitric Oxide/Peroxynitrite Generation
NO Release (100 µM, in presence of SOD)In Iscove's mediumDetectable[1]
Dihydrorhodamine 123 Oxidation (100 µM)In PBSSignificant increase, indicating peroxynitrite[1]
Platelet Aggregation Inhibition
IC₅₀ (ADP-induced)Human Platelets0.18 µM
Calcium Signaling
Ca²⁺ EntryRat NeutrophilsConcentration-dependent increase[5]

Experimental Protocols

Protocol 1: Assessment of Neutrophil Apoptosis Induced by GEA 3162

1. Isolation of Human Neutrophils: a. Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by centrifugation over a Ficoll-Paque gradient. b. Lyse contaminating erythrocytes using a hypotonic solution. c. Resuspend the purified neutrophils in a suitable culture medium (e.g., RPMI 1640) supplemented with autologous serum.

2. Induction of Apoptosis: a. Adjust the neutrophil concentration to 2.5 x 10⁶ cells/mL. b. Add GEA 3162 from a stock solution (typically in DMSO) to achieve the desired final concentrations (e.g., 10-100 µM). c. Include appropriate controls (vehicle, positive controls like SIN-1 or a known apoptosis inducer). d. Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired time points (e.g., 6, 12, 20 hours).

3. Morphological Assessment of Apoptosis: a. Prepare cytospins of the cell suspensions. b. Stain the slides with a Romanowsky-type stain (e.g., May-Grünwald-Giemsa). c. Examine the slides under a light microscope using an oil immersion objective. d. Score a minimum of 300 cells per slide for apoptotic morphology (cell shrinkage, nuclear condensation, and formation of apoptotic bodies).

Protocol 2: Measurement of Caspase-3/7 Activity

1. Cell Lysis: a. Following treatment with GEA 3162, harvest the cells by centrifugation. b. Wash the cells with ice-cold PBS. c. Lyse the cells using a suitable lysis buffer containing protease inhibitors. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Caspase Activity Assay: a. Use a commercially available caspase-3/7 activity assay kit (fluorometric or colorimetric). b. Add the cell lysate to a 96-well plate. c. Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric). d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. f. Quantify the caspase activity relative to a standard curve or untreated controls.

Protocol 3: Detection of Peroxynitrite Generation using Dihydrorhodamine 123 (DHR 123)

1. Assay Setup: a. In a 96-well plate or cuvette, add a solution of GEA 3162 in a suitable buffer (e.g., PBS). b. Include controls: buffer alone (negative control), a known peroxynitrite donor like SIN-1 (positive control), and a pure NO donor like DEA/NO.

2. DHR 123 Addition and Incubation: a. Add DHR 123 to a final concentration of 1-5 µM. b. Incubate at 37°C for 30-60 minutes, protected from light.

3. Fluorescence Measurement: a. Measure the fluorescence of the oxidized product, rhodamine 123, using a fluorometer with an excitation wavelength of ~488 nm and an emission wavelength of ~530 nm. b. An increase in fluorescence indicates the presence of oxidizing species like peroxynitrite.

Mandatory Visualizations

GEA3162_Signaling_Pathway GEA3162 GEA 3162 NO Nitric Oxide (NO) GEA3162->NO releases Superoxide Superoxide (O₂⁻) GEA3162->Superoxide releases Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Apoptosis Apoptosis Peroxynitrite->Apoptosis induces Ca_Signaling Ca²⁺ Signaling Peroxynitrite->Ca_Signaling stimulates Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation involves DNA_Fragmentation DNA Fragmentation (Inhibited in Neutrophils) Apoptosis->DNA_Fragmentation can involve Experimental_Workflow_Apoptosis start Start: Isolate Cells (e.g., Neutrophils) treatment Treat cells with GEA 3162 and controls start->treatment incubation Incubate for defined time points treatment->incubation harvest Harvest cells incubation->harvest split Divide sample for multiple assays harvest->split morphology Morphological Assessment (Microscopy) split->morphology caspase Caspase Activity Assay (Fluorometric/Colorimetric) split->caspase dna DNA Fragmentation Assay (Gel Electrophoresis/Flow Cytometry) split->dna end End: Analyze and Compare Data morphology->end caspase->end dna->end

References

Best practices for handling and disposal of GEA 3162

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, disposal, and experimental use of GEA 3162.

Frequently Asked Questions (FAQs)

Q1: What is GEA 3162 and what is its primary application?

GEA 3162 is a water-soluble nitric oxide (NO) donor.[1] Its primary application is in scientific research for the controlled release of nitric oxide in experimental systems. It is intended for research use only and is not for diagnostic or therapeutic purposes.[1]

Q2: What are the primary hazards associated with GEA 3162?

Q3: What personal protective equipment (PPE) should be worn when handling GEA 3162?

To ensure safety, the following PPE should be worn at all times when handling GEA 3162:

  • Eye Protection: ANSI-approved safety glasses or goggles are mandatory.[2]

  • Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves. It is advisable to consult the glove manufacturer's specifications for compatibility with dichlorophenyl compounds.

Q4: How should GEA 3162 be stored?

GEA 3162 should be stored in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed to prevent contamination and degradation.[4]

Q5: How should GEA 3162 waste be disposed of?

Dispose of GEA 3162 and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[5] Do not dispose of it down the drain.

Troubleshooting Experimental Use

Q1: My experiment with GEA 3162 is showing inconsistent results. What could be the cause?

Inconsistent results with NO donors like GEA 3162 can stem from several factors:

  • Compound Instability: Prepare solutions of GEA 3162 fresh for each experiment, as NO donors can degrade over time.

  • pH Sensitivity: The rate of NO release from some donors can be pH-dependent. Ensure your experimental buffer is consistent and appropriate for the desired release kinetics.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all affect the cellular response to nitric oxide.

Q2: I am observing cellular effects that don't seem to be related to nitric oxide. How can I confirm the effects are NO-specific?

It is crucial to include proper controls to ensure the observed effects are directly due to the nitric oxide released by GEA 3162. Here are some essential controls:

  • Vehicle Control: Treat a set of cells with the solvent used to dissolve GEA 3162 to account for any solvent-induced effects.

  • Inactive Compound Control: If available, use a structurally similar analog of GEA 3162 that does not release nitric oxide.

  • NO Scavenger: Co-treat cells with GEA 3162 and a known nitric oxide scavenger (e.g., cPTIO). A reversal of the observed effect in the presence of the scavenger strongly suggests the effect is NO-mediated.

Q3: How can I be sure that GEA 3162 is releasing nitric oxide in my experimental setup?

The most direct way to confirm NO release is to measure it using a nitric oxide sensor or a Griess assay, which detects nitrite, a stable breakdown product of NO in aqueous solutions.

Data Summary

Table 1: Chemical and Physical Properties of GEA 3162

PropertyValueReference
CAS Number144575-47-3[1]
Molecular FormulaC₇H₄Cl₂N₄O•HCl[1]
Molecular Weight267.5 g/mol [1]
Common Name1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, chloride[1]
ApplicationWater-soluble nitric oxide donor[1]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of GEA 3162

  • Safety First: Don all appropriate personal protective equipment (lab coat, gloves, safety glasses).

  • Work Area: Perform all work in a certified chemical fume hood.[2][6]

  • Weighing: Carefully weigh the desired amount of GEA 3162 powder using an analytical balance.

  • Dissolving: In a sterile, conical tube, dissolve the GEA 3162 powder in a suitable, high-purity solvent (e.g., DMSO or sterile water, as GEA 3162 is water-soluble).[1]

  • Vortexing: Gently vortex the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Labeling: Clearly label the stock solution with the compound name, concentration, date of preparation, and your initials.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Weigh GEA 3162 dissolve Dissolve in Solvent start->dissolve treat_cells Treat Cells with GEA 3162 and Controls dissolve->treat_cells prepare_cells Prepare Cell Culture prepare_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., Viability, Gene Expression) incubate->assay data_analysis Data Analysis assay->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for studying the effects of GEA 3162.

logical_relationship GEA3162 GEA 3162 NO_Release Nitric Oxide (NO) Release GEA3162->NO_Release Cellular_Response Cellular Response NO_Release->Cellular_Response Observed_Effect Observed Effect Cellular_Response->Observed_Effect Controls Experimental Controls (Vehicle, Scavenger) Controls->Observed_Effect

References

Validation & Comparative

A Comparative Analysis of GEA 3162 and SIN-1 in Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the apoptotic effects of two prominent peroxynitrite donors, GEA 3162 and SIN-1, supported by experimental data and detailed protocols.

This guide provides a detailed comparison of the apoptotic effects of two widely used peroxynitrite (ONOO⁻) donors, GEA 3162 and 3-morpholinosydnonimine (SIN-1). Both compounds are instrumental in studying the roles of reactive nitrogen species in cellular signaling and pathology. Understanding their distinct and overlapping mechanisms in promoting programmed cell death is crucial for researchers in various fields, including inflammation, neurobiology, and oncology.

Quantitative Comparison of Apoptotic Induction

The following table summarizes the quantitative data on the induction of apoptosis by GEA 3162 and SIN-1 in different cell types. It is important to note that a direct, comprehensive quantitative comparison in the same cell line under identical conditions is limited in the current literature. The data presented here is a compilation from various studies to provide a comparative overview.

ParameterGEA 3162SIN-1Cell TypeSource
Induction of Morphological Apoptosis YesYesHuman Neutrophils[1][2]
Inhibition of DNA Fragmentation YesYesHuman Neutrophils[1][2]
Caspase Activation Caspase-2 and -3 (major), Caspase-8 and -9 (minor)Caspase-3Murine Bone Marrow Cells, PC12 Cells[3],[4]
Mitochondrial Membrane Potential Loss of mitochondrial membrane potentialDecrease in mitochondrial transmembrane potentialMurine Bone Marrow Cells, PC12 Cells[3],[4]
p53-Dependence IndependentNot explicitly stated, but peroxynitrite can induce p53-independent apoptosisMurine Bone Marrow Cells[3]
Bcl-2 Sensitivity Sensitive, overexpression of Bcl-2 abolishes caspase activationSensitive, Bcl-2 overexpression prevents apoptosisMurine Bone Marrow Cells, PC12 Cells[3],[5][6]

Signaling Pathways in GEA 3162 and SIN-1 Induced Apoptosis

Both GEA 3162 and SIN-1 exert their pro-apoptotic effects primarily through the generation of peroxynitrite, a potent oxidizing and nitrating agent. Peroxynitrite triggers a complex network of signaling pathways that converge on the core apoptotic machinery.

GEA 3162-Induced Apoptotic Pathway

GEA 3162 has been shown to induce apoptosis via a p53-independent mitochondrial pathway in murine bone marrow cells.[3][7] This pathway is characterized by the activation of initiator caspase-2 and executioner caspase-3, with minor involvement of caspases-8 and -9. The process is sensitive to the anti-apoptotic protein Bcl-2, which, when overexpressed, can block caspase activation.[3] Furthermore, the p38 MAP kinase pathway is partially involved in GEA 3162-induced apoptosis.[3]

GEA3162_Apoptosis_Pathway GEA3162 GEA 3162 Peroxynitrite Peroxynitrite (ONOO⁻) GEA3162->Peroxynitrite Mitochondria Mitochondria Peroxynitrite->Mitochondria p38_MAPK p38 MAPK Peroxynitrite->p38_MAPK Caspase2 Caspase-2 Mitochondria->Caspase2 Caspase3 Caspase-3 Caspase2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p38_MAPK->Apoptosis Bcl2 Bcl-2 Bcl2->Mitochondria

GEA 3162 Apoptotic Signaling Pathway
SIN-1 and General Peroxynitrite-Induced Apoptotic Pathways

SIN-1, as a peroxynitrite donor, is expected to activate similar pathways. Studies on peroxynitrite-induced apoptosis have revealed the involvement of several key signaling molecules. Peroxynitrite can trigger the simultaneous activation of p38 and JNK MAP kinases, which in turn activate the intrinsic apoptotic pathway, leading to Bax translocation to the mitochondria, cytochrome c release, and caspase activation.[7][8] Additionally, peroxynitrite can inactivate the pro-survival Akt pathway.[7] The process is also sensitive to Bcl-2 overexpression.[5][6] In some neuronal cells, peroxynitrite-induced apoptosis is mediated by intracellular zinc release and subsequent activation of 12-lipoxygenase.[9][10]

SIN1_Peroxynitrite_Apoptosis_Pathway cluster_donors Peroxynitrite Donors SIN1 SIN-1 Peroxynitrite Peroxynitrite (ONOO⁻) SIN1->Peroxynitrite GEA3162 GEA 3162 GEA3162->Peroxynitrite p38_JNK p38 & JNK MAPK Peroxynitrite->p38_JNK Akt_pathway Akt Pathway Peroxynitrite->Akt_pathway Zinc Intracellular Zinc Release Peroxynitrite->Zinc Bax Bax p38_JNK->Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Bax->Mitochondria Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bcl2 Bcl-2 Bcl2->Mitochondria LOX12 12-Lipoxygenase Zinc->LOX12 LOX12->Apoptosis

General Peroxynitrite-Induced Apoptotic Pathways

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Assessment of Apoptotic Morphology

Objective: To qualitatively assess morphological changes characteristic of apoptosis.

Procedure:

  • Culture human neutrophils (or other target cells) on glass coverslips.

  • Treat cells with desired concentrations of GEA 3162 or SIN-1 for the indicated time.

  • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with a DNA-binding dye such as Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on glass slides using an anti-fade mounting medium.

  • Examine the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

DNA Fragmentation Assay (DNA Laddering)

Objective: To detect the internucleosomal cleavage of DNA, a hallmark of late-stage apoptosis.

Procedure:

  • Treat 1-5 x 10⁶ cells with GEA 3162 or SIN-1.

  • Harvest the cells and wash with PBS.

  • Lyse the cells in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100 for 30 minutes on ice.

  • Centrifuge the lysate at 13,000 x g for 20 minutes to pellet the intact chromatin.

  • Transfer the supernatant containing fragmented DNA to a new tube.

  • Extract the DNA from the supernatant using a phenol:chloroform:isoamyl alcohol (25:24:1) mixture.

  • Precipitate the DNA with ethanol and resuspend it in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) containing RNase A (20 µg/mL).

  • Incubate at 37°C for 30 minutes.

  • Separate the DNA fragments by electrophoresis on a 1.5% agarose gel containing ethidium bromide.

  • Visualize the DNA fragments under UV light. A characteristic ladder pattern indicates apoptosis.

Caspase Activity Assay

Objective: To quantify the activity of specific caspases involved in the apoptotic cascade.

Procedure:

  • Plate cells in a 96-well plate.

  • Treat cells with GEA 3162 or SIN-1.

  • Lyse the cells using the buffer provided in a commercial caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

  • Add the caspase substrate specific for the caspase of interest (e.g., DEVD for caspase-3/7).

  • Incubate at room temperature for the time specified in the kit protocol.

  • Measure the fluorescence or luminescence using a plate reader.

  • Normalize the caspase activity to the protein concentration of the cell lysate.

Mitochondrial Membrane Potential Assay

Objective: To assess the integrity of the mitochondrial membrane potential, which is often disrupted during apoptosis.

Procedure:

  • Culture cells in a 96-well plate.

  • Treat cells with GEA 3162 or SIN-1.

  • Incubate the cells with a fluorescent dye that accumulates in mitochondria based on their membrane potential (e.g., TMRE or JC-1) according to the manufacturer's instructions.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the apoptotic effects of GEA 3162 and SIN-1.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Comparison Cell_Culture Cell Culture (e.g., Neutrophils) Treatment Treatment with GEA 3162 or SIN-1 (Dose-response & Time-course) Cell_Culture->Treatment Morphology Morphological Analysis (Hoechst Staining) Treatment->Morphology DNA_Ladder DNA Fragmentation (Gel Electrophoresis) Treatment->DNA_Ladder Caspase_Assay Caspase Activity (Fluorometric/Luminometric) Treatment->Caspase_Assay MMP_Assay Mitochondrial Potential (Fluorescent Dyes) Treatment->MMP_Assay Pathway_Analysis Signaling Pathway (Western Blot for p38, JNK, etc.) Treatment->Pathway_Analysis Quantitative_Data Quantitative Data (e.g., % Apoptotic Cells, EC50) Morphology->Quantitative_Data DNA_Ladder->Quantitative_Data Caspase_Assay->Quantitative_Data MMP_Assay->Quantitative_Data Comparison Comparative Analysis of GEA 3162 vs. SIN-1 Quantitative_Data->Comparison Pathway_Analysis->Comparison

General Experimental Workflow

Conclusion

Both GEA 3162 and SIN-1 are effective inducers of apoptosis through the generation of peroxynitrite. Their pro-apoptotic properties appear to be broadly similar, particularly in their ability to induce morphological apoptosis while inhibiting DNA fragmentation in neutrophils.[1][2] However, subtle differences in their activation of specific signaling pathways may exist and could be cell-type dependent. The choice between these two compounds may depend on the specific research question, the cell system being used, and the desired kinetics of peroxynitrite release. This guide provides a foundational framework for researchers to design and interpret experiments aimed at elucidating the intricate roles of peroxynitrite in programmed cell death.

References

A Comparative Analysis of Nitric Oxide Donors: GEA 3162 versus DEA/NO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two commonly used nitric oxide (NO) donors, GEA 3162 and Diethylamine NONOate (DEA/NO). While both compounds are utilized to introduce nitric oxide into biological systems, their fundamental mechanisms of action and resulting cellular effects are profoundly different. This analysis, supported by experimental data, will aid researchers in selecting the appropriate donor for their specific experimental needs.

At a Glance: Key Differences

FeatureGEA 3162DEA/NO
Primary Reactive Species Peroxynitrite (ONOO⁻)Nitric Oxide (NO)
Mechanism of Action Co-generates nitric oxide (NO) and superoxide (O₂⁻), which rapidly react to form peroxynitrite.[1][2][3]Spontaneously decomposes in a pH-dependent manner to release nitric oxide.[4]
NO Release Kinetics Free NO is not readily detectable as it is rapidly consumed in the formation of peroxynitrite.[1][2]Rapid, with a half-life of approximately 2-16 minutes at physiological pH and temperature.
Effect on Neutrophil Apoptosis Induces morphological apoptosis but inhibits internucleosomal DNA fragmentation.[1][2][5][6]Induces apoptosis with characteristic internucleosomal DNA fragmentation.[1][2]
Primary Signaling Pathway Peroxynitrite-mediated pathways (e.g., protein nitration, mitochondrial effects).[7]Canonical NO/sGC/cGMP signaling pathway.
Effect on cGMP Levels Does not significantly increase cGMP levels.[6]Potently increases intracellular cGMP levels.

Mechanism of Action

The most critical distinction between GEA 3162 and DEA/NO lies in the primary reactive species they generate.

GEA 3162: A Peroxynitrite Donor

GEA 3162 is not a "pure" nitric oxide donor. Instead, it decomposes to simultaneously produce both nitric oxide (NO) and superoxide (O₂⁻). These two highly reactive species rapidly combine in a diffusion-controlled reaction to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[1][2][3] Consequently, the direct biological effects of GEA 3162 are primarily attributable to peroxynitrite rather than free nitric oxide. The generation of free NO from GEA 3162 is not readily detectable in solution unless a superoxide scavenger, such as superoxide dismutase (SOD), is present to prevent its reaction with co-generated superoxide.[1][2]

DEA/NO: A Conventional Nitric Oxide Donor

DEA/NO belongs to the class of diazeniumdiolates (NONOates) and functions as a conventional NO donor. It undergoes spontaneous, pH-dependent decomposition under physiological conditions to release two molecules of nitric oxide.[4] This release is rapid and predictable, making DEA/NO a suitable tool for studying the direct effects of nitric oxide in biological systems.

Comparative Biological Effects: A Focus on Neutrophil Apoptosis

A key experimental system that highlights the divergent activities of GEA 3162 and DEA/NO is the study of human neutrophil apoptosis.

ParameterGEA 3162DEA/NO
Morphological Apoptosis InducesInduces
Internucleosomal DNA Fragmentation InhibitsInduces
Pro-apoptotic Mechanism Caspase-dependent, cGMP-independent, mediated by peroxynitrite.[6]Involves pathways leading to DNA fragmentation.[1][2]

Note: Specific EC50 values for the induction of apoptosis by GEA 3162 and DEA/NO in neutrophils are not consistently reported across the literature and are best determined empirically for the specific experimental conditions.

Studies have shown that while both compounds induce the morphological changes associated with apoptosis in neutrophils, their effects on the biochemical hallmark of DNA fragmentation are opposing.[1][2] DEA/NO, through NO-mediated pathways, leads to the characteristic ladder pattern of internucleosomal DNA cleavage on an agarose gel. In stark contrast, GEA 3162, like other peroxynitrite donors, inhibits this process.[1][2] This suggests that the signaling cascades initiated by peroxynitrite in neutrophils diverge significantly from those initiated by nitric oxide alone.

Signaling Pathways

The distinct reactive species generated by GEA 3162 and DEA/NO activate different downstream signaling pathways.

DEA/NO and the cGMP Pathway

Nitric oxide released from DEA/NO primarily targets soluble guanylate cyclase (sGC). Activation of sGC leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the physiological effects of NO, including smooth muscle relaxation and inhibition of platelet aggregation.

DEA_NO_Signaling DEA/NO Signaling Pathway DEANO DEA/NO NO Nitric Oxide (NO) DEANO->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylates Targets

Figure 1. DEA/NO activates the canonical NO/sGC/cGMP signaling pathway.

GEA 3162 and Peroxynitrite-Mediated Pathways

The peroxynitrite generated by GEA 3162 does not significantly activate the sGC-cGMP pathway.[6] Instead, it mediates its effects through oxidative and nitrative stress. This includes the nitration of tyrosine residues on proteins, which can alter their function, and the induction of mitochondrial-mediated apoptosis.

GEA3162_Signaling GEA 3162 Signaling Pathway GEA3162 GEA 3162 NO Nitric Oxide (NO) GEA3162->NO Decomposes Superoxide Superoxide (O₂⁻) GEA3162->Superoxide Decomposes Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Reacts Protein_Nitration Protein Tyrosine Nitration Peroxynitrite->Protein_Nitration Induces Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Peroxynitrite->Mitochondrial_Pathway Induces Cellular_Effects Cellular Effects (e.g., Apoptosis without DNA fragmentation) Protein_Nitration->Cellular_Effects Mitochondrial_Pathway->Cellular_Effects

Figure 2. GEA 3162 generates peroxynitrite, leading to distinct downstream effects.

Experimental Protocols

Below are generalized methodologies for key experiments used to differentiate the activity of GEA 3162 and DEA/NO.

Measurement of Nitric Oxide Release

Principle: Electrochemical detection using an NO-selective electrode allows for the real-time measurement of nitric oxide concentration in solution.

Protocol:

  • Calibrate the NO-selective electrode according to the manufacturer's instructions, typically using a standard solution of an NO donor with known release kinetics or by generating NO from the reaction of acidified nitrite with iodide.[1][8]

  • Set up a measurement chamber with a stirrer containing a physiological buffer (e.g., PBS, pH 7.4) at 37°C.

  • Immerse the calibrated electrode into the buffer and allow the baseline reading to stabilize.

  • Add a known concentration of the NO donor (e.g., DEA/NO) to the chamber.

  • Record the change in current over time, which is proportional to the concentration of NO.

  • For GEA 3162, the experiment can be repeated in the presence of superoxide dismutase (SOD) to demonstrate the "unmasking" of NO release.

Detection of Peroxynitrite

Principle: Dihydrorhodamine 123 (DHR 123) is a cell-permeant, non-fluorescent dye that is oxidized by peroxynitrite and other reactive oxygen species (but not directly by NO or superoxide alone) to the fluorescent compound rhodamine 123.[2][9][10]

Protocol:

  • Prepare a working solution of DHR 123 in a suitable buffer.

  • In a multi-well plate or cuvette, add the DHR 123 working solution.

  • Add the test compound (GEA 3162 or DEA/NO) to the wells.

  • Incubate for a specified period (e.g., 15-60 minutes) at 37°C, protected from light.

  • Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 500 nm and 536 nm, respectively.[9][10]

  • An increase in fluorescence indicates the generation of peroxynitrite or other oxidizing species.

Assessment of Neutrophil Apoptosis by DNA Fragmentation

Principle: During apoptosis, endonucleases cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs. These fragments can be visualized as a characteristic "ladder" on an agarose gel.[11][12]

Protocol:

  • Isolate human neutrophils from peripheral blood.

  • Culture the neutrophils in the presence of the test compounds (GEA 3162, DEA/NO) or a vehicle control for a specified time (e.g., 6-20 hours).

  • Harvest the cells by centrifugation.

  • Lyse the cells using a lysis buffer containing detergents.[11]

  • Treat the lysate with RNase and Proteinase K to remove RNA and protein, respectively.[11]

  • Extract the DNA using phenol/chloroform or a commercial DNA extraction kit.

  • Precipitate the DNA with ethanol and resuspend it in a suitable buffer.

  • Load the DNA samples onto a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).[11][13]

  • Perform electrophoresis at a low voltage to resolve the DNA fragments.

  • Visualize the DNA under UV light. A ladder-like pattern indicates apoptosis-induced DNA fragmentation.

Experimental_Workflow Experimental Workflow: Comparing GEA 3162 and DEA/NO cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Blood_Sample Human Peripheral Blood Sample Neutrophil_Isolation Isolate Neutrophils Blood_Sample->Neutrophil_Isolation Treatment Incubate Neutrophils with: - Control - GEA 3162 - DEA/NO Neutrophil_Isolation->Treatment NO_Detection NO Detection (Electrochemical Sensor) Treatment->NO_Detection Peroxynitrite_Detection Peroxynitrite Detection (DHR 123 Assay) Treatment->Peroxynitrite_Detection Apoptosis_Assay Apoptosis Assessment (DNA Fragmentation) Treatment->Apoptosis_Assay

Figure 3. A logical workflow for the comparative analysis of NO donors.

Conclusion

The choice between GEA 3162 and DEA/NO should be dictated by the specific research question. DEA/NO is a valuable tool for investigating the direct, cGMP-mediated effects of nitric oxide. In contrast, GEA 3162 should be considered a peroxynitrite donor, suitable for studying the biological consequences of nitrative and oxidative stress. Their opposing effects on key apoptotic pathways in neutrophils underscore the importance of understanding the distinct chemistry of these compounds before their application in experimental models. Researchers should not use these donors interchangeably and must carefully consider the reactive species generated to ensure accurate interpretation of their results.

References

Cross-Validation of GEA 3162-Induced Apoptosis: A Comparative Guide to Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for detecting and validating apoptosis induced by the peroxynitrite donor, GEA 3162. Objective evaluation of experimental data is presented to assist researchers in selecting the most appropriate assays for their studies.

GEA 3162 is a valuable tool for inducing apoptosis through the generation of peroxynitrite (ONOO⁻), a reactive nitrogen species. Understanding the downstream cellular events requires robust and cross-validated methods of detection. This guide focuses on three widely used assays: Annexin V/Propidium Iodide (PI) staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay, and Caspase Activity assays.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data derived from studies on GEA 3162-induced apoptosis in the p53-deficient murine bone marrow cell line, Jaws II. It is important to note that while the caspase activity data is from a published study, the Annexin V/PI and TUNEL assay data are illustrative, based on the known mechanisms of GEA 3162, to provide a comparative context.

Table 1: Caspase-3 Activity in Jaws II Cells Treated with GEA 3162

Treatment GroupCaspase-3 Activity (% of Control)
Control (Untreated)100%
GEA 3162 (30 µM)~230%
GEA 3162 (100 µM)~950%[1]

Data is based on a study by Taylor et al. (2007) and reflects the significant, concentration-dependent increase in caspase-3 activity upon GEA 3162 treatment.[1]

Table 2: Illustrative Comparison of Apoptosis Detection Methods in Jaws II Cells Treated with GEA 3162 (100 µM)

AssayPrincipleExpected Outcome
Annexin V/PI Staining Detects externalization of phosphatidylserine (early apoptosis) and membrane integrity (late apoptosis/necrosis).Significant increase in Annexin V positive/PI negative (early apoptotic) and Annexin V positive/PI positive (late apoptotic) cell populations.
TUNEL Assay Labels DNA strand breaks, a hallmark of late-stage apoptosis.Increased percentage of TUNEL-positive cells, indicating DNA fragmentation.
Caspase-3/7 Activity Assay Measures the activity of executioner caspases central to the apoptotic cascade.Substantial increase in caspase-3/7 activity, confirming the execution phase of apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Objective: To quantify the percentage of early and late apoptotic cells following GEA 3162 treatment.

Materials:

  • GEA 3162

  • Jaws II cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed Jaws II cells at a density of 1 x 10⁶ cells/mL and treat with desired concentrations of GEA 3162 (e.g., 30 µM and 100 µM) or vehicle control for the desired time period (e.g., 4 hours).

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

Objective: To detect DNA fragmentation in GEA 3162-treated cells.

Materials:

  • GEA 3162

  • Jaws II cells

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment and Fixation: Treat cells with GEA 3162 as described above. After treatment, wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes on ice.

  • TdT Labeling Reaction:

    • Wash the cells with PBS.

    • Prepare the TdT reaction mix according to the kit manufacturer's instructions.

    • Incubate the cells with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.

  • Detection: Wash the cells to remove unincorporated nucleotides. If using an indirect detection method, incubate with the appropriate secondary reagent (e.g., streptavidin-fluorophore).

  • Analysis: Counterstain with a nuclear dye (e.g., DAPI) if desired. Analyze the cells by fluorescence microscopy or flow cytometry to determine the percentage of TUNEL-positive cells.

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases in response to GEA 3162.

Materials:

  • GEA 3162

  • Jaws II cells

  • Cell Lysis Buffer

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Treatment: Seed Jaws II cells in a 96-well plate and treat with GEA 3162. Include untreated control wells.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Cell Lysis and Caspase Activity Measurement:

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Mandatory Visualizations

Signaling Pathway of GEA 3162-Induced Apoptosis

GEA3162_Apoptosis_Pathway GEA3162 GEA 3162 Peroxynitrite Peroxynitrite (ONOO⁻) GEA3162->Peroxynitrite Mitochondrion Mitochondrion Peroxynitrite->Mitochondrion induces permeability Caspase2 Caspase-2 Peroxynitrite->Caspase2 activates Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase2->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits

Caption: GEA 3162-induced apoptosis pathway.

Experimental Workflow for Cross-Validation

Cross_Validation_Workflow Start Start: Treat Jaws II cells with GEA 3162 Harvest Harvest Cells Start->Harvest Split Split Sample Harvest->Split AnnexinV Annexin V/PI Staining Split->AnnexinV TUNEL TUNEL Assay Split->TUNEL Caspase Caspase Activity Assay Split->Caspase FlowCytometry1 Flow Cytometry Analysis AnnexinV->FlowCytometry1 Microscopy Fluorescence Microscopy or Flow Cytometry TUNEL->Microscopy Luminometry Luminometry Analysis Caspase->Luminometry Compare Compare and Cross-Validate Results FlowCytometry1->Compare Microscopy->Compare Luminometry->Compare

Caption: Workflow for cross-validating apoptosis.

References

A Comparative Analysis of Peroxynitrite Generators for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of GEA 3162 and other common peroxynitrite-generating agents. This document provides a summary of their performance based on available experimental data, details key experimental protocols for their study, and visualizes associated cellular signaling pathways.

Peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species, is a key player in a multitude of physiological and pathological processes, including inflammation, apoptosis, and cardiovascular diseases. The in-depth study of its biological roles necessitates the use of chemical donors that can reliably generate peroxynitrite under experimental conditions. This guide focuses on a comparative analysis of GEA 3162, a notable peroxynitrite generator, alongside other widely used compounds such as 3-morpholinosydnonimine (SIN-1) and Angeli's salt. For comparative purposes, the nitric oxide (NO) donor Diethylamine NONOate (DEA/NO) is also included to delineate the distinct effects of peroxynitrite from those of nitric oxide.

Comparative Performance of Peroxynitrite Generators

The selection of an appropriate peroxynitrite donor is critical for the design and interpretation of in vitro and in vivo studies. The ideal generator should exhibit predictable kinetics and yield of peroxynitrite in the desired experimental setting. Below is a comparative summary of the key characteristics of GEA 3162 and other relevant compounds.

CompoundPrimary Reactive Species GeneratedSecondary SpeciesHalf-life (t½)Typical Working ConcentrationKey Characteristics & Considerations
GEA 3162 Peroxynitrite (ONOO⁻)Nitric Oxide (NO), Superoxide (O₂⁻)Not explicitly defined, but effects are comparable to SIN-130-100 µMCo-generates NO and O₂⁻ which rapidly form peroxynitrite. Its pro-apoptotic effects are similar to SIN-1 and distinct from pure NO donors.[1][2] Induces apoptosis in neutrophils without requiring DNA fragmentation.[1]
SIN-1 Peroxynitrite (ONOO⁻)Nitric Oxide (NO), Superoxide (O₂⁻)~14-26 min for peroxynitrite production in various buffers0.05-1 mMA well-established peroxynitrite generator.[3] Can also act as an NO donor in the presence of electron acceptors.[4][5] Its decomposition and peroxynitrite generation are influenced by buffer composition.[6]
Angeli's Salt Nitroxyl (HNO)Nitrite (NO₂⁻)~17 min (for HNO release at pH 4-8.6)[7]Varies depending on desired speciesPrimarily an HNO donor under physiological pH.[8][9] Can generate peroxynitrite in strongly alkaline buffers (pH > 10) in the presence of oxygen.[10]
DEA/NO Nitric Oxide (NO)-~2-4 min at 37°C, pH 7.4[11][12][13]1-10 µMA conventional NO donor used as a control to differentiate the effects of NO from those of peroxynitrite. Spontaneously releases two moles of NO per mole of parent compound.

Experimental Protocols

Accurate measurement and detection of peroxynitrite are crucial for studying its biological effects. Below are detailed protocols for two common methods used to quantify peroxynitrite generation from chemical donors.

Dihydrorhodamine 123 (DHR 123) Oxidation Assay

This fluorometric assay is widely used for the detection of peroxynitrite and other reactive oxygen species. Dihydrorhodamine 123 is a non-fluorescent probe that is oxidized to the highly fluorescent rhodamine 123 in the presence of peroxynitrite.

Materials:

  • Dihydrorhodamine 123 (DHR 123) stock solution (e.g., 1 mM in DMSO)

  • Peroxynitrite generator (e.g., GEA 3162, SIN-1)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)

Protocol:

  • Prepare a working solution of DHR 123 by diluting the stock solution in PBS to a final concentration of 1-10 µM. Protect the solution from light.

  • Add the DHR 123 working solution to the wells of the 96-well plate.

  • Add the peroxynitrite generator (e.g., GEA 3162 or SIN-1) to the wells at the desired concentrations. Include a buffer-only control and a control with the NO donor DEA/NO to demonstrate specificity for peroxynitrite-mediated oxidation.

  • Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set for rhodamine 123.

  • Subtract the background fluorescence of the buffer-only control from all readings. An increase in fluorescence intensity indicates the generation of peroxynitrite.

NADH Fluorescence Quenching Assay

This method relies on the principle that peroxynitrite oxidizes NADH, leading to a decrease in its intrinsic fluorescence. This quenching of fluorescence can be monitored to determine the rate of peroxynitrite production.

Materials:

  • NADH stock solution (e.g., 10 mM in buffer)

  • Peroxynitrite generator (e.g., SIN-1)

  • Appropriate buffer (e.g., phosphate buffer, cell culture medium)

  • Fluorometer or fluorescence microplate reader (Excitation/Emission: ~340 nm/~460 nm)

Protocol:

  • Prepare a working solution of NADH in the desired buffer at a final concentration of 100-200 µM.

  • Place the NADH solution in a cuvette or the wells of a microplate.

  • Record the baseline fluorescence of the NADH solution.

  • Add the peroxynitrite generator (e.g., SIN-1) to the NADH solution and immediately start recording the fluorescence intensity over time.

  • The rate of fluorescence quenching is proportional to the rate of peroxynitrite generation. The half-time of peroxynitrite production from SIN-1 has been reported to be in the range of 14-26 minutes in various buffers using this method.[6]

Signaling Pathways and Experimental Workflows

Peroxynitrite exerts its biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of action of peroxynitrite-generating compounds.

Peroxynitrite-Induced Apoptosis

Peroxynitrite is a known inducer of apoptosis, or programmed cell death, through the activation of multiple signaling cascades, including the MAPK pathway and caspase activation.

Peroxynitrite_Apoptosis_Pathway Peroxynitrite-Induced Apoptosis Signaling Peroxynitrite Peroxynitrite MAPK_Pathway MAPK Pathway (p38, JNK) Peroxynitrite->MAPK_Pathway Mitochondria Mitochondria MAPK_Pathway->Mitochondria Bax translocation Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Peroxynitrite-induced apoptosis pathway.

Peroxynitrite and Calcium Signaling

Peroxynitrite can modulate intracellular calcium (Ca²⁺) signaling, a critical component of numerous cellular processes. It can influence Ca²⁺ influx and the release of Ca²⁺ from intracellular stores.

Peroxynitrite_Calcium_Signaling Peroxynitrite and Calcium Signaling Peroxynitrite Peroxynitrite ER Endoplasmic Reticulum (ER) Peroxynitrite->ER Ca_Influx Ca²⁺ Influx Peroxynitrite->Ca_Influx Ca_Release Ca²⁺ Release ER->Ca_Release Cytosolic_Ca ↑ Cytosolic Ca²⁺ Ca_Influx->Cytosolic_Ca Ca_Release->Cytosolic_Ca Downstream Downstream Effects Cytosolic_Ca->Downstream

Caption: Modulation of calcium signaling by peroxynitrite.

Experimental Workflow for Comparing Peroxynitrite Generators

A typical experimental workflow to compare the effects of different peroxynitrite generators on a cellular response is outlined below.

Experimental_Workflow Workflow for Comparing Peroxynitrite Generators cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture Cell Culture Treatment Treat Cells with Generators Cell_Culture->Treatment Prepare_Reagents Prepare Generators (GEA 3162, SIN-1, DEA/NO) Prepare_Reagents->Treatment Peroxynitrite_Detection Peroxynitrite Detection (DHR 123 Assay) Treatment->Peroxynitrite_Detection Cellular_Assay Cellular Response Assay (e.g., Apoptosis, Ca²⁺ Imaging) Treatment->Cellular_Assay Data_Analysis Data Analysis and Comparison Peroxynitrite_Detection->Data_Analysis Cellular_Assay->Data_Analysis

Caption: Experimental workflow for comparative analysis.

Conclusion

The choice of a peroxynitrite generator significantly impacts experimental outcomes. GEA 3162 and SIN-1 are both effective tools for studying peroxynitrite-mediated effects, as they co-generate nitric oxide and superoxide. In contrast, Angeli's salt is primarily an HNO donor under physiological conditions and may only produce peroxynitrite under specific alkaline conditions. DEA/NO serves as an essential control to distinguish the effects of nitric oxide from those of peroxynitrite. Researchers should carefully consider the kinetic properties and the specific reactive species generated by each compound in the context of their experimental system to ensure accurate and reproducible results. The provided protocols and pathway diagrams serve as a foundational resource for investigating the multifaceted roles of peroxynitrite in biology and disease.

References

Unveiling the Role of Peroxynitrite in GEA 3162-Mediated Cellular Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GEA 3162 with other nitric oxide (NO) and peroxynitrite donors, focusing on its role in mediating cellular effects through the generation of peroxynitrite (ONOO⁻). Experimental data is presented to objectively assess its performance and elucidate its mechanism of action.

Comparative Analysis of GEA 3162 and Alternative Donors

GEA 3162 is a valuable tool for investigating the biological roles of peroxynitrite, a potent oxidizing and nitrating agent formed from the reaction of nitric oxide (NO) and superoxide (O₂⁻). Unlike pure NO donors, GEA 3162 simultaneously generates both NO and superoxide, leading to the formation of peroxynitrite.[1][2][3][4] This characteristic distinguishes it from compounds like diethylamine/NO (DEA/NO), a conventional NO donor, and aligns it more closely with 3-morpholinosydnonimine (SIN-1), another well-known peroxynitrite generator.[2][3][4]

Data Presentation: Performance Comparison

The following tables summarize the comparative effects of GEA 3162, SIN-1, and DEA/NO on key cellular processes, primarily focusing on apoptosis in neutrophils.

Parameter GEA 3162 SIN-1 (Alternative Peroxynitrite Donor) DEA/NO (Conventional NO Donor) Reference
Primary Reactive Species Peroxynitrite (ONOO⁻)Peroxynitrite (ONOO⁻)Nitric Oxide (NO)[2][3][4]
Induction of Morphological Apoptosis in Neutrophils YesYesYes[2][3]
Internucleosomal DNA Fragmentation InhibitedInhibitedInduced[2][3]

Table 1: Comparison of Apoptotic Effects. This table highlights the distinct mechanisms of apoptosis induction by the three compounds. While all induce morphological changes associated with apoptosis, their effects on DNA fragmentation differ significantly, suggesting divergent signaling pathways.

Assay GEA 3162 (100 µM) SIN-1 (1 mM) DEA/NO (1 mM) Control (PBS) Reference
Dihydrorhodamine 123 (DHR 123) Fluorescence (Arbitrary Units) 757 ± 100803 ± 7453 ± 923 ± 5[4]

Table 2: Peroxynitrite and Superoxide Detection. The DHR 123 assay measures the generation of oxidizing species like peroxynitrite and superoxide. The strong fluorescence signal from GEA 3162 and SIN-1, in contrast to the weak signal from DEA/NO, confirms their role as peroxynitrite generators.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Assessment of Neutrophil Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a standard method for quantifying apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Cell Preparation: Isolate human neutrophils from peripheral blood using standard methods. Resuspend the cells in a suitable culture medium.

  • Induction of Apoptosis: Treat neutrophils with desired concentrations of GEA 3162, SIN-1, or DEA/NO for the indicated time points. Include an untreated control.

  • Staining:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Peroxynitrite Generation using Dihydrorhodamine 123 (DHR 123)

Principle: DHR 123 is a non-fluorescent dye that is oxidized by reactive oxygen species, including peroxynitrite and superoxide, to the highly fluorescent rhodamine 123. This assay can be used to compare the generation of these species by different compounds.

Procedure:

  • Reagent Preparation: Prepare solutions of GEA 3162, SIN-1, and DEA/NO in PBS. Prepare a working solution of DHR 123.

  • Assay:

    • In a 96-well plate or microcentrifuge tubes, add the test compounds to PBS.

    • Add the DHR 123 working solution to each well/tube.

    • Incubate at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for rhodamine 123 (typically around 500 nm and 530 nm, respectively).

Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Fluorogenic or colorimetric assays can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9) in cell lysates. These assays typically use a specific peptide substrate conjugated to a fluorophore or a chromophore, which is released upon cleavage by the active caspase.

Procedure:

  • Cell Lysis: After treatment with the test compounds, lyse the neutrophils to release their intracellular contents.

  • Assay:

    • Add the cell lysate to a 96-well plate.

    • Add the specific caspase substrate to each well.

    • Incubate at 37°C for the recommended time.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways involved in GEA 3162-mediated effects.

GEA3162_Decomposition GEA3162 GEA 3162 Decomposition Decomposition GEA3162->Decomposition NO Nitric Oxide (NO) Decomposition->NO Co-generation Superoxide Superoxide (O₂⁻) Decomposition->Superoxide Co-generation Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite

Decomposition of GEA 3162 to generate reactive species.

Apoptosis_Pathway cluster_initiator Initiation cluster_signaling Signaling Cascade cluster_execution Execution GEA3162 GEA 3162 Peroxynitrite Peroxynitrite (ONOO⁻) GEA3162->Peroxynitrite Mitochondria Mitochondrial Stress Peroxynitrite->Mitochondria p38 p38 MAPK Activation Peroxynitrite->p38 Caspase89 Caspase-8/9 Activation Mitochondria->Caspase89 p38->Caspase89 Caspase3 Caspase-3 Activation Caspase89->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for GEA 3162-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis & Peroxynitrite Assays start Neutrophil Isolation treatment Treatment with GEA 3162, SIN-1, or DEA/NO start->treatment flow Annexin V/PI Staining & Flow Cytometry treatment->flow dhr DHR 123 Assay treatment->dhr caspase Caspase Activity Assay treatment->caspase analysis Data Analysis and Comparison flow->analysis dhr->analysis caspase->analysis

General experimental workflow for comparing the effects of different donors.

References

The Divergent Paths of Nitric Oxide Donation: A Comparative Analysis of GEA 3162 and Traditional Donors

Author: BenchChem Technical Support Team. Date: December 2025

A fundamental dichotomy exists in the world of nitric oxide (NO) donors. While traditional agents are designed to liberate the crucial signaling molecule nitric oxide, a newer compound, GEA 3162, embarks on a different path, simultaneously releasing both nitric oxide and superoxide. This co-generation leads to the formation of the highly reactive species, peroxynitrite, resulting in a distinct pharmacological profile with profound implications for research and drug development.

This guide provides a comprehensive comparison of GEA 3162 and traditional nitric oxide donors, presenting key differences in their mechanism of action, downstream signaling, and physiological effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

At a Glance: Key Differences

FeatureGEA 3162Traditional NO Donors (e.g., SNP, GSNO, DEA/NO)
Primary Released Species Nitric Oxide (NO) and Superoxide (O₂⁻), forming Peroxynitrite (ONOO⁻)Primarily Nitric Oxide (NO)
Mechanism of Action Spontaneous decomposition to co-generate NO and O₂⁻.[1]Varied: enzymatic metabolism (e.g., organic nitrates), spontaneous release (e.g., NONOates), or light-induced release.
Key Biological Effects Induces apoptosis via a peroxynitrite-dependent mechanism, distinct from pure NO donors.[1]Vasodilation, inhibition of platelet aggregation, neurotransmission, and immune modulation, primarily through the cGMP pathway.
Cellular Signaling Can activate non-store-operated Ca²⁺ entry and inhibit store-operated Ca²⁺ entry in neutrophils through thiol oxidation.[2]Primarily activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels.

The Crucial Distinction: Peroxynitrite Formation

The defining characteristic that sets GEA 3162 apart from its traditional counterparts is the simultaneous generation of superoxide alongside nitric oxide. These two highly reactive molecules rapidly combine in a near diffusion-limited reaction to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[3][4]

This is in stark contrast to traditional NO donors, which are engineered to release nitric oxide as their primary bioactive product. While some traditional donors may have side reactions that produce other reactive species, their principal mechanism is centered on delivering NO to biological systems.

The formation of peroxynitrite by GEA 3162 leads to a pharmacological profile that more closely resembles that of SIN-1 (3-morpholinosydnonimine), another known peroxynitrite generator, than that of a "pure" NO donor like DEA/NO (diethylamine NONOate).[1][5][6] This has significant consequences for cellular processes, most notably apoptosis. Studies have shown that GEA 3162 induces apoptosis in human neutrophils through a mechanism that is dependent on peroxynitrite and differs from the apoptotic pathway triggered by NO alone.[1][5][6]

Comparative Performance Data

The following tables summarize available quantitative data comparing the performance of GEA 3162 and traditional nitric oxide donors in key physiological assays. It is important to note that direct comparative studies for GEA 3162 across all parameters are limited.

Vasodilation in Rat Aorta
CompoundEC₅₀ (M)Notes
GEA 3162 Data not available in searched literature
Sodium Nitroprusside (SNP) ~1.6 x 10⁻⁹ - 5 x 10⁻⁹In endothelium-denuded rat aorta pre-contracted with phenylephrine.[7]
S-Nitrosoglutathione (GSNO) 3.2 x 10⁻⁷In endothelium-intact rat aorta.[8]
SIN-1 Data not available in searched literature
DEA/NO Data not available in searched literature
Inhibition of Platelet Aggregation
CompoundIC₅₀ (µM)Agonist
GEA 3175 (a related compound) >10 (thrombin-induced ATP secretion)Thrombin
Sodium Nitroprusside (SNP) 0.01 (PAF-induced)Platelet-Activating Factor (PAF)[3]
S-Nitrosoglutathione (GSNO) 2.0Collagen[1]
SIN-1A (metabolite of Molsidomine) Inhibits platelet adhesion and aggregationCollagen
DEA/NO Sustained inhibition at 2 µMCollagen[9]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of Traditional NO Donors

Traditional_NO_Donors cluster_donor Traditional NO Donor cluster_cell Vascular Smooth Muscle Cell Donor e.g., SNP, GSNO, DEA/NO sGC_inactive Soluble Guanylate Cyclase (sGC) (inactive) Donor->sGC_inactive NO sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP Catalyzes cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to GEA3162_Pathway cluster_donor GEA 3162 cluster_products Decomposition Products GEA3162 GEA 3162 NO Nitric Oxide (NO) GEA3162->NO Releases Superoxide Superoxide (O₂⁻) GEA3162->Superoxide Releases Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Cellular_Effects Distinct Cellular Effects (e.g., Apoptosis) Peroxynitrite->Cellular_Effects Induces Vasodilation_Workflow cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Aortic Ring Mount Mount in Wire Myograph Isolate->Mount Equilibrate Equilibrate Mount->Equilibrate Preconstrict Pre-constrict with Phenylephrine Equilibrate->Preconstrict Add_Donor Add Cumulative Doses of NO Donor Preconstrict->Add_Donor Record Record Isometric Tension Add_Donor->Record CRC Construct Concentration- Response Curve Record->CRC EC50 Calculate EC₅₀ CRC->EC50

References

Evaluating the Specificity of GEA 3162 as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of GEA 3162, a widely used research tool for investigating the biological effects of peroxynitrite. We objectively compare its performance with alternative compounds and provide supporting experimental data to aid researchers in selecting the most appropriate tool for their specific experimental needs.

Introduction to GEA 3162

GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a chemical compound utilized in biomedical research as a peroxynitrite (ONOO⁻) donor. Peroxynitrite is a potent and short-lived reactive nitrogen species (RNS) formed from the near-diffusion-limited reaction of nitric oxide (NO) and superoxide (O₂⁻). It is implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and signal transduction. The utility of GEA 3162 as a research tool stems from its ability to spontaneously decompose in aqueous solutions to co-generate both NO and O₂⁻, which then rapidly react to form peroxynitrite. This allows for the controlled introduction of peroxynitrite into experimental systems to study its downstream effects.

Mechanism of Action and Specificity

The primary mechanism of action of GEA 3162 is the simultaneous release of nitric oxide and superoxide radicals. This is in contrast to "pure" nitric oxide donors, which release NO without the concomitant production of superoxide. The specificity of GEA 3162 is therefore intrinsically linked to the biological effects of peroxynitrite, as well as the potential independent or synergistic actions of its precursor molecules, NO and O₂⁻.

It is crucial for researchers to understand that while GEA 3162 is a valuable tool for studying peroxynitrite-mediated events, its effects may not be solely attributable to peroxynitrite. The co-generation of NO and superoxide means that these reactive species are also present in the experimental system and can participate in other reactions. Therefore, careful consideration of controls and alternative tools is essential for accurate data interpretation.

Comparison with Alternative Research Tools

The selection of an appropriate research tool to study reactive nitrogen species is critical for the validity of experimental findings. Here, we compare GEA 3162 with two commonly used alternatives: 3-morpholinosydnonimine (SIN-1), another peroxynitrite donor, and diethylamine diazeniumdiolate (DEA/NO), a pure nitric oxide donor.

FeatureGEA 3162SIN-1DEA/NO
Primary Reactive Species Peroxynitrite (ONOO⁻)Peroxynitrite (ONOO⁻)Nitric Oxide (NO)
Precursor Molecules Nitric Oxide (NO) and Superoxide (O₂⁻)Nitric Oxide (NO) and Superoxide (O₂⁻)Nitric Oxide (NO)
Mechanism of Release Spontaneous decompositionSpontaneous decompositionSpontaneous, pH-dependent decomposition
Key Cellular Effects Induces apoptosis, modulates intracellular Ca²⁺ signalingInduces apoptosis, vasodilationVasodilation, inhibition of platelet aggregation
Specificity Considerations Co-generation of NO and O₂⁻ can lead to effects independent of peroxynitrite.Co-generation of NO and O₂⁻ can lead to effects independent of peroxynitrite.Primarily NO-mediated effects; does not generate superoxide or peroxynitrite.

Experimental Data: A Case Study in Neutrophil Apoptosis

A key area of research where GEA 3162 has been employed is in the study of neutrophil apoptosis. Neutrophils are critical cells of the innate immune system, and their programmed cell death is a vital process in the resolution of inflammation. Studies have shown that peroxynitrite can induce apoptosis in these cells.

A comparative study on human neutrophils demonstrated that both GEA 3162 and SIN-1 induce apoptosis.[1][2] However, the apoptotic phenotype induced by these peroxynitrite donors is distinct from that induced by the pure NO donor, DEA/NO.[1][2] While all three compounds induced morphological changes consistent with apoptosis, GEA 3162 and SIN-1 paradoxically inhibited internucleosomal DNA fragmentation, a hallmark of classical apoptosis.[1][2] In contrast, DEA/NO induced DNA fragmentation.[1][2] This suggests that peroxynitrite-induced apoptosis in neutrophils proceeds through a pathway that is, at least in part, distinct from NO-mediated apoptosis.

Unintended Effects and Off-Target Considerations

The term "off-target effects" for a compound like GEA 3162 refers to biological activities that are not directly mediated by its intended primary product, peroxynitrite. These can arise from several sources:

  • Independent actions of NO and superoxide: Before reacting to form peroxynitrite, NO and superoxide can diffuse and interact with other cellular components. For example, NO is a well-known activator of soluble guanylyl cyclase, leading to cGMP production and downstream signaling.

  • Reactions with cellular thiols: Peroxynitrite and its precursors can react with protein thiols, leading to post-translational modifications that can alter protein function.

  • Modulation of intracellular signaling: As demonstrated in studies on neutrophils, GEA 3162 can induce changes in intracellular calcium concentrations through a mechanism that is distinct from store-operated calcium entry.[1][3] This effect appears to be mediated by the oxidation of protein thiols.[3]

Researchers using GEA 3162 should consider these potential unintended effects and design experiments with appropriate controls, such as using NO donors and superoxide generators separately, to dissect the specific contributions of each reactive species.

Experimental Protocols

Accurate and reproducible quantification of the reactive species generated by GEA 3162 and its alternatives is essential for interpreting experimental results. Below are detailed methodologies for key experiments.

Measurement of Nitric Oxide (NO) Release

Griess Assay for Nitrite Quantification

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (NO₂⁻).

Protocol:

  • Sample Preparation: Prepare solutions of GEA 3162, SIN-1, or DEA/NO at the desired concentrations in a suitable buffer (e.g., PBS, pH 7.4). Incubate for a defined period at 37°C to allow for NO release and conversion to nitrite.

  • Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in the same buffer.

  • Griess Reaction:

    • Add 50 µL of each sample and standard to a 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Measurement of Superoxide (O₂⁻) and Peroxynitrite (ONOO⁻)

Dihydrorhodamine 123 (DHR 123) Assay

DHR 123 is a fluorescent probe that is oxidized by peroxynitrite and other reactive oxygen species to the highly fluorescent rhodamine 123.

Protocol:

  • Reagent Preparation: Prepare a working solution of DHR 123 (e.g., 5 µM) in a suitable buffer.

  • Assay:

    • Add the DHR 123 working solution to a 96-well plate.

    • Add the test compounds (GEA 3162, SIN-1) at the desired concentrations.

    • To confirm the involvement of superoxide, include control wells with superoxide dismutase (SOD), which scavenges superoxide.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm over time using a fluorescence plate reader. An increase in fluorescence indicates the production of oxidizing species.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a highly specific technique for the direct detection and quantification of paramagnetic species like NO and superoxide.

Protocol for Superoxide Detection:

  • Spin Trap: Use a spin trap such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

  • Sample Preparation: In a suitable buffer, mix the test compound (GEA 3162 or SIN-1) with DMPO.

  • EPR Measurement: Transfer the sample to an EPR capillary tube and record the EPR spectrum. The formation of the DMPO-OOH adduct will produce a characteristic EPR signal.

Protocol for Nitric Oxide Detection:

  • Spin Trap: Use an iron-dithiocarbamate complex, such as Fe²⁺(DETC)₂.

  • Sample Preparation: Prepare the Fe²⁺(DETC)₂ complex and mix it with the test compound (GEA 3162, SIN-1, or DEA/NO).

  • EPR Measurement: Record the EPR spectrum. The formation of the NO-Fe²⁺(DETC)₂ adduct will result in a characteristic triplet signal.

Visualizations

Signaling Pathway of Peroxynitrite-Induced Apoptosis

Peroxynitrite_Apoptosis GEA3162 GEA 3162 NO_O2 NO + O₂⁻ GEA3162->NO_O2 Decomposition ONOO Peroxynitrite (ONOO⁻) NO_O2->ONOO Reaction Mitochondria Mitochondrial Stress ONOO->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Peroxynitrite-induced apoptosis pathway initiated by GEA 3162.

Experimental Workflow for Comparing RNS Donors

RNS_Donor_Comparison_Workflow cluster_compounds Test Compounds cluster_assays Assays cluster_cellular Cellular Effects GEA3162 GEA 3162 Griess Griess Assay (for NO₂⁻) GEA3162->Griess DHR DHR 123 Assay (for ONOO⁻/ROS) GEA3162->DHR EPR EPR Spectroscopy (for NO & O₂⁻) GEA3162->EPR Apoptosis Apoptosis Assay GEA3162->Apoptosis Calcium Ca²⁺ Imaging GEA3162->Calcium SIN1 SIN-1 SIN1->Griess SIN1->DHR SIN1->EPR SIN1->Apoptosis DEANO DEA/NO DEANO->Griess DEANO->EPR DEANO->Apoptosis Data Data Analysis & Comparison Griess->Data DHR->Data EPR->Data Apoptosis->Data Calcium->Data

Caption: Workflow for comparing the specificity of RNS donors.

Logical Relationship of RNS Donors and Their Products

RNS_Donors_Logic cluster_donors RNS Donors cluster_products Primary Products GEA3162 GEA 3162 NO Nitric Oxide (NO) GEA3162->NO O2 Superoxide (O₂⁻) GEA3162->O2 SIN1 SIN-1 SIN1->NO SIN1->O2 DEANO DEA/NO DEANO->NO ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2->ONOO

References

A critical comparison of GEA 3162's effects on DNA fragmentation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical comparison of the effects of GEA 3162 on DNA fragmentation, placing its performance in context with other nitric oxide (NO) and peroxynitrite (ONOO⁻) donors. The information is supported by experimental data to aid in research and development decisions.

Executive Summary

GEA 3162 is a peroxynitrite (ONOO⁻) donor that co-generates nitric oxide (NO) and superoxide (O₂⁻). Experimental evidence demonstrates that, unlike conventional NO donors, GEA 3162 induces apoptosis through a mechanism that is independent of, and paradoxically even inhibitory to, internucleosomal DNA fragmentation. This unique characteristic distinguishes it from other agents that trigger apoptosis via pathways that culminate in the characteristic DNA laddering pattern. The apoptotic cascade initiated by GEA 3162 involves the activation of caspases, particularly caspases-2 and -3, and is associated with a loss of mitochondrial membrane potential. This process has been shown to be independent of the tumor suppressor protein p53.

Comparative Analysis of DNA Fragmentation

The effect of GEA 3162 on internucleosomal DNA fragmentation has been directly compared with other nitric oxide and peroxynitrite donors. The data consistently shows that while traditional NO donors like diethylamine diazeniumdiolate (DEA/NO) induce significant DNA fragmentation, GEA 3162 and another peroxynitrite donor, 3-morpholinosydnonimine (SIN-1), do not. In fact, they have been observed to inhibit the basal level of DNA fragmentation in control cells.

CompoundClassCell TypeConcentrationIncubation TimeInternucleosomal DNA FragmentationReference
GEA 3162 Peroxynitrite (ONOO⁻) DonorHuman Neutrophils100 µM6 hoursInhibited[1][2]
SIN-1 Peroxynitrite (ONOO⁻) DonorHuman Neutrophils100 µM6 hoursInhibited[1][2]
DEA/NO Nitric Oxide (NO) DonorHuman Neutrophils100 µM6 hoursInduced[1][2]
Control -Human Neutrophils-6 hoursBasal Level[1][2]

Mechanism of GEA 3162-Induced Apoptosis

While GEA 3162 does not cause DNA fragmentation, it robustly induces other hallmarks of apoptosis. The apoptotic pathway is characterized by the activation of key executioner caspases and mitochondrial dysfunction.

Apoptotic MarkerCell TypeGEA 3162 ConcentrationObservationReference
Caspase-3 Activation Murine Bone Marrow Cells (Jaws II)100 µMSignificant increase in activity[3]
Caspase-2 Activation Murine Bone Marrow Cells (Jaws II)100 µMSignificant increase in activity[3]
Mitochondrial Membrane Potential Murine Bone Marrow Cells (Jaws II)30-100 µMConcentration-dependent loss[3]
p53-Dependence Murine Bone Marrow Cells (Jaws II - p53 deficient)30-100 µMApoptosis induced, indicating p53-independence[3]

Experimental Protocols

Assessment of Internucleosomal DNA Fragmentation

This protocol is based on the methodology described by Taylor et al. (2004).

  • Cell Culture and Treatment: Human neutrophils are isolated and cultured in RPMI 1640 medium supplemented with 10% fetal calf serum. Cells are treated with 100 µM GEA 3162, 100 µM SIN-1, 100 µM DEA/NO, or vehicle control for 6 hours at 37°C in a 5% CO₂ atmosphere.

  • DNA Extraction: After incubation, cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellet is resuspended in lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100) and incubated on ice for 30 minutes.

  • RNase and Proteinase K Treatment: The lysate is centrifuged to pellet high molecular weight DNA and debris. The supernatant containing fragmented DNA is treated with RNase A (100 µg/mL) for 1 hour at 37°C, followed by Proteinase K (100 µg/mL) for 1 hour at 50°C.

  • DNA Precipitation: DNA is precipitated with an equal volume of isopropanol and 0.1 volumes of 3 M sodium acetate, pH 5.2, overnight at -20°C.

  • Agarose Gel Electrophoresis: The DNA pellet is washed with 70% ethanol, air-dried, and resuspended in TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA). The DNA is then subjected to electrophoresis on a 1.5% agarose gel containing ethidium bromide. DNA fragmentation is visualized under UV light.

Caspase Activity Assay

This protocol is based on the methodology described by Taylor et al. (2007).

  • Cell Culture and Treatment: Jaws II murine bone marrow cells are cultured in α-MEM supplemented with 20% fetal bovine serum, 5 ng/mL GM-CSF, and antibiotics. Cells are treated with the desired concentrations of GEA 3162 for 4 hours.

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a specific caspase assay lysis buffer.

  • Fluorometric Assay: The cell lysate is incubated with a fluorogenic caspase-3 or caspase-2 substrate (e.g., Ac-DEVD-AMC for caspase-3) according to the manufacturer's instructions.

  • Quantification: The fluorescence of the cleaved substrate is measured using a fluorometer. The results are expressed as a fold increase in caspase activity compared to untreated control cells.

Visualizations

GEA3162_Mechanism GEA3162 GEA 3162 Peroxynitrite Peroxynitrite (ONOO⁻) GEA3162->Peroxynitrite Decomposes to DNA_Frag Internucleosomal DNA Fragmentation GEA3162->DNA_Frag Inhibits Mitochondria Mitochondria Peroxynitrite->Mitochondria Induces Mitochondrial Membrane Potential Loss Caspase2 Caspase-2 Peroxynitrite->Caspase2 Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release (putative) Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase2->Caspase3

Caption: Signaling pathway of GEA 3162-induced apoptosis.

Experimental_Workflow cluster_exp1 DNA Fragmentation Analysis cluster_exp2 Caspase Activity Assay Cell_Culture1 Cell Culture & Treatment (e.g., Human Neutrophils) DNA_Extraction DNA Extraction Cell_Culture1->DNA_Extraction Enzyme_Treatment RNase & Proteinase K Treatment DNA_Extraction->Enzyme_Treatment DNA_Precipitation DNA Precipitation Enzyme_Treatment->DNA_Precipitation Gel_Electrophoresis Agarose Gel Electrophoresis DNA_Precipitation->Gel_Electrophoresis Cell_Culture2 Cell Culture & Treatment (e.g., Jaws II cells) Cell_Lysis Cell Lysis Cell_Culture2->Cell_Lysis Fluorometric_Assay Incubation with Fluorogenic Substrate Cell_Lysis->Fluorometric_Assay Quantification Fluorometric Quantification Fluorometric_Assay->Quantification

Caption: Experimental workflows for key analyses.

References

Validating Pro-Apoptotic Efficacy: A Comparative Guide to GEA 3162 in Novel Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-apoptotic efficacy of GEA 3162 against the well-established agent, etoposide. We delve into their mechanisms of action, present available experimental data, and offer detailed protocols for validating pro-apoptotic effects in both traditional and novel cell models.

Introduction to Pro-Apoptotic Agents

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Consequently, agents that can induce apoptosis in cancer cells are of significant therapeutic interest. This guide focuses on GEA 3162, a peroxynitrite (ONOO⁻) donor, and compares its pro-apoptotic capabilities with etoposide, a topoisomerase II inhibitor widely used in chemotherapy.

GEA 3162 exerts its pro-apoptotic effects through the generation of peroxynitrite, a potent oxidizing and nitrating agent. This leads to cellular stress, mitochondrial membrane potential collapse, and subsequent activation of the caspase cascade.[1] Notably, GEA 3162 has been shown to induce apoptosis in a p53-independent manner, making it a potentially valuable agent for cancers with p53 mutations.[1]

Etoposide induces apoptosis by inhibiting topoisomerase II, leading to DNA strand breaks.[2] This DNA damage triggers a cellular stress response that can activate the intrinsic apoptotic pathway, often in a p53-dependent manner.[3]

Comparative Efficacy in Traditional 2D Cell Culture

GEA 3162 in Murine Myeloid Cells (Jaws II)

In the p53-deficient murine bone marrow cell line Jaws II, GEA 3162 has been shown to decrease cell viability in a concentration-dependent manner.[1] While specific percentages of apoptosis are not provided, a significant decrease in viability was observed at a concentration of 100 µM after 4 hours of exposure.[1] The apoptotic pathway was confirmed to involve the activation of caspases-2 and -3 and to be sensitive to the anti-apoptotic protein Bcl-2.[1]

Etoposide in Human Leukemia Cells (HL-60 and Jurkat)

Etoposide is a potent inducer of apoptosis in various leukemia cell lines. In HL-60 cells, a 30-minute treatment with etoposide was sufficient to induce apoptosis in approximately 20% of the cell population within 3 hours.[2][4] In Jurkat T-lymphocytes, treatment with 10 µM etoposide for 6 hours resulted in a significant induction of apoptosis.[5][6] Furthermore, dose-response studies in Jurkat cells show a clear concentration-dependent increase in apoptosis.[7][8]

AgentCell LineConcentrationExposure TimeObserved EffectCitation(s)
GEA 3162 Jaws II (murine myeloid)30 µM - 100 µM4 hoursConcentration-dependent decrease in cell viability[1]
Etoposide HL-60 (human leukemia)Not specified30 minutes~20% apoptosis after 3 hours[2][4]
Etoposide Jurkat (human T-lymphocyte)10 µM6 hoursSignificant apoptosis induction[5][6]
Etoposide Jurkat (human T-lymphocyte)2 nM - 100 µM4 hoursConcentration-dependent increase in apoptosis[7][8]
Etoposide MEFs (mouse embryonic fibroblasts)1.5 µM - 150 µM18 hours~22% to ~65% apoptosis[3]

Validating Pro-Apoptotic Efficacy in Novel Cell Models: 3D Spheroids

Three-dimensional (3D) cell culture models, such as spheroids, more closely mimic the in vivo tumor microenvironment compared to traditional 2D cultures.[9][10] This includes gradients of oxygen, nutrients, and drug penetration, which can significantly impact drug efficacy. Validating the pro-apoptotic efficacy of compounds like GEA 3162 in these models is crucial for predicting their clinical potential. While specific data for GEA 3162 in 3D models is not yet available, the following experimental workflow can be adapted.

G cluster_0 Spheroid Formation & Treatment cluster_1 Apoptosis Assessment cluster_2 Data Analysis A Seed cells in ultra-low attachment plate B Spheroid formation (3-7 days) A->B C Treat spheroids with GEA 3162 / Etoposide B->C D Live/Dead Staining (e.g., Calcein-AM/PI) C->D Imaging & Quantification E Caspase-3/7 Activity Assay (Luminescent/Fluorescent) C->E Lysis & Luminescence/Fluorescence Reading F Immunohistochemistry (Cleaved Caspase-3) C->F Fixation, Sectioning & Staining G Quantify apoptotic area/ cell number D->G H Generate dose-response curves E->H F->G

Experimental workflow for assessing apoptosis in 3D spheroids.

Signaling Pathways

The pro-apoptotic signaling pathways of GEA 3162 and etoposide, while both culminating in caspase activation, are initiated by distinct upstream events.

GEA 3162 Signaling Pathway

G GEA3162 GEA 3162 ONOO Peroxynitrite (ONOO⁻) GEA3162->ONOO Mito_Stress Mitochondrial Stress ONOO->Mito_Stress MMP_Loss Loss of Mitochondrial Membrane Potential Mito_Stress->MMP_Loss Casp2 Caspase-2 Activation MMP_Loss->Casp2 Casp3 Caspase-3 Activation Casp2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 Bcl2->MMP_Loss

GEA 3162 induced apoptosis pathway.

Etoposide Signaling Pathway

G Etoposide Etoposide TopoII Topoisomerase II Inhibition Etoposide->TopoII DNA_Damage DNA Strand Breaks TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Etoposide induced apoptosis pathway.

Experimental Protocols

Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with GEA 3162 or etoposide for the desired time and concentration. Include untreated and positive controls.

    • Harvest cells (for adherent cells, use trypsin and collect the supernatant).

    • Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of executioner caspases-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in an opaque-walled 96-well plate at a desired density.

    • Treat cells with varying concentrations of GEA 3162 or etoposide. Include appropriate controls.

    • Incubate for the desired time.

  • Assay:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Measurement:

    • Measure luminescence using a plate-reading luminometer.

Mitochondrial Membrane Potential Assay (JC-1)

JC-1 dye aggregates in healthy mitochondria (red fluorescence) and remains as monomers in the cytoplasm of apoptotic cells with depolarized mitochondria (green fluorescence).

Materials:

  • JC-1 dye

  • Assay Buffer

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Preparation and Staining:

    • Culture and treat cells with GEA 3162 or etoposide as desired.

    • Remove the culture medium and wash cells with Assay Buffer.

    • Add JC-1 staining solution (typically 1-10 µM in culture medium) to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells twice with Assay Buffer.

  • Analysis:

    • Add Assay Buffer to the cells.

    • Analyze immediately by fluorescence microscopy (detect red and green fluorescence), flow cytometry (FITC and PE channels), or a fluorescence plate reader.

    • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Conclusion

GEA 3162 represents a promising pro-apoptotic agent with a distinct, p53-independent mechanism of action centered on peroxynitrite-induced mitochondrial stress. While direct, quantitative comparisons with standard chemotherapeutics like etoposide are lacking, the available data suggests it is effective in inducing cell death in myeloid cell lines. The validation of its efficacy in more clinically relevant 3D cell models is a critical next step. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct such comparative studies and further elucidate the therapeutic potential of GEA 3162 and other novel pro-apoptotic compounds.

References

Safety Operating Guide

Proper Disposal Procedures for GEA 3162

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for GEA 3162 (CAS 144575-47-3), identified as 1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, chloride, was found in the available search results. The following guidance is based on general best practices for the disposal of hazardous laboratory chemicals and should be supplemented by a thorough review of your institution's specific waste disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for specific requirements.

GEA 3162 is a water-soluble nitric oxide donor intended for research use only.[1] As with any research chemical, proper disposal is crucial to ensure personnel safety and environmental protection. The procedures outlined below provide a framework for the safe handling and disposal of GEA 3162.

Immediate Safety and Handling Protocols

Before beginning any work with GEA 3162, it is essential to handle the compound within a certified chemical fume hood to minimize the risk of inhalation.[2] All personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[2]

  • Body Protection: A laboratory coat should be worn at all times.

Quantitative Data Summary

Due to the absence of a specific SDS for GEA 3162, quantitative data regarding disposal, such as concentration limits for drain disposal or specific waste codes, is not available. The following table summarizes general safety and handling information.

ParameterInformation
Waste Classification Hazardous Waste
Primary Hazard Assumed to be toxic and/or corrosive. As a nitric oxide donor, it may have biological activity.
Disposal Recommendation Collection for disposal by a licensed professional waste disposal service via your institution's EHS department.[3][4]
Environmental Precautions Prevent discharge into drains, surface water, or the ground.[4]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of GEA 3162 and materials contaminated with it.

1. Waste Identification and Segregation:

  • All waste streams containing GEA 3162 must be treated as hazardous waste.

  • Segregate GEA 3162 waste from other waste streams to avoid incompatible chemical reactions.[5] This includes:

    • Unused or expired GEA 3162.

    • Contaminated labware (e.g., pipette tips, vials, and flasks).

    • Contaminated PPE (e.g., gloves).

    • Spill cleanup materials.

2. Waste Containment and Labeling:

  • Collect all GEA 3162 waste in a designated, leak-proof, and chemically compatible container.[3][6]

  • The container must be kept securely closed except when adding waste.[6]

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "GEA 3162 (1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, chloride)".

3. Disposal of Empty Containers:

  • For the original container of GEA 3162, once empty, it should be triple-rinsed with a suitable solvent (e.g., water, as the compound is water-soluble).

  • The first rinseate must be collected and disposed of as hazardous waste.[7] For highly toxic compounds, the first three rinses should be collected.[7]

  • After thorough rinsing and air-drying, deface the original label and dispose of the container in accordance with your institution's guidelines for non-hazardous lab glass or plastic.[6][8]

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated and secure waste accumulation area.

  • This area should be well-ventilated and have secondary containment to mitigate any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, as indicated on the label.

Experimental Protocol: Spill Cleanup

In the event of a spill of GEA 3162, follow these steps:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.

  • Control the Spill: For a small, manageable spill, and if you are trained to do so, contain the spill using a chemical spill kit.

  • Cleanup:

    • For a solid spill, carefully sweep or wipe up the material to avoid generating dust.

    • For a solution, use an absorbent material to soak up the liquid.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent and then soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be placed in the designated hazardous waste container for GEA 3162.[3]

Disposal Workflow Diagram

GEA3162_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS Department cluster_disposal Final Disposal start GEA 3162 Waste Generation (Unused chemical, contaminated labware, PPE) collect Collect in a designated, compatible, and sealed container start->collect label_waste Label container with 'Hazardous Waste' and chemical name collect->label_waste store Store in a secure secondary containment area label_waste->store request Request Waste Pickup from EHS store->request pickup EHS Collection request->pickup transport Transport by licensed waste hauler pickup->transport dispose Final Disposal at a permitted facility transport->dispose

Caption: Workflow for the safe disposal of GEA 3162 waste.

References

Personal protective equipment for handling GEA 3162

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the personal protective equipment (PPE) and handling procedures for GEA 3162 based on standard laboratory safety protocols. A specific Safety Data Sheet (SDS) for GEA 3162 (CAS 144575-47-3) was not available at the time of writing. It is imperative to obtain and consult the official SDS from the supplier before any handling, use, or disposal of this substance. The information provided here is for research purposes only and is not intended for diagnostic or therapeutic use.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of GEA 3162, a water-soluble nitric oxide donor.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling GEA 3162 in a laboratory setting. This is based on general best practices for handling potentially hazardous, water-soluble chemical compounds.

PPE CategoryRecommended Equipment
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, chemical splash goggles and a face shield should be worn.
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are recommended. It is advisable to double-glove for added protection. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A flame-resistant lab coat should be worn at all times and kept fully fastened. For larger quantities or increased risk of spills, a chemically resistant apron over the lab coat is recommended.
Foot Protection Fully enclosed, chemical-resistant footwear is mandatory.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Use

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

Experimental Workflow for Handling GEA 3162

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Consult SDS for GEA 3162 prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh GEA 3162 prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Glassware & Surfaces handle_use->cleanup_decontaminate Experiment complete cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: This diagram outlines the standard workflow for safely handling GEA 3162, from preparation to disposal.

Experimental Protocol for Handling GEA 3162:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the specific SDS for GEA 3162 provided by the manufacturer.

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.

  • Workspace Preparation:

    • Ensure a certified chemical fume hood is used for all manipulations of GEA 3162.

    • Cover the work surface with absorbent, disposable bench paper.

    • Have a chemical spill kit readily accessible.

    • Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.

  • Handling and Use:

    • When weighing the solid compound, do so within the fume hood to avoid inhalation of any dust particles.

    • If creating a solution, slowly add the solvent to the solid to prevent splashing. As GEA 3162 is water-soluble, deionized water is a likely solvent.

    • Keep all containers of GEA 3162, whether solid or in solution, clearly labeled and sealed when not in use.

    • Avoid contact with skin and eyes. If contact occurs, follow the first aid procedures outlined in the SDS.

  • Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with GEA 3162 using an appropriate cleaning agent (e.g., soap and water), as recommended by the SDS.

    • Wipe down the work area in the fume hood.

Disposal Plan

Proper disposal of GEA 3162 and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for GEA 3162 Waste Disposal

cluster_waste_streams Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Waste Generated solid_waste Solid Waste (e.g., contaminated gloves, paper towels) start->solid_waste liquid_waste Aqueous Liquid Waste (solutions containing GEA 3162) start->liquid_waste sharps_waste Contaminated Sharps (e.g., needles, pipette tips) start->sharps_waste solid_container Labeled Hazardous Waste Bag solid_waste->solid_container liquid_container Labeled Hazardous Waste Container (compatible material) liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EH&S) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: This diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling GEA 3162.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with GEA 3162, such as gloves, bench paper, and weigh boats, should be collected in a designated, clearly labeled hazardous waste bag.

    • Liquid Waste: All aqueous solutions containing GEA 3162 should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

    • Sharps Waste: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated, puncture-resistant sharps container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "GEA 3162 (1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, chloride)".

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials, awaiting pickup.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health & Safety (EH&S) department. Do not dispose of GEA 3162 down the drain or in regular trash.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.